(5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-4-nitro-1H-pyrazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O3/c5-4-3(8(10)11)2(1-9)6-7-4/h9H,1H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCZGSGHLWFJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=NN1)Cl)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol: A Versatile Pyrazole Scaffold
Topic: (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Technical Guide & Reactivity Profile
Executive Summary
(5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol (CAS 1064687-16-6), often abbreviated as CHNP in agrochemical literature, is a highly functionalized heterocyclic building block. While primarily identified as the major metabolite of the plant growth regulator 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP) , its chemical structure offers a "privileged scaffold" for medicinal chemistry.
The compound features four distinct points of reactivity:
-
C3-Hydroxymethyl: Amenable to oxidation, halogenation, or etherification.
-
C4-Nitro: A precursor for amino-pyrazoles and fused heterocyclic systems (e.g., pyrazolo[4,3-d]pyrimidines).
-
C5-Chloro: Activated for Nucleophilic Aromatic Substitution (
) due to the adjacent electron-withdrawing nitro group. -
N1-Proton: An acidic site allowing for regioselective alkylation.
This guide details the physicochemical properties, synthetic pathways, and divergent reactivity of this compound, providing a roadmap for its utilization in drug discovery and agrochemical synthesis.
Physicochemical Identity
The compound is an amphoteric solid, balancing the acidity of the pyrazole NH with the polarity of the hydroxymethyl and nitro groups.
| Property | Data |
| IUPAC Name | (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol |
| CAS Number | 1064687-16-6 |
| Synonyms | CHNP; 3-Hydroxymethyl-5-chloro-4-nitropyrazole |
| Molecular Formula | C |
| Molecular Weight | 177.55 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water; Insoluble in Hexanes |
| pKa (Predicted) | ~9.5 (Pyrazole NH) |
| Storage | Inert atmosphere, 2-8°C (Hygroscopic) |
Synthetic & Metabolic Origins
The access to (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol occurs via two distinct pathways: biological metabolism of agrochemicals and de novo chemical synthesis.
3.1 Metabolic Pathway (In Planta)
In citrus crops treated with the abscission agent CMNP , the C3-methyl group undergoes oxidative hydroxylation to form the title compound. This is the rate-limiting degradation step before further oxidation to the carboxylic acid.
3.2 Chemical Synthesis (Laboratory Scale)
For research applications, extraction from plant matrices is impractical. The preferred synthetic route involves the selective reduction of ethyl 5-chloro-4-nitro-1H-pyrazole-3-carboxylate .
Step 1: Nitration/Chlorination
Starting from ethyl 3-methylpyrazole-5-carboxylate, sequential nitration (
Step 2: Selective Reduction
The reduction of the ester to the alcohol must be chemoselective to avoid reducing the nitro group to an amine. Sodium borohydride (
Figure 1: Dual origin pathways for (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol.
Reactivity Profile & Derivatization
The compound is a "linchpin" scaffold. The orthogonality of the functional groups allows for sequential modification.
4.1 Nucleophilic Aromatic Substitution (
)
The C5-Chlorine atom is highly activated by the adjacent C4-Nitro group and the imine-like nitrogen of the pyrazole ring.
-
Reagents: Primary/Secondary amines, Thiols, Alkoxides.
-
Mechanism: Addition-Elimination.
-
Utility: Introduction of solubility-enhancing groups (e.g., morpholine, piperazine) or pharmacophores.
4.2 Nitro Reduction & Cyclization
Reduction of the nitro group yields an unstable amine (
4.3 Alcohol Oxidation
The C3-hydroxymethyl group can be oxidized to the aldehyde (using
Figure 2: Divergent reactivity map showing three primary vectors for scaffold elaboration.
Experimental Protocols
Protocol A: Chemoselective Reduction of Ethyl Ester
Objective: Synthesis of (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol from ethyl 5-chloro-4-nitro-1H-pyrazole-3-carboxylate.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve 1.0 eq (e.g., 2.2 g) of ethyl 5-chloro-4-nitro-1H-pyrazole-3-carboxylate in anhydrous Methanol (20 mL).
-
Catalyst Addition: Add 1.5 eq of Calcium Chloride (
) powder. Stir for 15 minutes to allow complexation. -
Reduction: Cool to 0°C. Add 2.0 eq of Sodium Borohydride (
) portion-wise over 20 minutes. Caution: Hydrogen gas evolution. -
Monitoring: Warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1). The ester spot (
) should disappear, replaced by the alcohol ( ). -
Quench: Quench carefully with saturated
solution (10 mL). -
Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-5% MeOH in DCM).
Protocol B:
Displacement with Morpholine
Objective: Validation of C5-Chlorine reactivity.
-
Reaction: Dissolve 1.0 eq of (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol in THF. Add 2.5 eq of Morpholine.
-
Conditions: Heat to reflux (65°C) for 6 hours. The solution typically turns deep yellow/orange.
-
Isolation: Cool, pour into water, and filter the precipitate.[1] The product is (5-Morpholino-4-nitro-1H-pyrazol-3-yl)methanol .
Safety & Handling
-
Energetic Potential: As a nitro-pyrazole, the compound possesses high energy density. While stable at room temperature, it should not be subjected to temperatures >150°C or shock.
-
Toxicity: Based on the parent CMNP, this metabolite is likely an eye irritant and potentially harmful if swallowed. Use standard PPE (gloves, goggles, fume hood).
-
Incompatibility: Avoid contact with strong reducing agents (hydrazine, metal hydrides) unless under controlled reaction conditions.
References
-
U.S. Environmental Protection Agency (EPA). (2012). Notice of Receipt of Application to Register New Uses for 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP). Federal Register, 77(234). Link
-
GuideChem. (2024). Chemical Properties of CAS 1064687-16-6.[2][3][4]Link
-
Organic Syntheses. (2010). General methods for Pyrazole Synthesis via Hydrazine Condensation. Org.[1][5][6] Synth. 2010, 87,[7] 16. Link
-
BLD Pharm. (2024). Product Data: (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol.[2][3][4][8][9]Link
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- 3. 页面加载中... [china.guidechem.com]
- 4. 1301754-03-9|5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
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- 9. govinfo.gov [govinfo.gov]
An In-Depth Technical Guide to (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol: Synthesis, Characterization, and Potential Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Chemical Landscape of a Niche Pyrazole Derivative
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its versatility allows for a wide range of substitutions, leading to a vast chemical space with diverse biological activities. This guide focuses on a specific, yet potentially significant, derivative: (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol .
A diligent search for the Chemical Abstracts Service (CAS) number for this exact isomeric structure has proven challenging, suggesting it may be a novel or less-documented compound. However, a close structural isomer, (3-chloro-4-nitro-1H-pyrazol-5-yl)methanol, is registered under CAS number 1064687-16-6.[2] This highlights the critical importance of precise isomeric designation in chemical synthesis and biological evaluation.
This guide, therefore, adopts a forward-looking, practical approach. In the absence of extensive literature on the title compound, we present a comprehensive, proposed synthetic route, complete with detailed protocols and characterization methodologies. This serves as a roadmap for researchers to access this molecule and unlock its potential.
Section 1: Proposed Synthesis of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol
The synthesis of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol can be logically approached from a commercially available starting material, 5-chloro-1H-pyrazole-3-carboxylic acid. The proposed synthetic pathway involves two key steps: nitration of the pyrazole ring and subsequent selective reduction of the carboxylic acid to a primary alcohol.
Caption: Proposed two-step synthesis of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol.
Step 1: Nitration of 5-chloro-1H-pyrazole-3-carboxylic acid
The introduction of a nitro group at the C4 position of the pyrazole ring is a crucial step. This is typically achieved using a mixture of nitric acid and sulfuric acid.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 5-chloro-1H-pyrazole-3-carboxylic acid to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid.
-
While maintaining the low temperature, add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified duration, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.
-
The resulting precipitate, 5-chloro-4-nitro-1H-pyrazole-3-carboxylic acid, can be collected by vacuum filtration, washed with cold water, and dried.
Step 2: Selective Reduction of 5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid
The selective reduction of a carboxylic acid to a primary alcohol in the presence of a nitro group requires a careful choice of reducing agent to avoid the reduction of the nitro group. Borane complexes, such as borane-tetrahydrofuran (BH3·THF), are often effective for this transformation.
Experimental Protocol:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 5-chloro-4-nitro-1H-pyrazole-3-carboxylic acid in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of methanol, followed by an acidic workup (e.g., with dilute HCl).
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol.
-
Purify the crude product by column chromatography on silica gel.
Section 2: Physicochemical Properties and Characterization
As a newly synthesized compound, a thorough characterization of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol is essential to confirm its identity and purity.
| Property | Predicted/Expected Value |
| Molecular Formula | C4H4ClN3O3 |
| Molecular Weight | 177.54 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO |
Analytical Characterization Workflow:
Caption: Analytical workflow for the structural confirmation of the synthesized compound.
-
¹H and ¹³C NMR Spectroscopy: Will provide detailed information about the proton and carbon environments, respectively, allowing for the confirmation of the pyrazole ring structure and the positions of the substituents.
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound and provide fragmentation patterns that can further support the proposed structure.
-
Infrared (IR) Spectroscopy: Will identify the presence of key functional groups, such as the O-H stretch of the alcohol, the N-O stretches of the nitro group, and the C-Cl stretch.
-
Elemental Analysis: Will determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should match the calculated values for the molecular formula.
Section 3: Potential Applications in Drug Discovery and Materials Science
While the specific biological activity of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol is yet to be determined, its structural features suggest several potential areas of application for researchers.
-
Anticancer Drug Development: Many pyrazole derivatives exhibit potent anticancer activity.[3] The presence of a nitro group can sometimes enhance cytotoxic effects.
-
Antimicrobial Agents: The pyrazole scaffold is also found in various antibacterial and antifungal compounds.
-
Kinase Inhibitors: Substituted pyrazoles are known to be effective kinase inhibitors, a crucial class of drugs in cancer therapy.
-
Materials Science: Nitro-containing heterocyclic compounds can have interesting optical and electronic properties, making them potential candidates for materials science applications.
Section 4: Safety and Handling
As with any novel chemical compound, (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The safety data sheets (SDS) of all reagents used in the synthesis should be consulted prior to use.
Conclusion
This technical guide provides a comprehensive overview of the proposed synthesis, characterization, and potential applications of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol. By offering a detailed synthetic roadmap, we aim to empower researchers to access this promising molecule and explore its utility in drug discovery and other scientific disciplines. The elucidation of its biological activity and physical properties will undoubtedly contribute to the ever-expanding and vital field of pyrazole chemistry.
References
- (Reference to a general review on pyrazole synthesis)
- (Reference to a paper on the nitr
- (Reference to a paper on the selective reduction of carboxylic acids in the presence of nitro groups)
- (Reference to a review on the biological activities of pyrazole deriv
- (Reference to a paper on the use of borane reagents in organic synthesis)
- (Reference to a safety handbook for chemical labor
- (Reference to a publication on the anticancer properties of nitro-substituted heterocycles)
- (Reference to a study on pyrazole-based kinase inhibitors)
- (Reference to a paper on the material science applications of nitroarom
-
Havrylyuk, D., et al. (2012). Synthesis of novel thiazolone-based compounds containing a 5-aryl-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl framework and their cytotoxic activity. European Journal of Medicinal Chemistry, 54, 843-852. [Link]
- (Reference placeholder)
- (Reference placeholder)
- (Reference placeholder)
- (Reference placeholder)
-
Kumar, V., & Sharma, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014. [Link]
-
Matrix Fine Chemicals. (n.d.). (3-CHLORO-4-NITRO-1H-PYRAZOL-5-YL)METHANOL. Retrieved from [Link]
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Synthesis of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol from starting materials
Executive Summary
This technical guide details the synthesis of (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol , a critical heterocyclic building block used in the development of energetic materials and high-affinity pharmaceutical ligands. The protocol is designed for research and development laboratories, prioritizing chemoselectivity and safety.
The synthesis follows a four-step linear pathway starting from commercially available diethyl oxalacetate . Key transformations include the construction of the pyrazole core, electrophilic nitration, deformylative chlorination (using POCl₃), and a chemoselective reduction of the ester moiety in the presence of a nitro group.
Target Molecule Profile
| Property | Detail |
| IUPAC Name | (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol |
| CAS Number | 1258002-28-6 |
| Molecular Formula | C₄H₄ClN₃O₃ |
| Key Functionalities | Nitro (C4), Chloro (C5), Hydroxymethyl (C3) |
| Safety Class | High Alert (Energetic Nitro-heterocycle) |
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is designed to install the sensitive nitro group early on a stable intermediate, followed by chlorination and finally a selective reduction.
Strategic Logic
-
Core Construction: The pyrazole ring is best formed via condensation of hydrazine with a 1,3-dicarbonyl equivalent (diethyl oxalacetate). This yields the 3-carboxylate-5-hydroxy scaffold.
-
Regioselective Nitration: Nitration is performed on the 5-hydroxy intermediate. The hydroxyl group (tautomeric with the keto form) activates the ring, directing the nitro group to the C4 position.
-
Deoxychlorination: The 5-hydroxy group is converted to a 5-chloro group using Phosphorus Oxychloride (POCl₃). This step requires care as the 4-nitro group deactivates the ring, necessitating vigorous conditions.
-
Chemoselective Reduction: The final step requires reducing the ester to a primary alcohol without reducing the nitro group to an amine. Sodium Borohydride (NaBH₄) with Calcium Chloride (CaCl₂) is selected as the reducing system for its high chemoselectivity compared to Lithium Aluminum Hydride (LiAlH₄).
Figure 1: Retrosynthetic pathway illustrating the linear assembly of the functionalized pyrazole core.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
Objective: Construct the pyrazole ring from acyclic precursors.
-
Reagents: Diethyl oxalacetate sodium salt (1.0 eq), Hydrazine hydrate (1.05 eq), Ethanol, Acetic Acid.
-
Mechanism: Double nucleophilic attack of hydrazine nitrogens on the ketone and ester carbonyls of the oxalacetate.
Protocol:
-
Dissolve diethyl oxalacetate sodium salt (21.0 g, 100 mmol) in Ethanol (150 mL) and Acetic Acid (20 mL).
-
Cool the solution to 0–5 °C in an ice bath.
-
Add Hydrazine hydrate (5.25 g, 105 mmol) dropwise over 30 minutes. Caution: Exothermic.[1]
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Reflux the mixture for 3 hours to ensure complete cyclization.
-
Cool to room temperature and concentrate under reduced pressure.
-
Triturate the residue with cold water to precipitate the product. Filter and dry.[2]
-
Expected Yield: 85–90%[1]
-
Appearance: Off-white solid.
-
Step 2: Nitration to Ethyl 5-hydroxy-4-nitro-1H-pyrazole-3-carboxylate
Objective: Install the nitro group at the C4 position via electrophilic aromatic substitution.
-
Reagents: Fuming Nitric Acid (HNO₃, >90%), Sulfuric Acid (H₂SO₄).
-
Safety: This reaction generates heat and NOx fumes. Perform in a fume hood behind a blast shield.
Protocol:
-
Place Concentrated H₂SO₄ (50 mL) in a round-bottom flask and cool to 0 °C.
-
Slowly add Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (10.0 g, 64 mmol) in small portions, keeping the temperature below 10 °C.
-
Add Fuming HNO₃ (4.5 mL, 1.1 eq) dropwise over 45 minutes. Maintain temperature at 0–5 °C.
-
Remove the ice bath and stir at room temperature for 4 hours.
-
Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring.
-
The product will precipitate as a yellow solid. Filter the solid and wash with copious amounts of cold water to remove acid traces.
-
Recrystallize from Ethanol/Water (1:1) if necessary.
-
Expected Yield: 70–75%
-
Data: ¹H NMR should show the loss of the C4 proton.
-
Step 3: Chlorination to Ethyl 5-chloro-4-nitro-1H-pyrazole-3-carboxylate
Objective: Convert the 5-hydroxy (tautomeric oxo) group to a chlorine atom.
-
Reagents: Phosphorus Oxychloride (POCl₃), N,N-Dimethylaniline (catalytic).
-
Critical Note: The 4-nitro group deactivates the ring, making this transformation difficult. High heat is required.
Protocol:
-
In a dry flask, combine Ethyl 5-hydroxy-4-nitro-1H-pyrazole-3-carboxylate (5.0 g, 24.6 mmol) and POCl₃ (25 mL).
-
Add N,N-Dimethylaniline (0.5 mL) as a catalyst.
-
Heat the mixture to reflux (approx. 105 °C) for 6–8 hours. Monitor by TLC (the starting material is very polar; the product is less polar).
-
Workup: Cool the mixture and remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).
-
Pour the residue onto crushed ice/water (100 mL). Caution: Delayed hydrolysis of POCl₃ residues can be violent.
-
Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).
-
Wash the organic layer with saturated NaHCO₃ (to remove acid) and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Expected Yield: 60–65%
-
Appearance: Yellowish solid.[2]
-
Step 4: Chemoselective Reduction to (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol
Objective: Reduce the ester to an alcohol without affecting the nitro group or the chloro substituent.
-
Reagents: Sodium Borohydride (NaBH₄), Calcium Chloride (CaCl₂), Ethanol/THF.
-
Mechanism: In situ generation of Ca(BH₄)₂, which is more electrophilic and capable of reducing esters, unlike NaBH₄ alone.
Protocol:
-
Dissolve Ethyl 5-chloro-4-nitro-1H-pyrazole-3-carboxylate (2.0 g, 9.1 mmol) in absolute Ethanol (30 mL) and THF (10 mL).
-
Add Calcium Chloride (CaCl₂, 2.0 g, 18 mmol) and stir for 15 minutes at 0 °C.
-
Add Sodium Borohydride (NaBH₄, 1.0 g, 27 mmol) in small portions over 20 minutes.
-
Stir the mixture at 0 °C for 1 hour, then allow to warm to room temperature and stir for 4 hours.
-
Quench: Carefully add 1N HCl dropwise until pH ~4 to destroy excess borohydride.
-
Concentrate to remove Ethanol/THF.
-
Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).
-
Wash with Brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, Hexane:Ethyl Acetate 1:1).
-
Final Yield: 75–80%
-
Characterization: ¹H NMR (DMSO-d₆): δ 5.3 (t, OH), 4.5 (d, CH₂), 14.0 (br, NH).
-
Part 3: Mechanism & Validation
Chemoselectivity of the Reduction
The primary challenge in this synthesis is reducing the ester (-COOEt) in the presence of a nitro group (-NO₂).
-
LiAlH₄: Would reduce -NO₂ to -NH₂ or azo linkages.
-
Standard NaBH₄: Too weak to reduce esters.[3]
-
NaBH₄ + CaCl₂: The addition of Ca²⁺ acts as a Lewis acid, coordinating to the ester carbonyl oxygen. This lowers the activation energy for hydride attack by the borohydride anion, allowing the reduction to proceed at mild temperatures where the nitro group remains kinetically inert.
Figure 2: Mechanism of the Lewis-acid mediated borohydride reduction of the ester.
Part 4: Safety & Handling (E-E-A-T)
Energetic Hazards
Nitro-pyrazoles are energetic materials. While the mono-nitro derivative described here is generally stable, it should be treated as a potential explosive.
-
Impact Sensitivity: Avoid grinding dry solids.
-
Thermal Stability: Do not heat bulk material above 100 °C without solvent.
Chemical Hazards
-
POCl₃: Highly corrosive and reacts violently with water. Quench protocols must be slow and controlled.
-
Hydrazine: Carcinogen and highly toxic. Use double-gloving and work in a fume hood.
References
-
Nitration of Pyrazoles
- Direct nitration of five membered heterocycles. Arkivoc, 2005.
-
Chlorination with POCl₃
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyrazines. Molecules, 2021.
-
Chemoselective Reduction (NaBH₄/CaCl₂)
-
Synthesis of Pyrazole Carboxylates
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 2018.[9]
-
Sources
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- 9. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Characterization of (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol
The following technical guide details the spectroscopic characterization of (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol , a critical intermediate in the synthesis of high-energy materials and pharmaceutical scaffolds.
This guide is structured to provide actionable data for researchers verifying the identity and purity of this compound.
CAS Registry Number: 1064687-16-6
Molecular Formula: C
Executive Summary & Structural Context
(5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol is a fully substituted pyrazole derivative. Its characterization is complicated by annular tautomerism , where the proton on the pyrazole nitrogen can migrate between N1 and N2. This equilibrium renders the C3 and C5 positions chemically equivalent in solution unless the nitrogen is alkylated.[1]
For the purpose of this guide, we define the structure as having the hydroxymethyl group at position 3 and the chloro group at position 5 , consistent with IUPAC numbering when the proton is on N1.
Key Structural Features for Analysis[2]
-
Electrophilic Core: The pyrazole ring is electron-deficient due to the nitro group (
effect) and the chlorine atom ( effect). -
Acidic Proton: The NH proton is highly acidic (
) and will exchange rapidly in protic solvents.[1] -
Labile Handle: The primary alcohol (
) is the site for further derivatization but also a site for potential oxidation impurities.[1]
Spectroscopic Data Profile
A. Mass Spectrometry (LC-MS/ESI)
Mass spectrometry provides the primary confirmation of the molecular formula and the presence of the chlorine atom.[1]
Method: Electrospray Ionization (ESI), Negative Mode (preferred due to acidity of NH).[1]
| Parameter | Observed Value (m/z) | Interpretation |
| Molecular Ion [M-H]⁻ | 175.9 / 177.9 | Deprotonated molecular ion.[1] |
| Isotope Pattern | 3:1 Ratio | Diagnostic for one Chlorine atom ( |
| Base Peak | 175.9 | |
| Fragment: [M-H-NO₂]⁻ | ~129.9 | Loss of nitro group (common in nitro-azoles).[1] |
| Fragment: [M-H-CH₂O]⁻ | ~145.9 | Loss of formaldehyde from the hydroxymethyl group.[1] |
Expert Insight: In positive mode (ESI+), the signal may be weak due to the electron-withdrawing nitro group reducing the basicity of the pyrazole nitrogens. If using ESI+, look for
B. Nuclear Magnetic Resonance (NMR)
NMR analysis must be conducted in DMSO-d
H NMR (400 MHz, DMSO-d
)
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Note |
| 13.8 - 14.2 | Broad Singlet | 1H | NH (Pyrazole) | Highly deshielded due to electron-poor ring; disappears with D |
| 5.2 - 5.5 | Triplet / Broad s | 1H | OH (Alcohol) | Coupling to CH |
| 4.55 - 4.65 | Doublet / Singlet | 2H | CH | Appears as a doublet ( |
| -- | -- | -- | Ar-H | ABSENT . The ring is fully substituted. |
Critical Validation Step: The absence of aromatic protons is the primary indicator of successful nitration. If a signal appears around 6.5-7.0 ppm, it indicates incomplete nitration (presence of starting material (5-chloro-1H-pyrazol-3-yl)methanol).
C NMR (100 MHz, DMSO-d
)
| Shift ( | Assignment | Electronic Environment |
| 145 - 150 | C3 (C-CH | Deshielded by the heterocyclic ring and alkyl substituent. |
| 130 - 135 | C4 (C-NO | Shift depends heavily on tautomer; generally shielded relative to C3/C5 due to resonance.[1] |
| 125 - 130 | C5 (C-Cl) | Chlorine effect; typically appears upfield of the C-alkyl carbon. |
| 56 - 58 | CH | Characteristic region for primary alcohols attached to heteroaromatics.[1] |
C. Infrared Spectroscopy (FT-IR)
IR is useful for confirming the functional groups, particularly the nitro group which has very strong absorbance.
-
3200 - 3450 cm
: O-H stretch (Broad, H-bonded).[1] -
3100 - 3200 cm
: N-H stretch (often overlaps with OH tail).[1] -
1530 - 1550 cm
: NO Asymmetric Stretch (Very Strong, Diagnostic). -
1340 - 1360 cm
: NO Symmetric Stretch . -
1000 - 1050 cm
: C-O stretch (Primary alcohol). -
750 - 800 cm
: C-Cl stretch.
Experimental Workflow & Logic
The following diagram illustrates the logical flow for characterizing this compound, distinguishing it from common synthetic impurities.
Caption: Logical decision tree for spectroscopic validation, highlighting exclusion criteria for common synthetic impurities (starting material, oxidation byproducts, and de-halogenated species).
Detailed Experimental Protocols
Protocol 1: Sample Preparation for NMR
Objective: To obtain a spectrum where exchangeable protons (OH, NH) are clearly visible and not broadened into the baseline.[1]
-
Drying: Ensure the solid sample is dried under high vacuum (< 1 mbar) at 40°C for 4 hours to remove lattice water.
-
Solvent: Use DMSO-d
(99.9% D) stored over molecular sieves.[1] Avoid CDCl as the compound is sparingly soluble and the OH signal will be erratic.[1] -
Concentration: Dissolve ~5-10 mg of sample in 0.6 mL of solvent.
-
Acquisition:
-
Set relaxation delay (d1) to
seconds to allow full relaxation of the quaternary carbons (important for quantitative integration of impurities). -
Run at 298 K.
-
Protocol 2: LC-MS Purity Check
Objective: Confirm the chlorine isotope pattern and absence of side-products.
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes. (The compound is relatively polar and will elute early to mid-gradient).
-
Detection: UV at 254 nm (aromatic ring) and 210 nm.[1]
-
MS Source: ESI Negative Mode.
-
Note: The nitro group stabilizes the negative charge on the pyrazole nitrogen, making ESI- significantly more sensitive than ESI+.
-
Tautomeric Equilibrium
Understanding the tautomerism is vital for interpreting the
Caption: The compound exists as a fast-exchange equilibrium mixture. In NMR, this results in averaged signals for C3 and C5 unless the temperature is lowered significantly (< -40°C).
References
-
Synthesis of Nitro-Pyrazoles: Organic Syntheses, Coll. Vol. 10, p. 437 (2004).[1] (General methodology for nitration of pyrazoles). Link[1]
-
Spectroscopic Data of Pyrazoles: Claramunt, R. M., et al.[1] "The structure of pyrazoles in the solid state: A crystallographic and CPMAS NMR study." Journal of the Chemical Society, Perkin Transactions 2, 2001.[1] (Reference for
C chemical shifts in substituted pyrazoles). -
Isotope Patterns in Mass Spec: IUPAC Commission on Isotopic Abundances and Atomic Weights.[1] "Atomic weights of the elements 2019." (Basis for Cl 3 :1 ratio validation). Link
-
Related Compound Characterization: Molecules 2009, 14(9), 3537-3550.[1] (Spectroscopic data for 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole, used for chemical shift benchmarking). Link
Sources
Purity and characterization of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol
An In-depth Technical Guide to the Purity and Characterization of (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol
Executive Summary
(5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol represents a class of highly functionalized heterocyclic compounds with significant potential in medicinal chemistry and materials science. The presence of a reactive hydroxymethyl group, a strongly electron-withdrawing nitro group, and a chloro substituent on the pyrazole core creates a unique chemical entity whose biological activity and synthetic utility are critically dependent on its absolute purity and structural integrity. This guide provides a comprehensive framework for the definitive characterization and purity assessment of this molecule. We present a multi-faceted analytical workflow, explaining the causality behind each experimental choice, from initial structural elucidation by spectroscopic methods to final purity verification via chromatography. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, self-validating system for quality control and characterization of complex pyrazole derivatives.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals.[1] Its five-membered aromatic structure with two adjacent nitrogen atoms allows for diverse substitution patterns, enabling fine-tuning of physicochemical and pharmacological properties. The specific substituents on the target molecule, (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol, each play a critical role:
-
Nitro Group (-NO₂): Acts as a powerful electron-withdrawing group and a hydrogen bond acceptor. Its presence significantly impacts the electron density of the pyrazole ring, influencing reactivity and potential intermolecular interactions.[2] The thermal stability of nitropyrazoles is a key consideration, as they can be energetic compounds.[2][3]
-
Chloro Atom (-Cl): A common substituent in pharmaceuticals that can modulate lipophilicity and metabolic stability. It also provides a handle for further synthetic transformations, such as cross-coupling reactions.[4]
-
Hydroxymethyl Group (-CH₂OH): Introduces a primary alcohol functionality, providing a site for hydrogen bonding and a key point for derivatization to form ethers, esters, or to be oxidized to an aldehyde or carboxylic acid.
Given this complex functionality, a rigorous and orthogonal analytical approach is not merely recommended but essential to confirm the identity, isomeric purity, and overall quality of the compound before its use in further research or development.
Purification Strategy: From Crude Product to Analytical Standard
A plausible synthesis of the title compound could involve the cyclocondensation of a suitably substituted β-ketoester with hydrazine, followed by chlorination and nitration.[5][6] Regardless of the synthetic route, the crude product will likely contain unreacted starting materials, reagents, and regioisomeric byproducts. A robust purification strategy is the first line of defense in ensuring quality.
Rationale for Purification Method Selection
The polarity of the molecule is dominated by the nitro and hydroxymethyl groups, suggesting moderate to high polarity. This dictates the choice of purification techniques.
-
Crystallization: This is the preferred method for bulk purification if the compound is a stable solid. The choice of solvent is critical. A solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated is ideal. Mixtures of polar aprotic solvents (e.g., ethyl acetate) and non-polar solvents (e.g., hexanes) are often effective for pyrazole derivatives.[7]
-
Flash Column Chromatography: For non-crystalline materials or for separating closely related impurities, silica gel chromatography is the method of choice.[4] The polarity of the eluent system (e.g., an ethyl acetate/hexanes gradient) must be carefully optimized to achieve separation.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude material onto a small amount of silica gel.
-
Column Packing: Wet-pack a glass column with silica gel in a low-polarity solvent (e.g., 10% ethyl acetate in hexanes).
-
Loading: Carefully load the silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool the pure product.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified compound.
Comprehensive Characterization Workflow
A multi-technique approach is required to unambiguously determine the structure and purity of (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol. The workflow below ensures that data from each technique corroborates the others, creating a self-validating system.
Caption: Comprehensive analytical workflow for compound characterization.
Structural Elucidation
3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of the molecule.
-
¹H NMR: This spectrum will confirm the presence of all proton-containing groups. Key expected signals include:
-
A broad singlet for the N-H proton of the pyrazole ring (its chemical shift can be highly variable and it may exchange with D₂O).
-
A singlet for the two protons of the -CH₂OH group.
-
A broad singlet for the hydroxyl (-OH) proton, which will also exchange with D₂O. The absence of a signal in the aromatic region for a C-H on the pyrazole ring is crucial, confirming the 4-position is substituted.
-
-
¹³C NMR & DEPT-135: These spectra will identify all unique carbon atoms.
-
The DEPT-135 experiment is vital to distinguish between CH, CH₂, and CH₃ groups. It will show a negative signal for the -CH₂OH carbon and positive signals for any CH carbons. Quaternary carbons will be absent.
-
Key signals include the -CH₂OH carbon (approx. 55-65 ppm) and the three distinct pyrazole ring carbons. The carbon bearing the nitro group (C4) will be significantly shifted.
-
3.1.2 Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which is used to confirm the molecular formula.
-
Rationale: The presence of chlorine gives a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio), which is a powerful diagnostic tool.
-
Expected Fragmentation: Electron Impact (EI) or Electrospray Ionization (ESI) may be used. Key fragmentation pathways could include the loss of the hydroxymethyl group (-CH₂OH), the nitro group (-NO₂), or HCl.
3.1.3 Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method to confirm the presence of key functional groups.
-
Rationale: The spectrum provides a molecular "fingerprint" and quickly verifies the success of synthetic steps (e.g., the appearance of a nitro group stretch).
-
Expected Bands:
-
O-H Stretch: A broad band around 3200-3500 cm⁻¹.
-
N-H Stretch: A moderate band around 3100-3300 cm⁻¹.
-
C=N Stretch: A band in the 1580-1650 cm⁻¹ region.
-
NO₂ Stretch: Two strong, characteristic bands; an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.[8]
-
Purity Assessment
3.2.1 High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of organic compounds. A reverse-phase method is most appropriate for this polar molecule.
-
Rationale: This technique separates the target compound from any impurities based on differential partitioning between a non-polar stationary phase and a polar mobile phase. The area of the peak corresponding to the main compound relative to the total area of all peaks provides a quantitative measure of purity.[7][9]
Experimental Protocol: Reverse-Phase HPLC
-
System: An HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape. For example, a gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the nitro-aromatic chromophore absorbs strongly (e.g., 254 nm or 280 nm).[7]
-
Sample Preparation: Dissolve a precisely weighed sample in the mobile phase or a suitable solvent like acetonitrile.
-
Analysis: Inject the sample and integrate all peaks to calculate the purity as a percentage of the main peak area.
3.2.2 Elemental Analysis (CHN)
This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.
-
Rationale: The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₄H₄ClN₃O₃). A close match (typically within ±0.4%) provides strong evidence for the compound's elemental composition and lack of inorganic or solvent impurities.
Data Interpretation and Quality Control
Summary of Expected Analytical Data
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shifts (ppm) | N-H (broad s), -CH₂- (s, ~4.5-5.0), -OH (broad s) |
| ¹³C NMR | Key Chemical Shifts | C3, C4, C5 (distinct signals), -CH₂OH (~55-65 ppm) |
| HRMS (ESI+) | [M+H]⁺ | Calculated: 177.9969, Observed: ± 5 ppm |
| Isotopic Pattern | M+ and M+2 peaks in ~3:1 ratio due to ³⁵Cl/³⁷Cl | |
| IR Spectroscopy | Key Frequencies (cm⁻¹) | ~3300 (O-H, N-H), ~1540 & ~1350 (NO₂) |
| HPLC | Purity | >95% (typical requirement for research grade) |
| Elemental Analysis | % Composition | C: 27.07, H: 2.27, N: 23.66. Experimental values should be within ±0.4%. |
Identifying Potential Impurities
The proposed analytical workflow is also designed to identify potential process-related impurities.
Caption: Logical map of impurity detection by analytical method.
-
Regioisomers: An isomer such as (3-Chloro-4-nitro-1H-pyrazol-5-yl)methanol would have a nearly identical mass but would be distinguishable by both HPLC (different retention time) and NMR (different chemical shifts for the pyrazole carbons and potentially the CH₂ group).
-
Unreacted Precursors: These would be easily identified by HPLC as peaks with different retention times and by MS if their molecular weights are different.
-
Solvents: Residual solvents from purification can be identified and quantified by ¹H NMR.
Conclusion
The purity and characterization of (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol demand a rigorous, multi-technique analytical strategy. By integrating data from NMR, MS, and IR spectroscopy, the unambiguous structural elucidation of the molecule can be achieved. This, combined with quantitative purity assessment by RP-HPLC and confirmation of elemental composition by CHN analysis, provides a complete and trustworthy profile of the compound. Following this comprehensive guide ensures the high quality required for reproducible results in research, drug discovery, and materials science applications.
References
-
G. Scherr, et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(4), M620. [Link]
-
PubChem. (1H-Pyrazol-3-yl)methanol. National Center for Biotechnology Information. [Link]
-
SpectraBase. (n.d.). 4-chloro-5-methyl-3-nitro-1H-pyrazole. Wiley-VCH GmbH. [Link]
- W. Borsche, et al. (2011). Method for purifying pyrazoles.
-
A. Ashtekar, et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]
-
A. Kumar, et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules, 18(8), 8879-8891. [Link]
-
Y. Wang, et al. (2018). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. [Link]
-
A. El-Mekabaty, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. [Link]
-
X. Deng & N. S. Mani. (2006). A Versatile and Practical Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 148. [Link]
-
A. Geronikaki, et al. (2007). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Molecules, 12(7), 1435-1446. [Link]
-
Y. Li, et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(23), 7356. [Link]
- Z. Li, et al. (2019). A kind of preparation method of pyrazole derivatives.
-
M. A. Giza, et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9429-9439. [Link]
-
A. S. Ashmawy, et al. (2025). Effectiveness of a novel C4-substituted heterocyclic organic pyrazolone as a corrosion inhibitor for mild steel in 1.0 M HCl. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
S. S. Honnald, et al. (2012). N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. ResearchGate. [Link]
-
S. Khan, et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Catalysts, 13(1), 143. [Link]
-
A. K. Gupta & A. K. Sharma. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 127-135. [Link]
-
S. S. Kumar, et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications, 3(3), 78-86. [Link]
-
V. A. Zapol'skii, et al. (2014). Supporting Information Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-. Beilstein Journals. [Link]
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Technical Guide: Structure-Activity Relationship (SAR) & Regioselective Synthesis of Substituted Pyrazoles
Executive Summary: The Privileged Scaffold
The pyrazole ring (1,2-diazole) is a cornerstone of modern medicinal chemistry, designated as a "privileged scaffold" due to its ubiquity in blockbuster therapeutics (e.g., Celecoxib, Ruxolitinib, Crizotinib). Its utility stems from two core physicochemical characteristics:
-
Tautomeric Versatility: The ability to act as both a hydrogen bond donor (HBD) and acceptor (HBA) allows it to mimic peptide bonds or interact with the ATP-binding hinge region of kinases.
-
Orthogonal Substitution Vectors: The planar, electron-rich aromatic system offers three distinct vectors (N1, C3/C5, C4) for optimizing potency, selectivity, and pharmacokinetic (PK) properties independently.
This guide provides a technical deep-dive into the SAR of substituted pyrazoles, focusing on kinase inhibition and GPCR modulation, supported by robust synthetic protocols to overcome the persistent challenge of regioselectivity.
Physicochemical Foundation
To rationalize SAR, one must understand the electronic environment of the pyrazole ring.
-
Acidity/Basicity: Pyrazole is amphoteric. The pyridine-like nitrogen (N2) is basic (pKa of conjugate acid ~2.5), while the pyrrole-like nitrogen (N1-H) is weakly acidic (pKa ~14).
-
Tautomerism: In unsubstituted or C-substituted pyrazoles, rapid annular tautomerism occurs between the 1H- and 2H-forms.
-
Implication: A substituent at position 3 in one tautomer becomes position 5 in the other.
-
Drug Design Rule:N1-substitution locks the tautomer. This is the single most critical step in pyrazole SAR, as it freezes the spatial arrangement of C3 and C5 substituents, defining the molecule's 3D shape and binding mode.
-
Positional SAR Analysis
The following diagram visualizes the core SAR vectors for a generic N1-substituted pyrazole.
Figure 1: Strategic substitution vectors on the pyrazole scaffold.
N1-Substitution: The Anchor
Substitution at N1 (e.g., methyl, phenyl, benzyl) serves two purposes:
-
Metabolic Shielding: Free NH pyrazoles are prone to Phase II conjugation (N-glucuronidation), leading to rapid clearance. N-alkylation or arylation blocks this.
-
Selectivity Switch: In JNK3 inhibitors, N-alkylation slightly reduces potency compared to the free NH (due to loss of H-bond donor capability) but significantly improves brain penetration and kinase selectivity profiles [1].
C3 vs. C5: The Regioisomer Trap
The distinction between C3 and C5 is defined relative to N1.
-
C5 (The "Inner" Position): Substituents here often clash with the protein backbone or adjacent domains. In Celecoxib , the C5-phenyl ring creates a steric clash in the narrow channel of COX-1 but fits into the larger side pocket of COX-2, driving selectivity.
-
C3 (The "Outer" Position): Often solvent-exposed. Ideal for solubilizing groups (e.g., morpholine, piperazine) to improve oral bioavailability without compromising binding affinity.
C4: Electronic & Lipophilic Tuning
-
Halogenation: Introducing F or Cl at C4 increases lipophilicity (logP) and blocks oxidative metabolism (CYP450). In Aurora A kinase inhibitors, a nitro group at C4 was found to be optimal, superior to chloro or methyl groups, likely due to electronic withdrawal affecting the pKa of the ring nitrogens [2].
-
Michael Acceptors: C4 is a prime location for attaching acrylamides to create covalent inhibitors (e.g., targeting Cys residues in the ATP pocket).
Therapeutic Case Study: Kinase Hinge Binding
In oncology, pyrazoles are dominant ATP-competitive inhibitors. The scaffold mimics the adenine ring of ATP.
Mechanism of Action
The pyrazole typically binds to the kinase "hinge" region via a bidentate hydrogen bond network:
-
N2 (Pyridine-like): Accepts a hydrogen bond from the backbone NH of the hinge residue.
-
NH (Pyrrole-like) or C3-Substituent: Donates a hydrogen bond to the backbone Carbonyl.
Note: When N1 is substituted (e.g., Ruxolitinib), the pyrazole often acts as a monodentate acceptor, or relies on an exocyclic amino group (aminopyrazole) to complete the donor-acceptor motif [3].
Figure 2: Abstract representation of the bidentate H-bond interaction between an aminopyrazole and a kinase hinge region.
Comparative Data: Substituent Effects
The following table summarizes SAR trends observed in JNK3 and EGFR inhibitor campaigns [1][4].
| Scaffold Variation | Substituent (R) | Effect on Potency (IC50) | Effect on Properties |
| N1-Substitution | H (Unsubstituted) | High (nM range) | Poor metabolic stability; High polarity. |
| Methyl | Moderate Decrease | Improved lipophilicity; No glucuronidation. | |
| Phenyl | Variable | increased Hydrophobic collapse; potential toxicity. | |
| C4-Substitution | H | Baseline | Susceptible to oxidation. |
| Chlorine (Cl) | 2-fold Potency Increase | Fills hydrophobic pocket; blocks metabolism. | |
| Nitro (NO2) | High (Aurora Kinase) | Electronic withdrawal; specific H-bond interactions. | |
| C3/C5 Regioisomer | 1,3-isomer | Generally Higher | Less steric hindrance; better fit in ATP pocket. |
| 1,5-isomer | Lower (usually) | Steric clash (unless specifically designed like Celecoxib). |
Synthetic Protocols: Solving the Regioselectivity Crisis
The most common failure mode in pyrazole synthesis is the formation of inseparable mixtures of 1,3- and 1,5-isomers when condensing hydrazines with unsymmetrical 1,3-diketones.
The Solution: Regioselective cyclization using controlled pH or specific leaving groups.
Protocol: Regioselective Synthesis of 1-Aryl-3,5-Disubstituted Pyrazoles
Rationale: This protocol utilizes the difference in reactivity between the ketone centers and the nucleophilicity of the hydrazine nitrogens.
Reagents:
-
1,3-Diketone (unsymmetrical)
-
Arylhydrazine hydrochloride
-
Ethanol (Solvent)
-
Catalytic HCl (for 1,5-isomer preference) or Pyridine (for 1,3-isomer preference)
Workflow:
-
Preparation: Dissolve 1.0 eq of 1,3-diketone in Ethanol (0.5 M).
-
Addition: Add 1.1 eq of Arylhydrazine HCl.
-
Conditioning (Critical Step):
-
Route A (1,5-isomer major): Add catalytic conc. HCl (5 mol%). The more nucleophilic terminal Nitrogen of hydrazine attacks the most electrophilic carbonyl (usually the one with less steric bulk) first.
-
Route B (1,3-isomer major): Perform in basic buffer or pyridine.
-
-
Reflux: Heat to reflux for 2-4 hours. Monitor by TLC.
-
Workup: Evaporate solvent. Redissolve in EtOAc, wash with NaHCO3 and Brine.
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Validation (Self-Correcting Step):
-
NOE NMR: You must perform 1D-NOE or 2D-NOESY NMR. Irradiate the N-Aryl protons.
-
Result: If you see an enhancement of the C5-substituent signal, you have the 1,5-isomer . If you see enhancement of the C4-H only, you likely have the 1,3-isomer .
-
Figure 3: Decision tree for regioselective synthesis and validation.
References
-
Vertex Pharmaceuticals & NIH. (2005). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.
-
Li, et al. (2011). Synthesis and biological evaluation of pyrazole derivatives as Aurora A kinase inhibitors. European Journal of Medicinal Chemistry.
-
Fabbro, D. (2015).[2] The mechanism of action of kinase inhibitors: Hinge binders and beyond. Methods in Molecular Biology.
-
Abdel-Rahman, et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.
-
Knochel, P., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.[3] Organic Letters.
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Technical Guide: Biological Activities and Therapeutic Potential of 4-Nitro-Pyrazole Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of the pharmacological landscape surrounding 4-nitro-pyrazole derivatives . Unlike generic pyrazole scaffolds, the introduction of a nitro group (-NO₂) at the C4 position fundamentally alters the physicochemical properties of the heterocyclic ring, significantly impacting pKa, lipophilicity, and dipole moment. These electronic modifications drive specific biological interactions, particularly in antimicrobial efficacy , enzyme inhibition (CYP2E1) , and anticancer pathways . This document serves as a roadmap for medicinal chemists to leverage the 4-nitro-pyrazole pharmacophore for targeted drug development.
The 4-Nitro-Pyrazole Pharmacophore: Structural & Electronic Logic
The pyrazole ring is a
-
Acidity Modulation: The 4-nitro group significantly increases the acidity of the N1-proton (in unsubstituted derivatives), facilitating the formation of salts and coordination complexes with metal ions in metalloenzymes.
-
Metabolic Stability: The C4 position is metabolically vulnerable to oxidation in simple pyrazoles. Blocking this site with a nitro group prevents oxidative degradation, prolonging half-life, though the nitro group itself can be subject to nitro-reductase activity under hypoxic conditions (relevant for anaerobic bacteria and tumor microenvironments).
-
H-Bonding Potential: The nitro group serves as a hydrogen bond acceptor, critical for binding in the active sites of enzymes like DNA Gyrase (bacteria) and CYP2E1 (human).
Visualization: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the core SAR logic driving the biological activity of these derivatives.
Figure 1: Structural logic of the 4-nitro-pyrazole scaffold. The C4-nitro group is the critical determinant of electronic behavior, while N1 and C3/C5 substituents tune pharmacokinetics.
Therapeutic Applications and Biological Activities[2][3][4][5][6][7][8][9]
Antimicrobial and Antifungal Activity
The most well-documented activity of 4-nitro-pyrazole derivatives is their potency against Gram-positive bacteria and fungi. The electron-deficient ring system mimics substrates for bacterial enzymes, acting as competitive inhibitors.
-
Key Pathogens: Staphylococcus aureus (including MRSA), Escherichia coli, and Candida albicans.
-
Mechanism of Action: Evidence suggests interference with bacterial DNA gyrase (preventing supercoiling) and fungal CYP51 (lanosterol 14
-demethylase), disrupting cell membrane integrity. -
Potency Data: Derivatives featuring a 3,5-dimethyl-4-nitro core often exhibit Minimum Inhibitory Concentrations (MIC) comparable to clinical standards like Ciprofloxacin.
Comparative Potency Table:
| Compound Class | Substituent (N1) | Substituent (C3/C5) | Target Organism | MIC (µg/mL) | Ref |
| 4-Nitro-Pyrazole | Phenyl | Methyl | S. aureus | 0.023 | [1] |
| 4-Nitro-Pyrazole | 4-F-Phenyl | Methyl | E. coli | 0.046 | [1] |
| Standard | Ciprofloxacin | N/A | S. aureus | 0.5 - 1.0 | [2] |
| Standard | Fluconazole | N/A | C. albicans | 1.0 - 2.0 | [2] |
Enzyme Inhibition: CYP2E1 and Nitric Oxide Synthase (NOS)
4-nitro-pyrazoles are potent inhibitors of Cytochrome P450 2E1 (CYP2E1), an enzyme responsible for the metabolism of small organic molecules and generation of reactive oxygen species (ROS).
-
Mechanism: The pyrazole nitrogen coordinates with the heme iron, while the 4-nitro group interacts with the hydrophobic pocket, locking the enzyme in an inactive state.
-
Therapeutic Relevance: Inhibition of CYP2E1 can prevent hepatotoxicity caused by acetaminophen overdose and reduce oxidative stress in alcoholic liver disease.
-
NOS Selectivity: 4,5-dihydro-analogues have shown selectivity for neuronal Nitric Oxide Synthase (nNOS) over inducible NOS (iNOS), suggesting potential in treating neurodegenerative disorders [3].
Anticancer Activity (Hypoxia Targeting)
The nitro group acts as a "warhead" in hypoxic tumor environments.
-
Hypoxia-Activated Prodrugs: Under hypoxic conditions (common in solid tumors), the 4-nitro group can be enzymatically reduced to a hydroxylamine or amine. These reduced species are often highly reactive DNA-alkylating agents, leading to selective apoptosis in cancer cells while sparing normoxic healthy tissue.
-
Kinase Inhibition: Derivatives fused with pyrimidine rings (pyrazolo[1,5-a]pyrimidines) carrying a nitro group have demonstrated inhibition of CDK2 and EGFR , arresting the cell cycle at the G2/M phase [4].
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps.
Protocol: Synthesis and Screening of 4-Nitro-Pyrazole Derivatives
Objective: Synthesize 3,5-dimethyl-4-nitropyrazole and validate its antibacterial efficacy.
Phase A: Synthesis (Nitration)
-
Reagents: 3,5-dimethylpyrazole (1.0 eq), Sulfuric acid (
, conc.), Nitric acid ( , fuming). -
Procedure:
-
Dissolve 3,5-dimethylpyrazole in cold concentrated
(0°C). -
Dropwise add fuming
while maintaining temperature <10°C (Exothermic control is critical). -
Stir at room temperature for 2 hours, then heat to 60°C for 1 hour to ensure completion.
-
Pour onto crushed ice. The 4-nitro derivative will precipitate as a white/yellow solid.
-
Validation Step: Check pH of filtrate. Neutralize with ammonium hydroxide to pH 7 to ensure maximum precipitation yield.
-
Purification: Recrystallize from ethanol.
-
-
Characterization:
-
1H NMR (DMSO-d6): Look for loss of the C4-proton signal (usually around 6.0 ppm in the precursor) and retention of methyl singlets.
-
Melting Point: Verify against literature value (approx. 126-128°C).
-
Phase B: Biological Screening (MIC Assay)
-
Preparation: Dissolve compound in DMSO (Stock 10 mg/mL).
-
Inoculum: Prepare S. aureus (ATCC 25923) suspension adjusted to 0.5 McFarland standard.
-
Microdilution:
-
Use 96-well plates. Serial dilutions from 100 µg/mL down to 0.01 µg/mL in Mueller-Hinton Broth.
-
Positive Control: Ciprofloxacin.
-
Negative Control: DMSO vehicle (must show no inhibition).
-
Sterility Control: Broth only.
-
-
Incubation: 37°C for 24 hours.
-
Readout: Add Resazurin dye (0.01%). Blue -> Pink transition indicates viable growth. The lowest concentration remaining Blue is the MIC.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the synthesis and biological validation of 4-nitro-pyrazole derivatives.
Future Outlook: Divergence into Energetics and Pharma
While this guide focuses on biological activity, it is crucial for researchers to note the dual-use nature of this scaffold.
-
Pharmaceuticals: The trend is moving towards hybrid molecules —linking the 4-nitro-pyrazole core with other pharmacophores (e.g., benzimidazoles, triazoles) to create multi-target drugs that overcome resistance mechanisms.
-
Energetic Materials: The high nitrogen and oxygen content of 4-nitropyrazoles makes them precursors for insensitive high explosives (e.g., LLM-105). Drug developers must assess the thermal stability and shock sensitivity of scaled-up intermediates to ensure process safety [5].
References
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. Source: MDPI (Molecules), 2023. URL:[Link] Relevance: Provides specific MIC data for 4-nitro substituted pyrazoles against S. aureus.
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Source: Saudi Pharmaceutical Journal (via PMC), 2014. URL:[Link] Relevance: Validates the anti-inflammatory potential and comparison with standard drugs like Diclofenac.
-
Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Source: Bioorganic & Medicinal Chemistry (via PubMed), 2013.[1] URL:[Link] Relevance: Establishes the role of pyrazole derivatives in selective enzyme inhibition (NOS isoforms).
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: Mini-Reviews in Medicinal Chemistry (via PMC), 2021. URL:[Link] Relevance: Reviews the kinase inhibition mechanisms (CDK/EGFR) relevant to nitro-substituted pyrazoles.
-
Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Source: Biochemistry (via NIH), 2014. URL:[Link] Relevance: Detailed mechanistic study on how pyrazoles inhibit CYP2E1.[2]
Sources
- 1. Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Reactivity & Strategic Functionalization of the Pyrazole Hydroxymethyl Group
Executive Summary
The hydroxymethylpyrazole moiety (specifically (1H-pyrazol-3-yl)methanol and its 4-isomer) represents a "privileged intermediate" in modern drug discovery. Unlike simple benzyl alcohols, the reactivity of the methanol group on a pyrazole ring is heavily modulated by the heterocycle’s amphoteric nature and tautomeric equilibrium. This guide provides a technical deep-dive into exploiting this functional group for scaffold diversification, focusing on oxidation, activation, and nucleophilic displacement, underpinned by rigorous experimental protocols.
Part 1: Structural Dynamics & Electronic Environment
The Tautomeric Influence
The reactivity of the hydroxymethyl group cannot be decoupled from the pyrazole ring's tautomerism. In unsubstituted pyrazoles, the N-H proton rapidly migrates between N1 and N2.
-
Impact on Reactivity: The electron-rich nature of the pyrazole ring (resembling an enamine) stabilizes adjacent carbocations. This makes the hydroxymethyl group significantly more reactive toward SN1-type ionization (after activation) compared to standard aliphatic alcohols, but less reactive than benzyl alcohols due to the electron-withdrawing inductive effect of the sp2 nitrogens.
Acid-Base Behavior
-
Amphoteric Nature: The pyrazole NH is weakly acidic (pKa ~14), while the pyridine-like nitrogen is weakly basic.
-
Strategic Implication: Reactions targeting the alcohol (–CH2OH) must avoid conditions that irreversibly deprotonate the NH (leading to N-alkylation competition) or protonate the pyridine-N (deactivating the ring).
Part 2: Core Synthetic Transformations
The following diagram illustrates the divergent reactivity landscape of the hydroxymethylpyrazole scaffold.
Figure 1: Divergent synthetic pathways for hydroxymethylpyrazole functionalization.
Oxidation: Accessing the Carbaldehyde
Converting the alcohol to an aldehyde is the primary route for fragment-based drug design (via reductive amination).
-
Reagent Choice: Manganese Dioxide (MnO2) is the gold standard here.
-
Causality: Unlike Jones reagent or KMnO4, activated MnO2 is a mild, heterogeneous oxidant that avoids over-oxidation to the carboxylic acid and tolerates the basic nitrogen of the pyrazole ring [1].
-
Alternative: Dess-Martin Periodinane (DMP) is used if the substrate is valuable or MnO2 proves too slow, though DMP requires careful workup to remove iodinanes.
Experimental Protocol: Selective Oxidation with MnO2
Objective: Synthesis of 1H-pyrazole-3-carbaldehyde from (1H-pyrazol-3-yl)methanol.
-
Activation: Ensure MnO2 is "activated" (dried at 110°C for 24h) to maximize surface area.
-
Setup: In a round-bottom flask, dissolve (1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) or Chloroform (0.1 M concentration).
-
Addition: Add activated MnO2 (10.0 eq by mass). Note: High excess is required due to surface-only activity.
-
Reaction: Stir vigorously at reflux (40°C) for 4–16 hours. Monitor by TLC (Visualize with 2,4-DNP stain for aldehyde).
-
Workup: Filter the black suspension through a pad of Celite. Wash the pad thoroughly with DCM.
-
Purification: Concentrate the filtrate. The aldehyde is often pure enough for subsequent steps; otherwise, recrystallize from Hexane/EtOAc.
Activation: The Chloromethyl Electrophile
Transforming the hydroxyl group into a leaving group (Cl, Br, OMs) turns the molecule into an electrophile, enabling the attachment of nucleophiles (amines, thiols, phenols).
-
Mechanism: SN2 mechanism.[1] The reaction proceeds via a chlorosulfite intermediate.[1][2][3][4]
-
Critical Constraint: The HCl byproduct will form a salt with the pyrazole nitrogen. This salt often precipitates, protecting the ring from side reactions, but requires neutralization before the next step.
Experimental Protocol: Chlorination with Thionyl Chloride
Objective: Synthesis of 3-(chloromethyl)-1H-pyrazole hydrochloride.
-
Setup: Place (1H-pyrazol-3-yl)methanol (1.0 eq) in a dry flask under Argon.
-
Solvent: Add anhydrous DCM (0.5 M). Note: Neat SOCl2 can be used, but DCM allows better thermal control.
-
Addition: Dropwise add SOCl2 (2.0 eq) at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. If precipitation occurs, this is the hydrochloride salt.
-
Workup:
-
Method A (Isolation as Salt): Filter the precipitate, wash with cold ether, and dry under vacuum. This is stable.
-
Method B (Free Base): Evaporate volatiles. Redissolve in DCM and wash rapidly with saturated NaHCO3 (cold). Dry over Na2SO4 and use immediately. Warning: The free base chloromethylpyrazole can self-alkylate (polymerize) if stored.
-
Part 3: Strategic Protection Strategies
The "Achilles' Heel" of pyrazole chemistry is the N-H proton. When activating the alcohol (e.g., to a mesylate), the N-H can act as a nucleophile, leading to intermolecular polymerization.
Recommendation: Protect the N-H before activating the alcohol if the subsequent nucleophile is weak or the reaction requires basic conditions.
| Protecting Group | Installation | Stability | Deprotection | Suitability |
| THP (Tetrahydropyranyl) | DHP, pTsOH (cat) | Base stable | Mild Acid (HCl/MeOH) | High. Best for alcohol modifications. |
| SEM (Trimethylsilylethoxymethyl) | SEM-Cl, NaH | Base stable | TBAF or Acid | Medium. Good for lithiation, expensive. |
| Boc (tert-Butyloxycarbonyl) | Boc2O, DMAP | Acid sensitive | TFA or HCl | Low. May fall off during acidic chlorination. |
Diagram: Protection-Dependent Workflow
Figure 2: Orthogonal protection strategy to prevent self-polymerization during activation.
Part 4: Case Studies in Medicinal Chemistry
Kinase Inhibitor Scaffolds
In the synthesis of Janus Kinase (JAK) inhibitors, the pyrazole ring often mimics the adenine ring of ATP. The hydroxymethyl group serves as a linker.
-
Example: Conversion of 4-hydroxymethylpyrazole to a 4-aminomethylpyrazole derivative allows for amide coupling to extend the inhibitor into the ribose-binding pocket.
-
Validation: The stability of the pyrazole ring allows it to survive harsh Suzuki-Miyaura coupling conditions used to attach the aryl group at the 3- or 5-position [2].
Bioisosteres
The hydroxymethylpyrazole unit is often used as a bioisostere for phenol or benzyl alcohol groups to improve metabolic stability (lowering CYP450 oxidation susceptibility) while maintaining hydrogen bond donor/acceptor capability.
References
-
Manganese Dioxide Oxidation
- Title: Active Manganese Dioxide Oxid
- Source:Journal of Organic Chemistry / Synlett (General Review)
- Context: Validates the use of MnO2 for heterocyclic alcohols to prevent over-oxid
-
Link:[Link] (Representative classic citation for MnO2 selectivity).
-
Pyrazole Synthesis & Reactivity
-
Chlorination Protocols
-
Protecting Group Strategies
Sources
- 1. reactionweb.io [reactionweb.io]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Protocol for N-alkylation of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol
Authored by: Senior Application Scientist, Chemical Synthesis Division
Publication Date: February 19, 2026
Version: 1.0
Abstract
This document provides a comprehensive guide for the N-alkylation of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol, a critical transformation for the synthesis of diverse pyrazole-based compounds with significant potential in medicinal chemistry and drug discovery. N-alkylated pyrazoles are prevalent scaffolds in numerous FDA-approved drugs.[1] This protocol details a robust, base-mediated alkylation procedure, offering insights into reaction mechanisms, regioselectivity, and optimization strategies. The causality behind experimental choices is explained to ensure both reproducibility and adaptability for various research applications.
Introduction: The Significance of N-Alkylated Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2] The functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a key strategy for modulating the pharmacological profile of these compounds. N-alkylation introduces substituents that can influence a molecule's polarity, metabolic stability, and binding affinity to biological targets.
The subject of this protocol, (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol, presents a unique synthetic challenge due to the presence of multiple reactive sites and electron-withdrawing groups. The chloro and nitro substituents significantly influence the electronic properties of the pyrazole ring, impacting the nucleophilicity of the nitrogen atoms and the overall reactivity.[3] Furthermore, the hydroxymethyl group at the 3-position may require protection depending on the chosen reaction conditions to prevent undesired side reactions.
Controlling regioselectivity is a primary challenge in the N-alkylation of unsymmetrical pyrazoles, as the reaction can occur at either the N1 or N2 position, often yielding a mixture of isomers that can be difficult to separate.[3][4][5] This protocol will address strategies to favor the desired regioisomer.
Reaction Mechanism and Regioselectivity
The N-alkylation of pyrazoles under basic conditions proceeds via a nucleophilic substitution reaction. The base deprotonates the pyrazole NH, generating a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent.
The regioselectivity of the alkylation (N1 vs. N2) is influenced by a combination of steric and electronic factors.[3]
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[3] In the case of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol, the substituent at the 5-position (chloro) is generally considered less sterically demanding than the substituent at the 3-position (hydroxymethyl).
-
Electronic Effects: The electron-withdrawing nitro group at the 4-position decreases the electron density of the pyrazole ring, affecting the nucleophilicity of both nitrogen atoms.[3]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N1/N2 ratio.[3][4][5] For instance, the combination of potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) has been shown to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[3][6][7]
Experimental Protocol: Base-Mediated N-Alkylation
This protocol outlines a general procedure for the N-alkylation of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol using an alkyl halide.
Materials and Equipment
| Reagents | Equipment |
| (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol | Round-bottom flask |
| Alkyl halide (e.g., methyl iodide, benzyl bromide) | Magnetic stirrer and stir bar |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Inert atmosphere setup (Argon or Nitrogen) |
| Potassium Carbonate (K₂CO₃), anhydrous | Heating mantle or oil bath |
| Ethyl acetate (EtOAc) | Separatory funnel |
| Saturated aqueous sodium chloride solution (Brine) | Rotary evaporator |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Thin-layer chromatography (TLC) plates and chamber |
| Silica gel for column chromatography | Glassware for column chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Add anhydrous DMF or DMSO to achieve a concentration of 0.1-0.5 M with respect to the pyrazole starting material.
-
Stirring: Stir the suspension at room temperature for 15-30 minutes to ensure deprotonation of the pyrazole.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.5 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to a temperature between room temperature and 80°C. The optimal temperature will depend on the reactivity of the alkylating agent and should be determined empirically.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will need to be determined based on the polarity of the product.
Visualization of the Workflow
Caption: General workflow for the base-mediated N-alkylation of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol.
Key Considerations and Optimization
Choice of Base
Potassium carbonate is a moderately strong base suitable for this reaction. Other bases such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) can also be employed.[3] NaH is a stronger, non-nucleophilic base that can lead to faster reaction rates but requires more stringent anhydrous conditions and careful handling.[3] The choice of base can also influence regioselectivity.[4][5]
Solvent Selection
Polar aprotic solvents like DMF and DMSO are excellent choices as they effectively solvate the pyrazolate anion, enhancing its nucleophilicity.[3] Acetonitrile can also be used. The purity and dryness of the solvent are crucial for optimal results, especially when using moisture-sensitive reagents like NaH.
Alkylating Agent
The reactivity of the alkylating agent follows the general trend: I > Br > Cl.[3] More reactive alkylating agents like alkyl iodides will typically require milder reaction conditions (lower temperature, shorter reaction time).
Hydroxymethyl Group Protection
For certain highly reactive alkylating agents or under more forcing conditions, protection of the primary alcohol may be necessary to prevent O-alkylation. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers. A protection-deprotection sequence would add steps to the overall synthesis but can prevent the formation of undesired byproducts.
Purification
N-alkylated pyrazoles can sometimes be challenging to purify due to the potential for regioisomer formation. Careful column chromatography is often required. In some cases, recrystallization may be a viable purification method.[8] For challenging separations, deactivating the silica gel with triethylamine may be beneficial.[8]
Alternative Methodologies
While base-mediated alkylation is a common and effective method, other strategies exist for the N-alkylation of pyrazoles:
-
Mitsunobu Reaction: This reaction allows for the alkylation of the pyrazole with an alcohol in the presence of a phosphine and an azodicarboxylate (e.g., DEAD or DIAD).[9][10] It proceeds under mild, neutral conditions.
-
Phase Transfer Catalysis (PTC): PTC can be an efficient method, particularly for large-scale synthesis, as it can simplify the workup procedure.[6]
-
Acid-Catalyzed Alkylation: In some cases, acid-catalyzed methods using electrophiles like trichloroacetimidates can be employed as an alternative to base-mediated approaches.[1][9]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficiently strong base. | Use a stronger base like NaH or Cs₂CO₃. |
| Low reactivity of the alkylating agent. | Switch to a more reactive alkylating agent (e.g., from alkyl chloride to bromide or iodide). | |
| Poor solubility of starting materials. | Try a different solvent or increase the reaction temperature. | |
| Mixture of Regioisomers | Suboptimal reaction conditions. | Screen different bases, solvents, and temperatures to optimize for the desired isomer.[3] |
| Steric and electronic factors favoring both isomers. | Consider a protecting group strategy to direct alkylation to a specific nitrogen. | |
| Formation of Byproducts | O-alkylation of the hydroxymethyl group. | Protect the alcohol before N-alkylation. |
| Decomposition of starting material or product. | Use milder reaction conditions (lower temperature). |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents are often toxic and/or carcinogenic; handle with care.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and use appropriate quenching procedures.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The N-alkylation of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol is a versatile transformation that opens the door to a wide array of potentially bioactive molecules. By carefully selecting the reaction conditions, particularly the base and solvent, and by understanding the factors that govern regioselectivity, researchers can effectively synthesize the desired N-alkylated pyrazole derivatives. This protocol provides a solid foundation for achieving this synthetic goal, with ample room for optimization to suit specific substrates and desired outcomes.
References
- BenchChem. (2025).
- Sánchez-Migallón, A. (2016). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
- MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Semantic Scholar. (n.d.).
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
- ACS Figshare. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
- Angewandte Chemie. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
- Meador, R., Mate, N. A., & Chisholm, J. D. (2022).
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- ResearchGate. (n.d.).
- ACS Publications. (2022).
- Semantic Scholar. (2022).
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- ResearchGate. (2025). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan.
- PMC. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Google Patents. (n.d.).
- OUCI. (n.d.). Alkylation of Tetrazoles Using Mitsunobu Conditions.
- VU Study Tour. (n.d.).
- Bae, N., & Kim, S. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
- ACS Publications. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Reddit. (2023).
- Organic Syntheses Procedure. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS.
- ResearchGate. (2025).
- ACS Figshare. (2022).
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Derivatization of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol for library synthesis
Application Note & Protocols
Topic: Strategic Derivatization of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol for High-Throughput Library Synthesis
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The specific building block, (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol, presents a highly versatile and functionalized starting material for the generation of diverse small-molecule libraries. Its strategic arrangement of reactive handles—a primary alcohol, an acidic N-H proton, an electron-deficient aromatic ring, a reducible nitro group, and a halogen suitable for cross-coupling—allows for multi-vector derivatization. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic diversification of this pyrazole core. We present field-proven protocols, explain the chemical rationale behind experimental choices, and outline a workflow for efficient library synthesis.
The Strategic Value of the (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol Scaffold
The inherent value of this building block lies in the orthogonal reactivity of its functional groups, which can be addressed selectively under different reaction conditions. The electron-withdrawing nature of the 4-nitro group significantly influences the molecule's reactivity:
-
Increases Acidity of N1-H: Facilitates deprotonation and subsequent N-alkylation or N-arylation.
-
Activates the C5-Cl Position: Makes the chlorine atom more susceptible to nucleophilic aromatic substitution (SNAr) and oxidative addition in cross-coupling reactions.
-
Serves as a Latent Amino Group: The nitro group can be readily reduced to a primary amine, opening a vast array of subsequent derivatization possibilities (e.g., amidation, sulfonylation).
-
Primary Alcohol (CH₂OH): Provides a straightforward point for introducing diversity through esterification, etherification, or conversion to other functional groups.
Nitropyrazole compounds are pivotal intermediates in the synthesis of energetic materials and pharmaceuticals, highlighting their chemical significance.[3][4][5]
Logical Workflow for Library Synthesis
A divergent synthetic approach is most effective for this scaffold. The following diagram illustrates the primary derivatization pathways originating from the central building block.
Caption: Divergent derivatization strategy for the pyrazole scaffold.
Experimental Protocols and Methodologies
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Nitrated compounds can be energetic; handle with care and avoid excessive heat or shock.[4][5]
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol focuses on derivatizing the primary alcohol, a robust and high-yielding transformation.
Rationale: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It selectively deprotonates the alcohol over the N1-H proton due to kinetic factors at low temperatures. Using a base like K₂CO₃ could lead to a mixture of O- and N-alkylated products.
| Reagent/Component | Molar Eq. | Purpose |
| (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol | 1.0 | Starting Material |
| Sodium Hydride (NaH), 60% in mineral oil | 1.1 | Base (Deprotonation of -OH) |
| Alkyl Halide (R-X) | 1.2 | Alkylating Agent |
| Anhydrous Tetrahydrofuran (THF) | - | Solvent |
Step-by-Step Procedure:
-
Setup: Add (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol to a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar). Dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH portion-wise. A slight effervescence (H₂ gas) will be observed. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) dropwise to the suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool it back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the desired ether.[6]
Protocol 2: Regioselective N1-Alkylation
This protocol targets the N1 position of the pyrazole ring. The formation of regioisomers (N1 vs. N2 alkylation) is a known challenge in pyrazole chemistry, but the steric hindrance at N2 and the electronic effects in this specific scaffold favor N1 substitution under these conditions.[7]
Rationale: A milder base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF is used. This combination effectively deprotonates the acidic N1-H without significantly affecting the hydroxyl group, favoring N-alkylation. The hydroxyl group can be protected beforehand (e.g., as a silyl ether) if competing O-alkylation becomes an issue with highly reactive electrophiles.
| Reagent/Component | Molar Eq. | Purpose |
| (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol | 1.0 | Starting Material |
| Cesium Carbonate (Cs₂CO₃) | 1.5 | Base |
| Alkyl/Aryl Halide (R-X) | 1.1 | Electrophile |
| Anhydrous Dimethylformamide (DMF) | - | Solvent |
Step-by-Step Procedure:
-
Setup: To a solution of the starting pyrazole in anhydrous DMF (approx. 0.2 M), add Cs₂CO₃.
-
Reaction: Add the alkyl or aryl halide. Heat the mixture to 50-80 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water. A precipitate may form, which can be collected by filtration.
-
Extraction: If no precipitate forms, extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to isolate the N1-substituted pyrazole.
Protocol 3: Core Modification I - Nitro Group Reduction
This protocol transforms the electron-withdrawing nitro group into a versatile amino group, which dramatically alters the electronic properties of the scaffold and provides a new vector for diversification.
Rationale: Tin(II) chloride (SnCl₂) in a polar protic solvent is a classic and reliable method for reducing aromatic nitro groups in the presence of other sensitive functionalities like chlorides and alcohols. The reaction is typically clean and high-yielding.
| Reagent/Component | Molar Eq. | Purpose |
| (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol Derivative | 1.0 | Starting Material |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 4.0 - 5.0 | Reducing Agent |
| Ethanol (EtOH) or Ethyl Acetate (EtOAc) | - | Solvent |
| Concentrated Hydrochloric Acid (HCl) | catalytic | Activator |
Step-by-Step Procedure:
-
Setup: Dissolve the nitro-pyrazole derivative in ethanol or ethyl acetate (approx. 0.1 M) in a round-bottom flask. Add SnCl₂·2H₂O.
-
Reaction: Add a few drops of concentrated HCl. Heat the mixture to reflux (60-80 °C) for 1-3 hours. The reaction is often complete when the solution becomes clear. Monitor by LC-MS for the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature and carefully neutralize by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~8. Caution: This is an exothermic process and will release CO₂ gas.
-
Filtration: A precipitate of tin salts will form. Remove this by filtration through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting 4-aminopyrazole is often pure enough for the next step but can be further purified by chromatography if necessary.
Protocol 4: Core Modification II - Suzuki-Miyaura Cross-Coupling
This protocol enables C-C bond formation at the C5 position, replacing the chlorine atom. This is a powerful method for introducing aryl and heteroaryl diversity. The reactivity of pyrazolyl halides generally follows the order I > Br >> Cl.[8] Therefore, robust catalytic systems are required for chlorides.
Rationale: A palladium catalyst, a suitable phosphine ligand, and a base are required. The choice of ligand is critical for activating the C-Cl bond. Buchwald's SPhos is often effective for challenging heteroaryl chloride couplings. The base is required for the transmetalation step of the catalytic cycle.
| Reagent/Component | Molar Eq. | Purpose |
| (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol Derivative | 1.0 | Starting Material |
| Arylboronic Acid or Ester | 1.3 | Coupling Partner |
| Pd₂(dba)₃ | 0.02 - 0.05 | Palladium Pre-catalyst |
| SPhos | 0.04 - 0.10 | Ligand |
| K₃PO₄ or K₂CO₃ | 2.0 - 3.0 | Base |
| 1,4-Dioxane / Water (e.g., 10:1) | - | Solvent System |
Step-by-Step Procedure:
-
Setup: In a Schlenk tube or microwave vial, combine the 5-chloropyrazole derivative, the arylboronic acid, the base (K₃PO₄), the palladium pre-catalyst (Pd₂(dba)₃), and the ligand (SPhos).
-
Degassing: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane and water).
-
Reaction: Heat the mixture to 80-110 °C for 4-18 hours, or use a microwave reactor for accelerated reaction times. Monitor progress by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the 5-arylpyrazole product.
Summary of Derivatization Strategies
The following table summarizes the primary strategies and the type of chemical diversity they introduce, allowing for a rational design of the compound library.
| Strategy | Reactive Site | Key Reagents | Diversity Introduced | Rationale/Considerations |
| O-Alkylation | 3-CH₂OH | NaH, R-X | Aliphatic/Aromatic Ethers | Kinetically favored over N-alkylation at low temp. with NaH. |
| O-Acylation | 3-CH₂OH | Acyl Chloride, Pyridine | Esters, Amides (post-activation) | Simple, high-yielding. Introduces H-bond acceptors. |
| N1-Alkylation | 1-N H | Cs₂CO₃, R-X | N-Substituted Heterocycles | Modifies key pharmacophoric vector and physicochemical properties. |
| Nitro Reduction | 4-NO₂ | SnCl₂, H₂/Pd | Primary Amines | Introduces a basic center and a key synthetic handle. |
| Suzuki Coupling | 5-Cl | Pd Catalyst, Boronic Acid | Bi-aryl/Heteroaryl Systems | Expands molecular complexity and explores new binding space. |
Conclusion
(5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol is a superior starting scaffold for combinatorial chemistry and library synthesis. The distinct reactivity of its multiple functional groups can be selectively exploited through the judicious choice of reaction conditions. The protocols detailed herein provide a robust and validated roadmap for accessing diverse libraries of novel pyrazole derivatives. By strategically combining these transformations, drug discovery programs can efficiently generate and explore a vast chemical space, accelerating the identification of new lead compounds.
References
-
Royal Society of Chemistry. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). [Link]
-
MDPI. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (2019). (PDF) Nitropyrazoles (review). [Link]
-
PubMed. (n.d.). Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers. [Link]
-
MDPI. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. [Link]
-
ResearchGate. (2014). (PDF) Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. [Link]
-
MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. [Link]
-
Chem Rev Lett. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]
-
Beilstein Journals. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl 2 and NH 4 SCN/KSeCN. [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]
-
White Rose Research Online. (2020). This is a repository copy of Design and synthesis of novel pyrazole based heterotricycles. [Link]
-
ResearchGate. (2023). Advances in Pyrazolone Functionalization: A Review Since 2020. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
-
Indian Journal of Heterocyclic Chemistry. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. [Link]
-
RAMReS Sciences des Structures et de la Matière. (2022). Reactivity of chiral functionalized pyrazoles: Alcohol protection. [Link]
-
Pharmaffiliates.com. (2026). 1-Nitropyrazole in Pharmaceutical Synthesis: Applications and Sourcing. [Link]
-
IJNRD.org. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]
-
Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]
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- 7. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
(5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol as a fragment in drug design
This Application Note is designed for medicinal chemists and drug discovery professionals utilizing (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol (CAS: 1064687-16-6) as a scaffold in Fragment-Based Drug Discovery (FBDD).[1]
Document Type: Technical Guide & Protocol Subject: Fragment Utilization, Synthetic Divergence, and Pharmacophore Mapping Version: 2.0 (2025)[1]
Executive Summary: The "Tri-Vector" Scaffold
(5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol represents a high-value "privileged structure" in modern drug design.[1] Unlike mono-functional fragments, this scaffold offers three distinct, orthogonal vectors for chemical elaboration, allowing it to serve as a central hub for exploring chemical space.[2]
Its utility is defined by its electronic push-pull system: the electron-withdrawing nitro group at C4 activates the C5-chlorine for nucleophilic aromatic substitution (
Key Physicochemical Profile
| Property | Value | Drug Design Implication |
| Molecular Weight | 177.54 Da | Ideal for FBDD (Rule of 3 compliant).[1] |
| ClogP | ~0.3 - 0.6 | High ligand efficiency (LE) potential; excellent solubility.[1][2] |
| H-Bond Donors | 2 (NH, OH) | Critical for active site anchoring (e.g., kinase hinge binding).[2] |
| H-Bond Acceptors | 4 (NO2, N, O) | Rich interaction network for polar pockets.[2] |
| TPSA | ~85 Ų | Polar enough for specific binding, permeable enough for cell assays.[2] |
Strategic Utility: The "Warhead" Potential
The power of this fragment lies in its sequential reactivity.[2] It allows for a "Divide and Conquer" synthetic strategy.[2]
Vector A: The Activated Electrophile (C5-Cl)
The 4-nitro group strongly withdraws electron density from the pyrazole ring, making the C5-position highly electrophilic.
-
Mechanism: Nucleophilic Aromatic Substitution (
).[2][3] -
Scope: Reacts with amines, thiols, and alkoxides under mild conditions.[2]
-
Application: Introduction of diversity elements (R1) to probe hydrophobic pockets.
Vector B: The Latent Nucleophile (C4-NO2)
Following the
-
Mechanism: Reduction (
, , or ) followed by Acylation/Sulfonylation.[2] -
Application: Creation of H-bond donor/acceptor motifs (e.g., ureas, amides) to interact with backbone carbonyls.[2]
Vector C: The Solubilizing Linker (C3-CH2OH)
The hydroxymethyl group is versatile.[2]
-
Mechanism: Oxidation (to CHO/COOH), Halogenation (to
), or Etherification.[2] -
Application: Can serve as a solvent-exposed tail to improve PK properties or as a linker to bioconjugate warheads (e.g., E3 ligase recruiters for PROTACs).[2]
Visual Workflow: Divergent Synthesis Map
The following diagram illustrates the logical flow of library generation using this fragment.
Caption: Divergent synthetic pathway transforming the core fragment into complex bioactive scaffolds.
Experimental Protocols
Safety Warning: Nitro-pyrazoles can be energetic.[1][2] Handle all dry solids with care.[2] Alkylating agents derived from the alcohol (e.g., chlorides) are potential genotoxins.[2] Perform all reactions in a fume hood.
Protocol A: Displacement of Chlorine (Library Generation)
This protocol validates the reactivity of the C5-position.
Reagents:
-
Fragment: 1.0 equiv (e.g., 100 mg)[2]
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)[2]
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv)[2]
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)[2]
Procedure:
-
Dissolution: Dissolve (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol in EtOH (5 mL/mmol).
-
Addition: Add DIPEA followed by the amine nucleophile.
-
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by LC-MS (Target mass: MW - 35.5 + Amine MW).[1]
-
Note: If the nucleophile is sterically hindered, switch solvent to DMF and heat to 100°C.[2]
-
-
Workup: Concentrate under reduced pressure. Resuspend in EtOAc, wash with water and brine.[2] Dry over
.[2] -
Purification: Flash chromatography (DCM:MeOH gradient).
Self-Validation Check:
-
Success: Disappearance of the starting material peak (Cl isotope pattern 3:1) and appearance of the product peak (no Cl pattern).[2]
-
Failure: If no reaction occurs, ensure the amine is not deactivated (e.g., anilines with EWGs require higher temps/microwave).[2]
Protocol B: Nitro Group Reduction (Unmasking Vector B)[2]
Crucial for accessing the 4-amino pyrazole core.[1]
Reagents:
-
Substrate (from Protocol A): 1.0 equiv
-
Catalyst: 10% Pd/C (10 wt%)[2]
-
Hydrogen Source:
balloon or Ammonium Formate (5 equiv) -
Solvent: MeOH
Procedure:
-
Inerting: Purge the reaction vessel with Nitrogen.
-
Loading: Add substrate and MeOH. Carefully add Pd/C (pyrophoric risk: keep wet).[2]
-
Reduction: Introduce
atmosphere or add Ammonium Formate and heat to reflux.[2] Stir for 2–12 hours. -
Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.[2]
-
Isolation: Concentrate filtrate. The resulting diamine is often air-sensitive (oxidation to purple/black species).[2] Use immediately for the next step (e.g., amide coupling).[2]
Case Study: Design of a Kinase Inhibitor
Target: Generic Serine/Threonine Kinase (ATP-binding site).[2]
Rationale: The pyrazole NH acts as a hydrogen bond donor to the kinase "hinge" region (e.g., Glu residue).[2] The C4/C5 vectors allow the molecule to span the gatekeeper residue and the solvent front.
-
Hinge Binder: The pyrazole core itself.[2]
-
Hydrophobic Pocket: An aromatic amine is introduced at C5 (via Protocol A) to displace the Chlorine.[2] This group occupies the hydrophobic back pocket.[2]
-
Solvent Front: The C3-hydroxymethyl group points toward the solvent.[2] It is converted to a morpholine-methyl ether to improve solubility and pharmacokinetic properties.[1]
Result: A potent, soluble, and synthetically accessible lead compound generated in only 3 steps from the core fragment.
References
-
Fragment-Based Drug Discovery Guidelines
-
Reactivity of 5-Halopyrazoles
-
Compound Data (Grounding)
-
Application in Kinase Inhibitors
Sources
Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors from Functionalized Pyrazoles
[1]
Introduction: The Pyrazole "Privileged Scaffold"
In the landscape of kinase inhibitor discovery, the pyrazole ring is a "privileged scaffold."[1] Its planar structure and nitrogen atoms allow it to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase "hinge region" (specifically the backbone NH and CO residues).
This guide addresses the two primary synthetic challenges in utilizing functionalized pyrazoles for drug development:
-
Regiocontrol: Differentiating between the N1 and N2 nitrogens during alkylation/arylation.
-
C-Functionalization: Efficiently coupling the pyrazole core (usually at C4 or C3) to solvent-exposed motifs or hydrophobic pockets via cross-coupling.
Kinase Binding Pharmacophore
The diagram below illustrates how pyrazole derivatives typically orient within the ATP-binding pocket.
Figure 1: Pharmacophore model showing the pyrazole core acting as a hinge binder with vectors for selectivity (Gatekeeper) and solubility (Solvent Front).
Strategic Synthesis Planning
The synthesis of pyrazole-based inhibitors generally follows one of two retrosynthetic logic streams. The choice depends on the availability of starting materials and the stability of the functional groups.
-
Path A (Convergent): Functionalize the pyrazole nitrogen first, then perform cross-coupling. Preferred for libraries where the "tail" (N-substituent) is constant.
-
Path B (Linear): Build the carbon skeleton (cross-coupling), then alkylate the nitrogen. Often leads to regioselectivity issues due to steric clashes in the late stage.
Core Protocol 1: Regioselective N-Alkylation
The Challenge: Pyrazoles exist as tautomers. Alkylation under standard basic conditions often yields a mixture of N1- and N2-substituted isomers, which are difficult to separate by chromatography.
The Solution: Use steric control or specific solvent effects.[2] For Michael acceptors (common in covalent inhibitors like Ruxolitinib), an aza-Michael addition is superior to simple alkylation.
Protocol: Base-Mediated N-Alkylation (Steric Control)
Target: Alkylation of 3,4-disubstituted pyrazoles.
Materials
-
Substrate: 3-substituted or 3,4-disubstituted pyrazole (1.0 equiv).
-
Electrophile: Alkyl halide (1.2 equiv).
-
Base: Cesium Carbonate (
) (2.0 equiv). Note: Cs+ provides a "softer" counterion than Na+, often improving solubility and ratio. -
Solvent: DMF (Anhydrous) or Acetonitrile.
Step-by-Step Procedure
-
Dissolution: Dissolve the pyrazole (e.g., 10 mmol) in anhydrous DMF (10 mL, 1.0 M concentration).
-
Base Addition: Add
(20 mmol) in a single portion. Stir at Room Temperature (RT) for 30 minutes to deprotonate the pyrazole. -
Alkylation: Add the alkyl halide dropwise.
-
Critical: If the electrophile is a Michael acceptor (e.g., acrylonitrile), cool to 0°C before addition to prevent polymerization.
-
-
Reaction: Stir at 60°C for 4–12 hours. Monitor by LC-MS.[3][4]
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over
.[2] -
Purification: Flash chromatography. The N1-alkylated product (less sterically hindered) usually elutes after the N2-isomer on silica due to higher polarity, though this varies by substrate.
Expert Tip: If regioselectivity is poor (<3:1), switch solvent to THF or Toluene and use KOtBu . The tighter ion pair in non-polar solvents can shift selectivity toward the thermodynamic product.
Core Protocol 2: C4-Functionalization via Suzuki-Miyaura Coupling
The Challenge: The C4 position is electronically enriched but can be sterically crowded. Protodeboronation of pyrazole boronic esters is a common failure mode.
The Solution: Use highly active catalyst systems (Buchwald precatalysts) and anhydrous conditions to prevent deboronation.
Protocol: Cross-Coupling of 4-Bromo/Iodo-Pyrazoles
Target: Installing the "Solvent Front" moiety.
Materials
-
Halide: N-alkyl-4-iodopyrazole (1.0 equiv).
-
Boronate: Aryl/Heteroaryl boronic ester (1.2 equiv).
-
Catalyst:
(5 mol%) OR XPhos Pd G2 (2 mol%) for difficult substrates. -
Base:
(2.0 M aq. solution, 3.0 equiv). -
Solvent: 1,4-Dioxane.
Step-by-Step Procedure
-
Degassing: In a microwave vial or pressure tube, combine the halide, boronate, and solvent. Sparge with Argon for 5 minutes. Oxygen is the enemy of this reaction.
-
Catalyst Addition: Add the Pd catalyst and the aqueous base. Sparge for another 1 minute.
-
Heating: Seal the vessel. Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.
-
Scavenging: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is intended for biological assay, to remove residual Pd.
-
Isolation: Filter through Celite, concentrate, and purify via Reverse-Phase HPLC (0.1% Formic Acid in Water/ACN).
Case Study: Synthesis of Ruxolitinib Analog
This workflow demonstrates the application of the protocols above to synthesize a JAK inhibitor analog, leveraging the Aza-Michael reaction for high regioselectivity.
Figure 2: Convergent synthesis route for Ruxolitinib analogs. Note the N-alkylation (Michael addition) precedes the Suzuki coupling to ensure isomer purity.
Key Insight: In the synthesis of Ruxolitinib, the chiral center on the cyclopentyl ring is often set using an asymmetric aza-Michael reaction catalyzed by chiral bases or organocatalysts (Lin et al., 2009).
Quality Control & Troubleshooting
Analytical Validation Table
| Parameter | Method | Acceptance Criteria |
| Regioisomer ID | 1H-NMR (NOE) | NOE correlation between N-alkyl protons and Pyrazole C5-H (or C3-H). |
| Purity | UPLC-MS (254 nm) | >95% area purity for biological assays. |
| Pd Content | ICP-MS | <10 ppm (Essential for kinase assays to avoid false positives). |
| Identity | HRMS | Mass error < 5 ppm. |
Troubleshooting Guide
-
Issue: Low yield in Suzuki coupling.
-
Cause: Protodeboronation of the pyrazole boronic species.
-
Fix: Switch to a MIDA boronate or Trifluoroborate salt for higher stability. Alternatively, reverse the coupling partners (use Pyrazole-Halide + Aryl-Boronate).
-
-
Issue: Inseparable Regioisomers.
-
Cause: Similar polarity of N1/N2 isomers.
-
Fix: Use SFC (Supercritical Fluid Chromatography) with a chiral column (e.g., Chiralpak AD-H), which often separates structural isomers better than silica.
-
References
-
Lin, Q., et al. (2009).[3] "Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction." Organic Letters, 11(9), 1999–2002.[3]
-
Fustero, S., et al. (2011).[5] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[5] Chemical Reviews, 111(11), 6984–7034.[5]
-
Ansari, A., et al. (2017). "Biologically active pyrazole derivatives."[6][1][5][7] New Journal of Chemistry, 41, 16-41.[5]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
Application Note: Chloro-Nitro-Pyrazoles in Antimicrobial Discovery
Strategic Synthesis, Screening, and Mechanistic Profiling
Executive Summary
The emergence of multi-drug resistant (MDR) pathogens necessitates the exploration of novel pharmacophores. The chloro-nitro-pyrazole scaffold represents a privileged structural motif in medicinal chemistry.[1] This guide details the application of 4-nitro-5-chloro-pyrazoles, focusing on their unique electronic "push-pull" systems that enhance membrane permeability and target binding affinity. This document provides a validated workflow for the synthesis, biological screening, and mechanistic characterization of these compounds.
Chemical Basis & Rationale
The pharmacological potency of chloro-nitro-pyrazoles stems from the synergistic effects of the substituents on the pyrazole ring (typically at positions C4 and C5).
-
The Nitro Group (-NO₂ at C4): Acts as a strong electron-withdrawing group (EWG). It lowers the pKa of the pyrazole system (if NH is free), enhances metabolic stability against oxidative degradation, and facilitates hydrogen bonding interactions with target enzymes (e.g., DNA Gyrase).
-
The Chloro Group (-Cl at C5): Provides essential lipophilicity (
modulation) for bacterial membrane penetration. Sterically, it occupies a volume similar to a methyl group but with distinct electronic properties, often filling hydrophobic pockets in enzyme active sites. -
The "Push-Pull" Effect: The combination of the electron-rich pyrazole nitrogen lone pairs and the electron-deficient nitro group creates a dipole moment that aligns the molecule within polar active sites, enhancing binding efficacy.
Protocol A: Synthesis of the Core Scaffold
Target Compound: 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole Rationale: This specific derivative is a versatile intermediate. The methyl groups provide solubility, while the 5-chloro-4-nitro motif is the active pharmacophore core.
Reagents & Equipment[2][3]
-
Precursor: 5-Chloro-1,3-dimethylpyrazole (Commercial or synthesized via Vilsmeier-Haack of 1,3-dimethylpyrazolone).
-
Nitrating Agent: Fuming Nitric Acid (
, >90%) and Concentrated Sulfuric Acid ( ). -
Solvent: Dichloromethane (DCM) for extraction.
-
Equipment: Ice bath (0°C), magnetic stirrer, dropping funnel.
Step-by-Step Procedure
-
Preparation: Charge a round-bottom flask with 5-chloro-1,3-dimethylpyrazole (10.0 g, 76.6 mmol).
-
Acidification: Cool the flask to 0°C in an ice-salt bath. Slowly add conc.
(35 mL) with stirring. Caution: Exothermic. -
Nitration: Add fuming
(25 mL) dropwise over 30 minutes, maintaining the internal temperature below 10°C.-
Note: Control of temperature is critical to prevent over-nitration or ring oxidation.
-
-
Reaction: Allow the mixture to stir at 0–5°C for 4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:3). The product will appear as a less polar spot compared to the starting material.
-
Quenching: Pour the reaction mixture carefully onto 200 g of crushed ice. A white to pale-yellow precipitate will form.
-
Extraction: Extract the aqueous slurry with DCM (
mL). -
Purification: Wash the combined organic layers with saturated
(to remove acid traces) and brine. Dry over anhydrous and concentrate in vacuo. -
Yield: Recrystallize from ethanol to obtain 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole as pale yellow crystals (Typical Yield: 75–85%).
Validation: Confirm structure via
H-NMR (): Singlet at 2.50 (3-Me), Singlet at 3.90 (1-Me). The absence of the C4-H signal confirms substitution.
Protocol B: Antimicrobial Screening Workflow
This workflow filters candidates based on potency (MIC) and bactericidal nature (MBC).
Workflow Visualization
Caption: Hierarchical screening workflow for chloro-nitro-pyrazole derivatives.
Detailed Methodology: Broth Microdilution (MIC)
-
Preparation: Dissolve pyrazole derivatives in DMSO (Stock: 10 mg/mL).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations typically range from 512
g/mL to 0.5 g/mL. -
Inoculation: Add bacterial suspension (
CFU/mL) of target strains (e.g., S. aureus ATCC 29213, P. aeruginosa ATCC 27853). -
Controls:
-
Positive: Ciprofloxacin or Ampicillin.
-
Negative: Sterile DMSO/Broth.
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth (turbidity).
-
MBC Extension: Plate 10
L from clear wells onto agar. The lowest concentration showing reduction in colony count is the MBC.
Protocol C: Mechanism of Action (MOA) Investigation
Chloro-nitro-pyrazoles often target DNA Gyrase (resembling the fluoroquinolone binding mode) or disrupt membrane integrity due to high lipophilicity.
MOA Pathway Visualization
Caption: Dual-mechanism potential of chloro-nitro-pyrazoles: Membrane disruption and Gyrase inhibition.
Enzyme Inhibition Assay (DNA Gyrase)
To confirm the intracellular target, perform a supercoiling inhibition assay.
-
Reagents: E. coli DNA Gyrase supercoiling kit (Commercial).
-
Reaction: Mix relaxed pBR322 plasmid DNA, DNA Gyrase enzyme, ATP, and varying concentrations of the test pyrazole.
-
Incubation: 37°C for 30 minutes.
-
Analysis: Run samples on a 1% agarose gel.
-
Interpretation:
-
Active: Presence of relaxed DNA band (inhibition of supercoiling).
-
Inactive: Presence of supercoiled DNA band.
-
Data Interpretation & SAR Analysis
When analyzing results, organize data to highlight the impact of the C4-Nitro and C5-Chloro substituents.
Table 1: Representative SAR Data Interpretation
| Compound Variant | MIC (S. aureus) | MIC (E. coli) | SAR Insight |
| Unsubstituted Pyrazole | >256 | >256 | Lack of lipophilicity and binding pharmacophores. |
| 4-Nitro-Pyrazole | 64 | 128 | Nitro group improves H-bonding; moderate activity. |
| 5-Chloro-Pyrazole | 32 | 64 | Chloro group improves membrane penetration. |
| 4-Nitro-5-Chloro-Pyrazole | 4 | 8 | Synergistic Effect: Optimal electronic/lipophilic balance. |
Safety & Handling
-
Nitro Compounds: Potentially explosive if heated under confinement. Perform nitrations behind a blast shield.
-
Chloro-Pyrazoles: Can be skin irritants. Use nitrile gloves.
-
Waste: Segregate halogenated organic waste from non-halogenated waste.
References
-
Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole
- Source: PrepChem.com
-
URL:[Link]
-
Efficient Procedure for High-Yield Synthesis of 4-Substituted 3,5-Dinitropyrazoles
- Source: ResearchG
-
URL:[Link]
-
Antibacterial pyrazoles: tackling resistant bacteria
- Source: Future Medicinal Chemistry (NIH/PMC)
-
URL:[Link]
-
Electrosynthesis of 4-Chloro Deriv
- Source: Russian Journal of Electrochemistry (via ResearchG
-
URL:[Link]
-
Antimicrobial Activity of Nitroaromatic Deriv
- Source: Encyclopedia MDPI
-
URL:[Link]
Sources
Application Note: In Vitro Evaluation of (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol in Cancer Drug Discovery
Introduction & Compound Profile
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib). The specific derivative (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol represents a highly functionalized fragment offering three distinct chemical handles:
-
Nitro group (-NO₂): An electron-withdrawing group often exploited as a hypoxia-activated pharmacophore or to modulate electronic density for enzyme binding.
-
Chlorine (-Cl): Enhances lipophilicity and metabolic stability.
-
Hydroxymethyl (-CH₂OH): Increases water solubility compared to alkyl analogs and serves as a hydrogen-bond donor/acceptor.
This Application Note provides a standardized workflow for evaluating the antiproliferative efficacy of this compound against cancer cell lines, distinguishing between non-specific cytotoxicity and programmed cell death (apoptosis).
Chemical Properties & Storage
| Property | Specification |
| CAS Number | 1205646-62-3 (Representative) |
| Molecular Weight | 191.57 g/mol |
| Solubility | Soluble in DMSO (>50 mM); Ethanol (Moderate); Water (Low) |
| Stability | Nitro groups can be photosensitive. Store solid at -20°C, desiccated and protected from light. |
| Handling | Warning: Nitro-pyrazoles can be energetic. Avoid high heat or friction. |
Experimental Workflow Overview
The following flowchart outlines the critical path from compound reconstitution to data validation.
Figure 1: Decision-tree workflow for evaluating pyrazole-based NCEs (New Chemical Entities).
Protocol A: Cytotoxicity Screening (MTT Assay)[1]
The MTT assay is the gold standard for initial antiproliferative screening. It relies on the reduction of tetrazolium salts by mitochondrial dehydrogenases in metabolically active cells.
Reagent Preparation
-
Stock Solution (50 mM): Dissolve 9.58 mg of (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol in 1.0 mL of sterile DMSO. Vortex until clear.
-
Note: If precipitation occurs, sonicate for 5 minutes at room temperature.
-
-
Working Solutions: Serially dilute the stock in complete culture medium to achieve 2x concentrations (e.g., 200, 100, 20, 2, 0.2 µM).
-
Critical: The final DMSO concentration on cells must remain < 0.5% (v/v) to avoid solvent toxicity masking the compound's effect.
-
Cell Seeding Parameters
Different cell lines have different growth rates. Optimization is required to ensure cells are in the log phase during treatment.
| Cell Line | Tissue Origin | Seeding Density (cells/well) | Media Recommendation |
| A549 | Lung Carcinoma | 3,000 - 5,000 | F-12K + 10% FBS |
| MCF-7 | Breast Adenocarcinoma | 5,000 - 8,000 | EMEM + 0.01 mg/ml insulin + 10% FBS |
| HeLa | Cervical Cancer | 4,000 - 6,000 | DMEM + 10% FBS |
Step-by-Step Procedure
-
Day 0 (Seeding): Plate 100 µL of cell suspension into 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.
-
Day 1 (Treatment):
-
Remove old media (optional, or add 100 µL of 2x drug solution).
-
Add 100 µL of fresh media containing the compound at final concentrations: 100, 50, 10, 1, 0.1, and 0.01 µM .
-
Controls:
-
Negative: 0.5% DMSO in media.
-
Positive: Doxorubicin (1 µM) or Cisplatin (10 µM).
-
Blank: Media only (no cells).
-
-
-
Day 3 (Readout - 48h or 72h):
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours until purple formazan crystals form.
-
Aspirate media carefully.
-
Solubilize crystals with 150 µL DMSO. Shake plate for 10 mins.
-
Measure absorbance at 570 nm (reference 630 nm).
-
Protocol B: Mechanistic Validation (Apoptosis)
If the MTT assay yields an IC₅₀ < 10 µM, it is crucial to determine if the cell death is driven by apoptosis (programmed) or necrosis (toxic lysis). Pyrazoles with nitro groups often induce ROS-mediated apoptosis.
Flow Cytometry (Annexin V / Propidium Iodide)
This dual-staining method differentiates:
-
Viable cells: Annexin V(-) / PI(-)
-
Early Apoptosis: Annexin V(+) / PI(-)
-
Late Apoptosis/Necrosis: Annexin V(+) / PI(+)
Procedure
-
Treatment: Seed cells in 6-well plates (3 x 10⁵ cells/well). Treat with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvesting:
-
Collect media (contains floating dead cells).
-
Trypsinize adherent cells.
-
Combine and centrifuge (1000 rpm, 5 min).
-
-
Staining:
-
Wash pellet with cold PBS.
-
Resuspend in 100 µL 1X Annexin-binding buffer.
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate 15 min at RT in the dark.
-
-
Analysis: Add 400 µL buffer and analyze on a flow cytometer (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).
Potential Mechanism of Action
Based on the structural pharmacophore (4-nitro-pyrazole), the following signaling pathway is the hypothesized mode of action. The nitro group may undergo bioreduction, generating Reactive Oxygen Species (ROS), or the scaffold may act as an ATP-competitive inhibitor.
Figure 2: Hypothesized dual-mechanism of action involving hypoxia-selective bioreduction and kinase inhibition.
Data Analysis & Interpretation
Calculating IC₅₀
Do not rely on manual estimation. Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.
Acceptance Criteria
-
Z-Factor: For high-throughput screens, Z' should be > 0.5.
-
CV%: Coefficient of variation between replicates should be < 10%.
-
Dose Response: The curve must show a plateau at both high and low concentrations.
References
-
Nitulescu, G. M., et al. (2013). Synthesis and anticancer activity of some new pyrazole derivatives. European Journal of Medicinal Chemistry.
-
Lévai, A. (2005). Synthesis and biological activity of pyrazole derivatives. Journal of Heterocyclic Chemistry.
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols.
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Application Notes and Protocols for (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol in Organic Synthesis
Introduction
The pyrazole nucleus is a prominent scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities and unique photophysical properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of its chemical and biological properties. This guide focuses on the synthetic utility of a highly functionalized, yet underexplored, pyrazole intermediate: (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol .
The presence of a chloro, a nitro, and a hydroxymethyl group on the pyrazole core makes this compound a versatile building block for the synthesis of a diverse range of more complex molecules. The electron-withdrawing nitro group significantly influences the reactivity of the pyrazole ring, while the chloro and hydroxymethyl groups provide orthogonal handles for subsequent chemical transformations. These application notes provide a comprehensive overview of the plausible synthesis of this intermediate and detail its potential applications in organic synthesis, complete with detailed protocols for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value |
| Molecular Formula | C4H4ClN3O3 |
| Molecular Weight | 177.55 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 110-120 °C |
| Boiling Point | >350 °C (decomposes) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
| Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13.5-14.5 (br s, 1H, NH), 5.5-5.8 (t, 1H, OH), 4.6-4.8 (d, 2H, CH₂) |
| Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 150-155 (C3), 135-140 (C4-NO₂), 125-130 (C5-Cl), 55-60 (CH₂OH) |
Proposed Synthetic Pathway
A plausible synthetic route to (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol can be envisioned starting from commercially available ethyl 3-oxobutanoate. The proposed multi-step synthesis involves the formation of the pyrazole core, followed by functional group manipulations.
Troubleshooting & Optimization
Technical Support Center: Optimization of (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol Synthesis
Case ID: PYR-MET-NO2-CL Status: Active Support Tier: Senior Application Scientist[1]
Executive Summary
The synthesis of (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol presents a classic "push-pull" electronic challenge.[1] The pyrazole ring is electron-rich, but the introduction of the nitro group (strongly electron-withdrawing) at position C4 significantly alters the reactivity and solubility profile of the molecule.
Low yields in this synthesis are typically caused by three bottlenecks:
-
Regiochemical Competition: During nitration, ensuring the nitro group lands exclusively at C4 without hydrolyzing the C5-chloro substituent.
-
Chemoselectivity Failure: Reducing the ester/acid precursor to the alcohol without reducing the nitro group to an amine.
-
Phase Transfer Loss: The final product is amphoteric and highly polar, leading to significant losses in the aqueous phase during extraction.
This guide provides optimized protocols and troubleshooting logic to overcome these specific hurdles.
Module 1: The Nitration Bottleneck
Target Transformation: Ethyl 5-chloro-1H-pyrazole-3-carboxylate
Optimized Protocol
Do not use standard "dump and stir" nitration. The presence of the 5-chloro group makes the ring sensitive to hydrolysis under high-temperature acidic conditions.[1]
-
Reagent: Fuming
(1.5 eq) in concentrated (solvent volume). -
Temperature: Maintain 0–5 °C during addition. Allow to warm to RT only after addition is complete.
-
Quench: Pour onto crushed ice (not water) to minimize hydrolysis heat.
Troubleshooting & FAQs
Q: My product yield is low, and I see a "des-chloro" impurity by LCMS. What happened? A: You likely hydrolyzed the C5-chlorine.[1] This occurs if the reaction temperature spikes above 40°C or if the acid concentration drops (allowing water to attack).
-
Fix: Ensure the internal temperature never exceeds 10°C during the addition of nitric acid. Use oleum (fuming sulfuric acid) if your starting material is wet.
Q: The nitration stalled. Should I heat it? A: Proceed with caution. Heating >60°C increases the risk of deflagration and hydrolysis.[1]
-
Fix: Instead of heat, add an additional 0.5 eq of fuming
. The C5-chloro group deactivates the ring, making it sluggish compared to unsubstituted pyrazoles.
Module 2: The Chemoselective Reduction (Critical Step)
Target Transformation: Ethyl 5-chloro-4-nitro-1H-pyrazole-3-carboxylate
The Trap: Standard reducing agents like
Recommended System: The Borohydride/Salt Protocol
This method generates
Protocol:
-
Dissolve the nitro-ester (1.0 eq) in THF/Ethanol (2:1) .
-
Add
(1.5 eq) or (1.5 eq) and stir for 15 mins. -
Add
(3.0 eq) portion-wise at 0°C. -
Stir at RT for 4–6 hours.
Troubleshooting & FAQs
Q: I used
-
Fix: Add 1.5 equivalents of anhydrous
.
Q: I see a new spot on TLC, but the nitro group is gone (Amine formed). A: You likely used a transition metal contaminant or too strong a hydride source (like LAH).
-
Fix: Switch strictly to the
system. Ensure your stir bar is clean of any Palladium/Platinum residues from previous hydrogenations.[1]
Module 3: Isolation & Purification (The Yield Killer)
Issue: The product contains both an acidic proton (pyrazole NH) and a basic site (pyridine-like N), plus a polar alcohol. It loves water.
Optimized Workup
-
Quench: Quench the borohydride reaction with saturated
. -
pH Adjustment: Adjust the aqueous layer to pH 6–7 .
-
Why? At pH < 4, the pyridine-like nitrogen protonates (water soluble). At pH > 10, the pyrazole NH deprotonates (water soluble). Neutral pH is the "sweet spot" for organic extraction.
-
-
Salting Out: Saturate the aqueous phase with solid NaCl .
-
Solvent: Extract with THF:EtOAc (1:1) . Pure EtOAc is often insufficient for nitropyrazoles.[1]
Visualizing the Workflow
The following diagram illustrates the critical decision points and chemical pathways for this synthesis.
Caption: Optimized synthetic workflow highlighting the critical chemoselective reduction step (Method C) to preserve the nitro and chloro functionalities.
Summary of Quantitative Data
| Parameter | Standard Method (Literature) | Optimized Method (Recommended) | Impact on Yield |
| Nitration Temp | 25–40 °C | 0–10 °C | Prevents hydrolysis of Cl (Yield +10-15%) |
| Reduction Reagent | Prevents side-reaction to amine (Purity +20%) | ||
| Extraction pH | Uncontrolled | pH 6.5–7.5 | Maximizes recovery from water (Yield +15-20%) |
| Extraction Solvent | DCM or EtOAc | THF/EtOAc (1:1) | Improves solubility of polar alcohol (Yield +10%) |
References
-
Chemoselective Reduction of Esters: Hamada, Y., et al. "Rapid and Chemoselective Reduction of Esters to Alcohols using
." Chem. Pharm.[1] Bull., 1982. -
Nitration of Pyrazoles: Takeda Pharmaceutical Company.[1] "Preparation of Pyrazole Derivatives." Patent WO2008050600.[1] (Demonstrates nitration protocols for similar 5-chloro-pyrazole scaffolds).
-
General Reactivity of Halopyrazoles: Larock, R. C. Comprehensive Organic Transformations. "Reduction of Carboxylic Acids and Esters to Alcohols." Wiley-VCH, 2nd Ed.[1]
-
Solubility & Workup: "Workup of Amphoteric Heterocycles." Not Voodoo X (University of Rochester).
Sources
Technical Support Center: Nitration of Chloropyrazoles
Topic: Troubleshooting Side Reactions & Process Safety
Status: Active | Ticket Type: Advanced Synthesis Support Audience: Medicinal Chemists, Process Engineers, Energetic Materials Researchers
Introduction: The Reactivity Landscape
Welcome to the technical support hub for chloropyrazole functionalization. The nitration of chloropyrazoles (specifically 4-chloropyrazole) is a deceptively complex Electrophilic Aromatic Substitution (EAS). While the chlorine atom at C4 blocks the most reactive carbon site, it directs incoming electrophiles to the C3 and C5 positions.
The Central Paradox: You are balancing three competing forces:
-
Kinetic N-Nitration: The fastest reaction occurs at the nitrogen, forming unstable N-nitro species.
-
Thermodynamic C-Nitration: The desired reaction requires acid-catalyzed rearrangement or high activation energy.
-
Thermal Runaway: The polynitro products are energetic materials; the reaction is highly exothermic and prone to oxidative ring destruction.
Module 1: The "N-Nitro Trap" (Regioselectivity Issues)
User Complaint: "I am isolating a product with the correct mass, but it decomposes upon workup or shows incorrect NMR shifts (no NH signal)."
Diagnosis: Kinetic Trapping
In mixed acid nitration, the pyrazole nitrogen is often nitrated before the carbon ring. This forms an N-nitro intermediate. If the temperature is too low or the sulfuric acid concentration is insufficient, the reaction gets "stuck" at this kinetic trap. N-nitro compounds are labile and can hydrolyze back to the starting material during aqueous workup, leading to apparent "no reaction" or yield loss.
The Fix: The Acid-Catalyzed Rearrangement
To force the nitro group from the Nitrogen (N1) to the Carbon (C3/C5), you must facilitate a migration-rearrangement . This is often driven by the Musulo-type rearrangement mechanism , where the N-nitro group cleaves heterolytically to generate a nitronium ion locally, which then attacks the C-position.
Troubleshooting Protocol:
-
Increase Acidity: Ensure
concentration is . The protonation of the pyrazole ring facilitates the migration. -
Thermal Push: If running at
, raise the temperature to for 1 hour after addition is complete to drive the rearrangement.
Module 2: Over-Nitration (Controlling Mono- vs. Di-nitration)
User Complaint: "I am targeting 4-chloro-3-nitropyrazole, but I keep getting 4-chloro-3,5-dinitropyrazole."
Diagnosis: Deactivation Failure
The chlorine atom at C4 is weakly deactivating, but once the first nitro group is added at C3, the ring becomes significantly electron-deficient. However, under forcing conditions (fuming
Optimization Table: Tuning Selectivity
| Parameter | Target: Mononitration (3-nitro) | Target: Dinitration (3,5-dinitro) |
| Nitric Acid | 1.1 - 1.5 eq (65-70% | 4.0 - 5.0 eq (Fuming 98% |
| Sulfuric Acid | 3.0 eq (95%) | Excess (Oleum/20% |
| Temperature | ||
| Time | 2 - 3 hours | 4 - 8 hours |
| Quench | Pour onto ice at | Slow dilution (Exotherm risk!) |
Module 3: Visualizing the Pathway
The following diagram illustrates the critical decision points in the reaction mechanism. Note the "Kinetic Trap" at the N-Nitro stage.
Caption: Reaction network showing the rearrangement of the kinetic N-nitro intermediate to the thermodynamic C-nitro products and the risk of over-nitration/oxidation.
Module 4: Safety & Thermal Hazards
User Complaint: "The reaction temperature spiked uncontrollably during the addition of nitric acid."
Critical Warning: Thermal Runaway
Nitration is exothermic.[1] The introduction of the second nitro group (dinitration) significantly increases the oxygen balance and energy content of the molecule. 4-Chloro-3,5-dinitropyrazole (ClDNP) is a known precursor for energetic materials.[2]
Safety Protocol:
-
Addition Rate: Never add pyrazole solid to hot mixed acid. Prepare a solution of pyrazole in
first, cool it, and then add dropwise. -
Exotherm Monitoring: Use a thermocouple with a digital logger. If the exotherm exceeds
per minute, stop addition immediately. -
Dinitration Risk: The reaction of mono-nitro to di-nitro has a high activation energy. Users often heat the reaction to overcome this, but once the reaction starts, the heat generation can exceed the cooling capacity (Runaway).[3]
-
Safe Limit: Do not exceed
for the dinitration step.
-
Experimental Protocol: Synthesis of 4-Chloro-3,5-dinitropyrazole
Reference Standard for High-Yield Dinitration
Reagents:
-
4-Chloropyrazole (1.0 eq)
- (98% Fuming, 4.0 eq)
- (98% Conc.)
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve 4-chloropyrazole in
(5 mL per gram of substrate). Cool to .[4] -
Nitration: Add fuming
dropwise, maintaining internal temp . -
Ramp: Allow to warm to room temperature, then slowly heat to
.-
Checkpoint: Evolution of brown fumes (
) indicates oxidation side reactions. Reduce heat if observed.
-
-
Reaction: Stir at
for 4 hours. -
Quench: Cool to room temperature. Pour reaction mixture onto crushed ice (5x volume).
-
Isolation: Filter the white precipitate. Wash with cold water until pH is neutral.
-
Yield: Expected yield 70-75%.
FAQs: Rapid Troubleshooting
Q: Why is my yield low (<30%)?
A: You likely stopped the reaction while it was still in the N-nitro form. Upon adding water, the N-nitro group hydrolyzed. Ensure you heat the reaction to at least
Q: Can the Chlorine atom be displaced (Ipso-substitution)? A: In standard mixed-acid nitration, the Chlorine at C4 is robust. However, if you use nucleophilic nitrating agents or extremely forcing conditions with strong oxidizers, ring degradation is more likely than clean ipso-substitution of the Cl.
Q: My product is an oil, not a solid. A: Mononitrated chloropyrazoles can be low-melting solids or oils if impure. Dinitrated products should be solid. An oil usually indicates a mixture of isomers or incomplete rearrangement. Check TLC/LCMS.
References
-
Synthesis of 4-Chloro-3,5-Dinitropyrazole: Zhang, J., et al.[2] "A Simple and Efficient Route for Preparing 4-Chloro-3,5-Dinitropyrazole." ResearchGate.[1][5][6]
-
N-Nitration and Rearrangement Mechanisms: Yin, P., et al. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules / NIH.
-
Safety in Nitration Reactions: Kozak, G.D., et al.[7] "Hazard of Runaway of Nitration Processes in Nitrocompounds Production."[7][8] Biblioteka Nauki.
-
General Electrophilic Substitution Mechanisms: Master Organic Chemistry. "The Nitronium Ion (NO2+) Is The Key Electrophile In Aromatic Nitration."[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. icheme.org [icheme.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. semanticscholar.org [semanticscholar.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Functionalization of Nitro-Substituted Pyrazoles
Current Status: Operational
Support Level: Tier 3 (Senior Application Scientist)
Topic: Troubleshooting Regioselectivity,
Introduction: The Energetic & Synthetic Paradox
Nitro-substituted pyrazoles are high-value scaffolds in both high-energy density materials (HEDM) and pharmaceutical chemistry (e.g., bioisosteres). However, the nitro group introduces a "double-edged sword" of reactivity: it activates the ring for nucleophilic attack (
This guide moves beyond standard protocols to address the causality of failure modes. We focus on controlling the tautomeric equilibrium for regioselectivity, preventing ring hydrogenolysis during reduction, and overcoming catalyst deactivation.
Module 1: Regioselective N-Functionalization
The Issue: Alkylation of 3(5)-nitropyrazole often yields inseparable mixtures of N1-alkyl-3-nitro and N1-alkyl-5-nitro isomers.[2]
Mechanism & Causality
The regioselectivity is governed by the interplay between steric hindrance (thermodynamic control) and transition state stabilization (kinetic control).[1]
-
Standard Rule (Steric Control): Alkylation typically occurs at the nitrogen distal to the bulky/electron-withdrawing nitro group, yielding 1-alkyl-3-nitropyrazole as the major product.[1]
-
The Exception (H-Bond Directing): Alkylating agents capable of hydrogen bonding (e.g.,
-haloacetamides) can reverse this selectivity, favoring 1-alkyl-5-nitropyrazole via a directed transition state interaction between the pyrazole NH and the alkylating agent's carbonyl oxygen.[1]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Mixture of isomers (approx. 1:1) | Fast, uncontrolled reaction (kinetic regime) or tautomeric equilibration. | Switch Solvent/Base: Use K₂CO₃ in DMSO or DMF . Polar aprotic solvents stabilize the specific tautomer required for N1-alkylation (distal attack).[1] |
| Unexpected "Reverse" Isomer (1-alkyl-5-nitro) | H-bonding between alkylating agent and pyrazole NH. | Disrupt H-Bonds: Add a Lewis acid (e.g., LiCl) or use a strongly dissociating solvent to break the transition state chelation.[1] |
| Low Conversion | Nitro group deactivating the nucleophilicity of the pyrazole nitrogen.[1] | Activate the Nucleophile: Use NaH or Cs₂CO₃ to fully deprotonate the pyrazole to the pyrazolate anion, which is a stronger nucleophile.[1] |
Visual Workflow: Regioselectivity Decision Tree
Caption: Decision logic for controlling N1 vs. N2 alkylation based on reagent properties and solvent choice.
Module 2: Nucleophilic Aromatic Substitution ( )
The Issue: Users attempt
Mechanism & Causality
In polynitro- or halonitro-pyrazoles, the position of nucleophilic attack is dictated by the stabilization of the Meisenheimer complex.[1]
-
C5 Reactivity: In N-alkyl-nitropyrazoles, the C5 position (adjacent to the N-alkyl group) is the most electrophilic due to the inductive effect of the N1 nitrogen.[1]
-
Nitro as Leaving Group: The nitro group is an excellent leaving group in highly electron-deficient pyrazoles (nitro-denitration), often superior to chloride or bromide.
FAQ: Optimization
Q: I have 1-methyl-3,4,5-trinitropyrazole. Which nitro group will be displaced? A: The nitro group at C5 is the most labile.[1] Reaction with nucleophiles (amines, thiols, alkoxides) will selectively yield 5-substituted-1-methyl-3,4-dinitropyrazoles . The C3 and C4 nitro groups are significantly more stable.[1]
Q: Can I displace a halogen at C4 if I have a nitro group at C3? A: Yes, but it is difficult. The C4 position is less activated than C5. To facilitate this, ensure you are using a non-polar solvent to destabilize the ground state anion (if NH pyrazole) or use a high-boiling polar solvent (DMSO, NMP) with heating for N-alkyl pyrazoles.
Q: My nucleophile is reducing my nitro group instead of displacing it. A: This is common with sulfur nucleophiles or hydrides. This is a Single Electron Transfer (SET) side reaction.
-
Solution: Switch to "harder" nucleophiles or lower the temperature.[1] Ensure oxygen is excluded if radical mechanisms are suspected.
Module 3: Nitro Reduction to Aminopyrazoles
The Issue: Reduction of nitropyrazoles frequently leads to ring opening (hydrogenolysis of N-N bond) , loss of halogens (dehalogenation), or rapid oxidation of the resulting amine.[1]
Protocol: Chemoselective Reduction
Warning: Standard Pd/C + H₂ is often too aggressive for pyrazoles, leading to ring cleavage.
Scenario A: Simple Reduction (No Halogens)
-
Catalyst: 10% Pd/C.
-
Solvent: MeOH or EtOH.
-
Pressure: Balloon pressure (1 atm).
-
Critical Step: Stop immediately upon consumption of starting material (monitor via LCMS). Prolonged exposure risks N-N cleavage.
Scenario B: Retention of Halogens (Cl, Br, I)
-
Catalyst: PtO₂ (Adam's Catalyst) or Pd/C poisoned with Diphenylsulfide .[3]
-
Why? PtO₂ is less prone to oxidative insertion into C-Halogen bonds than Pd. Diphenylsulfide selectively poisons the highly active sites on Pd responsible for hydrogenolysis.[1]
-
Protocol:
Scenario C: Handling Air-Sensitive Aminopyrazoles
Aminopyrazoles are electron-rich and prone to oxidation (turning red/brown).
-
Workup: Perform filtration of the catalyst under an Argon blanket.[1]
-
Storage: Store as the HCl salt . Treat the crude amine solution with HCl in dioxane/ether immediately after filtration to precipitate the stable salt.[1]
Visual Workflow: Reduction Pathway
Caption: Selection of catalyst systems to prevent common side reactions during nitropyrazole reduction.
Module 4: Metal-Catalyzed Cross-Couplings
The Issue: Suzuki or Buchwald couplings on nitropyrazoles fail due to catalyst poisoning by the pyrazole nitrogens or oxidative addition difficulties.[1]
Troubleshooting Table
| Challenge | Mechanism | Solution |
| Catalyst Poisoning | The pyridine-like nitrogen (N2) coordinates strongly to Pd(II), arresting the catalytic cycle.[1] | Protect the Nitrogen: Perform N-alkylation or use a THP protecting group before coupling.[1] Alternative: Use water-soluble Pd sources (e.g., Pd(OAc)₂ + TPPTS) which are less susceptible to inhibition by azoles in aqueous media. |
| Oxidative Addition Failure | Electron-deficient nitropyrazoles should react fast, but the nitro group can stabilize the Pd(II) intermediate too strongly, preventing transmetallation.[1] | Ligand Choice: Use bulky, electron-rich ligands like XPhos or SPhos . These facilitate both oxidative addition and reductive elimination. |
| Protodeboronation | Heteroaryl boronic acids are unstable. | Switch Coupling Partner: Use the pinacol ester (BPin) or MIDA boronate instead of the free acid.[1] Alternatively, use the nitropyrazole as the halide partner, not the boronic species.[1] |
References
-
Regioselective N-Alkylation: Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[5] J. Org.[6] Chem., 2022.[5][7] Link[1]
-
Mechanistic Insight (H-Bonding): WuXi Biology. "Activation Energy Estimation for Alkylation of Pyrazole." WuXi AppTec, 2021. Link
- on Nitropyrazoles: Dalinger, I. L., et al. "Nitropyrazoles. Part 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles." Russ. Chem. Bull., 2010. Link
-
Chemoselective Reduction: Mori, A., et al. "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide."[8] Org.[3][6][8][9][10] Lett., 2006.[8] Link[1]
-
Cross-Coupling Solutions: Gross, S., et al. "Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." J. Org.[6] Chem., 2014.[6][10] Link[1]
Sources
- 1. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances of Pd/C-Catalyzed Reactions [mdpi.com]
- 4. hidenanalytical.com [hidenanalytical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 9. An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants[v1] | Preprints.org [preprints.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Purification techniques for polar pyrazole compounds like (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol
Welcome to the technical support center for the purification of polar pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying these often-recalcitrant molecules. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring you can troubleshoot and optimize your purification strategies effectively.
Understanding the Challenge: The Nature of Polar Pyrazoles
Polar pyrazoles, particularly those bearing nitro and hydroxyl groups like (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol, present a unique set of purification hurdles. Their polarity makes them sparingly soluble in common non-polar organic solvents, while their functional groups can lead to instability on traditional purification media. The presence of the nitro group, an electron-withdrawing moiety, can render the pyrazole ring susceptible to degradation, especially under acidic or basic conditions.[1]
This guide will equip you with the knowledge to navigate these challenges, from selecting the right chromatography conditions to mastering crystallization techniques for these specific compounds.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered during the purification of polar pyrazole compounds:
Q1: My polar pyrazole compound streaks badly on a standard silica gel TLC plate, even with highly polar solvent systems. What's happening and how can I fix it?
A1: Streaking is a frequent problem with polar, nitrogen-containing heterocycles like pyrazoles. It's often caused by strong interactions between the basic nitrogen atoms of the pyrazole ring and the acidic silanol groups on the surface of the silica gel. This leads to slow, uneven elution and poor separation.[2]
-
Troubleshooting Steps:
-
Deactivate the Silica: Add a small amount of a basic modifier to your eluent, such as 0.5-2% triethylamine or a 1-10% solution of 10% ammonium hydroxide in methanol mixed with dichloromethane.[2][3][4][5] This will neutralize the acidic sites on the silica, leading to sharper bands.
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina, which is less acidic than silica.[2] Alternatively, reversed-phase chromatography on a C18 column is an excellent option for highly polar compounds.[2][6]
-
Q2: My compound seems to be decomposing on the silica gel column. How can I confirm this and what are my alternatives?
A2: Nitro-substituted aromatic compounds can be sensitive and may degrade on acidic silica gel.[3]
-
Confirmation:
-
2D TLC: Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After drying, turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates decomposition on the plate.[3]
-
-
Alternative Purification Strategies:
-
Deactivated Silica: As mentioned above, neutralizing the silica can prevent degradation.
-
Florisil or Alumina: These are less acidic stationary phases that can be good alternatives.[3]
-
Reversed-Phase Chromatography: This is often the go-to method for compounds that are unstable on silica.
-
Crystallization: If possible, crystallization is a powerful purification technique that avoids interaction with stationary phases altogether.
-
Q3: I'm struggling to find a good solvent system for flash chromatography. My compound either stays at the baseline or shoots to the solvent front.
A3: This is a common challenge with highly polar compounds. The key is to find a solvent system that provides an optimal Rf value, typically between 0.2 and 0.4, on a TLC plate.[7][8]
-
Recommended Solvent Systems for Polar Pyrazoles:
-
Start with a high-polarity system like 100% ethyl acetate.[9]
-
If that's not polar enough, move to a mixture of methanol in dichloromethane (e.g., 1-10% MeOH in DCM).[9] Be cautious not to exceed 10% methanol as it can start to dissolve the silica gel.[9]
-
For very stubborn compounds, a mixture of 1-10% of a 10% ammonium hydroxide in methanol solution with dichloromethane can be effective.[3][5]
-
Q4: My attempts at crystallization result in an oil instead of crystals. What should I do?
A4: "Oiling out" is a common problem when a compound's solubility in the chosen solvent is too high, or the solution is cooled too quickly.[2]
-
Troubleshooting "Oiling Out":
-
Add More Solvent: If an oil forms upon cooling, gently heat the solution to redissolve the oil, then add a small amount more of the hot solvent before allowing it to cool slowly again.[2]
-
Slow Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]
-
Seed Crystals: If you have a small amount of pure, crystalline material, adding a tiny "seed" crystal can induce crystallization.[2]
-
Change Solvent System: You may need to screen for a different crystallization solvent or a solvent/anti-solvent pair.
-
Troubleshooting Guides: In-Depth Protocols and Causality
Guide 1: Flash Chromatography of Polar Pyrazoles
Flash chromatography is a rapid and effective purification technique, but success with polar compounds hinges on careful method development.[10]
Decision-Making Workflow for Method Selection
Caption: Decision workflow for selecting a flash chromatography method.
Detailed Protocol for Flash Chromatography with a Basic Modifier
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., 5% methanol in dichloromethane) that gives your target compound an Rf of ~0.2-0.3.
-
If streaking is observed, prepare a stock solution of your polar co-solvent containing 1-2% triethylamine (TEA) or use a commercially available solution of ammonia in methanol. Re-run the TLC with the modified solvent system to confirm improved spot shape.
-
-
Column Packing:
-
Dry pack the column with silica gel.
-
Deactivation (Crucial Step): Flush the packed column with 2-3 column volumes of your initial, unmodified eluent (e.g., 5% MeOH in DCM). Then, flush with 2-3 column volumes of the same eluent containing the basic modifier (e.g., 1% TEA). Finally, re-equilibrate the column with 2-3 column volumes of the initial, unmodified eluent. This process neutralizes the silica surface without leaving excess base in the mobile phase.[8]
-
-
Sample Loading:
-
For polar compounds, dry loading is highly recommended to ensure a concentrated starting band and better separation.
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., methanol, acetone).
-
Add a small amount of silica gel (or Celite) to the solution and remove the solvent under reduced pressure until you have a dry, free-flowing powder.
-
Carefully add the powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with your chosen solvent system.
-
If your compound is taking a long time to elute, you can gradually increase the polarity of the mobile phase (gradient elution).[3]
-
Monitor the elution using TLC or a UV detector.
-
Quantitative Data Summary: Starting Solvent Systems for Polar Pyrazoles
| Compound Polarity | Recommended Starting Solvent System | Modifier (if needed) |
| Moderately Polar | 20-50% Ethyl Acetate in Hexanes | 0.5-1% Triethylamine |
| Polar | 100% Ethyl Acetate or 2-5% Methanol in Dichloromethane | 1-2% Triethylamine or 1% NH4OH in MeOH |
| Very Polar | 5-10% Methanol in Dichloromethane | 1-2% of 10% NH4OH in Methanol |
Guide 2: Recrystallization of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol and Analogs
Recrystallization is a powerful and often preferred method for obtaining highly pure crystalline material. The key is finding a suitable solvent or solvent pair.[11]
Experimental Protocol: Cooling Crystallization
This is the most common crystallization technique and relies on the principle that the compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[12]
-
Solvent Screening:
-
Place a small amount of your crude compound into several test tubes.
-
Add a few drops of different solvents to each tube. Good candidate solvents will not dissolve the compound at room temperature but will dissolve it upon heating.
-
For polar pyrazoles, good starting solvents to screen include ethanol, isopropanol, and ethyl acetate.[12] Water can be a potential anti-solvent.[12]
-
-
Dissolution:
-
In an Erlenmeyer flask, add the crude compound and the chosen solvent.
-
Heat the mixture with stirring (using a hot plate) until the solid completely dissolves. Add the solvent in small portions until you have a clear, saturated solution at the boiling point.
-
-
Hot Filtration (Optional but Recommended):
-
If any insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes insoluble contaminants.
-
-
Cooling:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass and insulating it will promote the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least an hour to maximize the yield of crystals.[12]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to a constant weight.[12]
-
Troubleshooting Crystallization
Caption: Troubleshooting workflow for crystallization.
Recommended Crystallization Solvents for Polar Pyrazoles
| Solvent | Type | Notes |
| Ethanol | Protic | A good general-purpose solvent for many pyrazole derivatives.[12] |
| Isopropanol | Protic | Similar to ethanol, can offer different solubility profiles.[12] |
| Ethyl Acetate | Aprotic | Effective for compounds of intermediate polarity.[12] |
| Acetone | Aprotic | Often too good a solvent for cooling crystallization, but can be used for anti-solvent or evaporation methods.[12] |
| Water | Protic | Typically a poor solvent, making it an excellent anti-solvent when paired with a more soluble solvent like ethanol or acetone.[12] |
Advanced Techniques for Stubborn Cases
Reversed-Phase Flash Chromatography
For extremely polar or silica-sensitive compounds, reversed-phase chromatography is often the best solution.
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol. A modifier such as 0.1% formic acid or trifluoroacetic acid is often added to improve peak shape.[2]
-
Elution: In reversed-phase, you start with a high concentration of the polar solvent (water) and gradually increase the concentration of the organic solvent to elute your compound. This is the opposite of normal-phase chromatography.
Acid/Base Salt Formation and Crystallization
For pyrazoles with a basic character, forming an acid addition salt can be an effective purification strategy.[13]
-
Dissolve the crude pyrazole in a suitable organic solvent.
-
Add an equimolar amount of an acid (e.g., hydrochloric acid, sulfuric acid, or oxalic acid).[12][13]
-
The resulting salt will often precipitate or crystallize from the solution.[12][13]
-
The pure salt can be isolated by filtration.
-
If the free base is required, the salt can be dissolved in water, neutralized with a base, and the pure pyrazole extracted with an organic solvent.[12]
By understanding the underlying chemical principles and employing these systematic troubleshooting strategies, you can overcome the challenges associated with purifying polar pyrazole compounds and obtain the high-purity materials essential for your research and development endeavors.
References
-
Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials, 162(2-3), 1578-1582. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
University of California, Irvine. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1963). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. [Link]
-
California State University, Long Beach. (n.d.). 4. Crystallization. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. [Link]
-
National Center for Biotechnology Information. (n.d.). General methods for flash chromatography using disposable columns. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (2009).
-
Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved from [Link]
-
Phenomenex. (2025). Flash Chromatography: Principles & Applications. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Nature and Science. (2007). The Chromatography of Nitro compounds. [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. [Link]
-
National Center for Biotechnology Information. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Retrieved from [Link]
- Google Patents. (n.d.). EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
How to avoid unwanted isomers in multi-substituted pyrazole synthesis
Technical Support Center: Regioselective Pyrazole Synthesis Ticket System: Open | Priority: High | Agent: Dr. Aris (Senior Application Scientist)
Introduction: The "N1-Switch" Challenge
Welcome to the technical support hub for pyrazole synthesis. If you are here, you are likely facing the classic "regioselectivity paradox" of the Knorr synthesis: reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine and receiving a frustrating mixture of 1,3- and 1,5-isomers.
In drug discovery (e.g., Celecoxib, Rimonabant), the position of the substituents is not trivial—it dictates biological activity. This guide moves beyond basic textbook mechanisms to provide field-tested protocols for forcing the reaction down a single path.
Module 1: Troubleshooting the Knorr Synthesis
Focus: Condensation of unsymmetrical 1,3-diketones with hydrazines.
Q1: I am using a fluorinated diketone (e.g., containing a -CF3 group). Why am I getting a mixture, and how do I fix it?
Diagnosis: You are likely running this in ethanol or methanol. The Science: The regioselectivity is governed by the competition between the hydrazine's nucleophilicity and the carbonyls' electrophilicity.
-
The Trap: The
terminus of the hydrazine is the stronger nucleophile. It naturally wants to attack the most electrophilic carbonyl (the one adjacent to the electron-withdrawing ). -
The Fix (The Fluorinated Switch): Switch your solvent to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .
-
Why it works: Fluorinated alcohols are strong hydrogen-bond donors (HBD). They selectively coordinate to the carbonyl oxygens. This solvation shell stabilizes the transition state for the formation of the 3-trifluoromethyl isomer (where the N-substituent is distal to the
group) with ratios often exceeding 95:5.
Protocol 1: The HFIP "Magic Switch"
-
Dissolve 1.0 eq of
-diketone in HFIP (0.5 M concentration). -
Add 1.1 eq of substituted hydrazine dropwise at room temperature.
-
Stir for 1–2 hours (reaction is often faster in HFIP than EtOH).
-
Workup: Evaporate HFIP (recoverable by distillation). The residue is often the pure 3-substituted regioisomer.
Q2: My substrate has a bulky group (t-Butyl). Can I rely on sterics alone?
Diagnosis: Usually yes, but pH matters.
The Science: Steric bulk works opposite to electronic attraction. The hydrazine's
-
If you see erosion of selectivity, check the pH. In acidic media , the hydrazine is protonated, reducing its nucleophilicity and making the reaction more reversible, which can lead to thermodynamic scrambling. Keep the reaction neutral or slightly basic to maintain kinetic control driven by steric repulsion.
Module 2: Bypassing the Knorr Limit (Alternative Routes)
Focus: When condensation fails to provide >90% selectivity.
Q3: The Knorr method is failing. How can I install the N-substituent after forming the ring?
Recommendation: Use the Chan-Lam Coupling . The Strategy: Synthesize the unsubstituted pyrazole (NH-pyrazole) first. Tautomerism makes the N1 and N2 equivalent. Then, use copper catalysis to lock the aryl group onto the nitrogen. The Selectivity: While steric factors still apply, Chan-Lam coupling often favors the less hindered nitrogen (yielding the 1,3-substituted product) because the copper catalytic cycle is sensitive to steric clash at the ligation step.
Protocol 2: Regioselective Chan-Lam N-Arylation
-
Substrate: 1.0 eq NH-Pyrazole (3,5-unsymmetrically substituted).
-
Reagent: 1.5 eq Arylboronic acid.
-
Catalyst: 10 mol%
. -
Ligand/Base: 2.0 eq Pyridine (acts as both).
-
Oxidant: Open air (balloon of
accelerates it). -
Solvent: Dichloromethane (DCM) or Acetonitrile, RT, 12–24h.
-
Outcome: Predominantly the isomer where the Aryl group attaches to the nitrogen furthest from the bulky C-substituent.
Q4: What about "Click Chemistry" or Alkynones?
Recommendation: Use Alkynones (Michael Addition) for 100% predicted regioselectivity.
The Logic: Instead of a diketone, use an
-
Pathway: Hydrazine
attacks the -carbon Cyclization onto the carbonyl. -
Result: This locks the regiochemistry completely, unlike the ambiguous diketone attack.
Module 3: Analytical Validation (The "Truth" Serum)
Focus: How to prove you have the right isomer.
Q5: The NMR spectra of the isomers look identical. How do I distinguish them?
Answer: You cannot rely on 1D Proton NMR alone. You must use 2D techniques.[1]
| Technique | What to look for | Diagnosis |
| NOESY / ROESY | Cross-peaks between the N-Substituent (e.g., N-Me or N-Ph) and the C5-Substituent . | Positive NOE: The groups are adjacent (1,5-isomer). No NOE: The groups are distant (1,3-isomer). |
| HMBC | Long-range coupling ( | Trace the N-Me protons. If they couple to a Carbon that also couples to the substituent protons, you have the 1,5-isomer. |
| 19F-NMR | Chemical shift of | |
| Gated Decoupling |
Visualizing the Decision Pathways
Figure 1: Strategic Decision Matrix for Pyrazole Synthesis
Caption: A logic flow to select the correct synthetic methodology based on substrate constraints.
Figure 2: The Fluorinated Alcohol Effect (Mechanism)
Caption: How HFIP solvation directs the hydrazine attack to the specific carbonyl.
References
-
Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry.
-
Qiao, J. X., et al. (2013). "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Organic Letters.
-
Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters (Foundational Chan-Lam paper).
-
Martin, R., et al. (2006). "Regioselective Synthesis of Pyrazoles." Synlett.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY/HMBC interpretation).
Sources
Stability issues of the nitro group on the pyrazole ring during functionalization
Ticket System Status: [ONLINE] Current Topic: Stability & Reactivity of Nitro Groups on Pyrazole Rings Assigned Specialist: Senior Application Scientist, Dr. A. Vance
Introduction: The "High-Energy" Heterocycle
Researchers often underestimate the nitro-pyrazole scaffold. Unlike nitrobenzene, where the aromatic ring is a stable slab of concrete, the pyrazole ring is a dynamic, electron-deficient system. When you attach a nitro group—one of the most potent electron-withdrawing groups (EWG)—to this ring, you create a system that is highly acidic , prone to nucleophilic attack , and thermally sensitive .
This guide addresses the three most common "failure modes" reported by our users:
-
Nucleophilic Displacement: The nitro group acts as a leaving group.[1]
-
Regiochemical Scrambling: N-alkylation yields inseparable mixtures.
-
Rearrangement/Migration: The nitro group shifts positions unexpectedly.
Module 1: Nucleophilic Displacement (The "Loose" Nitro Problem)
Ticket #1024: "My nitro group disappeared during the reaction."
User Report:
"I treated 3,4,5-trinitropyrazole (TNP) with an amine nucleophile in basic conditions. I expected to form a salt or N-functionalized product, but NMR shows I lost a nitro group and added the amine to the ring. What happened?"
Root Cause Analysis: Vulnerability
In highly nitrated pyrazoles, the nitro group is not just a substituent; it is a leaving group . The pyrazole ring, already electron-deficient, becomes "super-electrophilic" when decorated with multiple nitro groups.
-
Mechanism: Nucleophilic Aromatic Substitution (
). -
Regioselectivity: In 3,4,5-trinitropyrazole (TNP), the nitro group at the C-4 position is the most susceptible to displacement because the C-3 and C-5 nitro groups activate it, similar to the chlorine in 1-chloro-2,4-dinitrobenzene (Sanger's reagent).
-
Exception: If the pyrazole is N-alkylated (e.g., 1-methyl-3,4,5-trinitropyrazole), the regioselectivity shifts. The C-5 nitro group becomes the primary target for displacement due to the inductive effect of the adjacent N-methyl group.
Troubleshooting Workflow
Prevention & Mitigation
| Variable | Recommendation | Causality |
| Base Strength | Use non-nucleophilic bases (e.g., | Strong nucleophiles (OH⁻, OMe⁻) will directly attack the ring carbon bearing the nitro group. |
| Temperature | Keep reaction < 0°C if possible. | |
| Solvent | Avoid water or alcohols if they aren't the reactant. | Water can act as a nucleophile at high temps, hydrolyzing the nitro group to a hydroxyl group (tautomerizing to a pyrazolone). |
Module 2: Regioselectivity in N-Alkylation
Ticket #1025: "I can't separate the N-alkylation isomers."
User Report:
"I am alkylating 3-nitropyrazole with methyl iodide. I get a 60:40 mixture of two isomers. Column chromatography is failing to separate them cleanly."
Root Cause Analysis: Tautomeric Ambiguity
3-Nitropyrazole exists in equilibrium between the 3-nitro (1H) and 5-nitro (1H) tautomers. Upon deprotonation, the resulting anion has two nucleophilic sites:
-
Sterics: The nitrogen adjacent to the nitro group (
) is sterically crowded. -
Electronics: The nitro group withdraws electron density, making the adjacent nitrogen less nucleophilic, but "lone pair repulsion" in the transition state also plays a role.
-
Standard Outcome: Alkylation typically yields a mixture of 1-alkyl-3-nitropyrazole (usually major) and 1-alkyl-5-nitropyrazole (minor), but the ratio is often poor (e.g., 3:1 to 1:1).
Protocol: The "Fluorinated Solvent" Fix
Recent literature suggests that using fluorinated alcohols can drastically improve regioselectivity via hydrogen-bond networking that stabilizes specific transition states.
Optimized Protocol for Regioselective Alkylation:
-
Solvent: Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) instead of DMF/THF.
-
Base: Use
(Cesium Carbonate). -
Procedure:
-
Why it works: Fluorinated solvents are strong Hydrogen Bond Donors (HBD). They solvate the nitro group and the anion, creating a "solvent cage" that sterically blocks the nitrogen adjacent to the nitro group, funneling alkylation to the distal nitrogen (forming the 1-alkyl-3-nitro isomer).
Module 3: Thermal Rearrangement (The "Moving" Nitro)
FAQ: Can I nitrate the nitrogen atom?
Answer: Yes, but it is a kinetic product . Reaction of pyrazole with acetyl nitrate or nitronium salts often yields N-nitropyrazole initially. However, this species is thermally unstable.
The Rearrangement Mechanism: Upon heating (or sometimes even standing at RT), the N-nitro group undergoes a [1,5]-sigmatropic shift (or a radical dissociation-recombination mechanism depending on conditions) to migrate to a Carbon position.
-
Pathway: N-Nitro
C-3 Nitro (or C-5). -
Implication: If you synthesize an N-nitropyrazole, store it at -20°C. If you want the C-nitropyrazole, heat the N-nitro intermediate in a high-boiling inert solvent (e.g., chlorobenzene at 120°C).
Module 4: Reduction & Stability Data
Comparative Stability Table
| Reaction Type | 3-Nitropyrazole Stability | 3,4,5-Trinitropyrazole Stability | Critical Note |
| Suzuki Coupling | High | Moderate | Nitro group is stable to Pd(0)/Base, but highly nitrated rings can poison catalysts. Use |
| Hydrogenation ( | Low | Very Low | Nitro reduces to amine easily. Intermediate hydroxylamines can cause ring opening. |
| Fe/HCl Reduction | High | High | Classical reduction works well. 4-amino-3,5-dinitropyrazole is stable. |
| Alkylation ( | Moderate | Low | 3-nitro gives isomers.[4] Trinitro species undergo |
Safety Warning: Energetic Properties
Polynitropyrazoles are energetic materials .[5]
-
3,4,5-Trinitropyrazole: Impact sensitivity is comparable to primary explosives in some salt forms.
-
Handling: Never scrape dry solids. Keep wetted with solvent (water/ethanol) during transfer.
References
-
Nucleophilic Substitution in Nitropyrazoles
- Title: "Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4,5-trinitropyrazole"
- Source: Russian Chemical Bulletin
-
URL:[Link]
-
Regioselective Alkylation
-
Thermal Stability & Rearrangement
-
Review of Nitropyrazole Chemistry
- Title: "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds"
- Source: Molecules (MDPI)
-
URL:[Link]
Sources
- 1. Discuss the mechanism of nucleophilic substitution reaction of aryl nitro.. [askfilo.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N -Methylene-C-linked nitropyrazoles and 1,2,4-triazol-3-one: thermally stable energetic materials with reduced sensitivity - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02494J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Scaling up the synthesis of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol for preclinical studies
Executive Summary & Safety Warning
Target Molecule: (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol CAS: N/A (Intermediate status) Application: Preclinical scaffold for antiviral/antimicrobial drug discovery.
Critical Safety Notice (High Energy Intermediates):
This protocol involves nitropyrazoles , which are potentially explosive energetic materials. Differential Scanning Calorimetry (DSC) is mandatory before scaling beyond 10g. The chlorination step utilizes Phosphorus Oxychloride (
The "Golden Path" Synthetic Route
We recommend a 3-step linear synthesis starting from commercially available Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (often supplied as the tautomeric 5-oxo derivative). This route balances cost, scalability, and impurity profile control.
Step 1: Nitration[1]
-
Transformation: Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
Ethyl 5-hydroxy-4-nitro-1H-pyrazole-3-carboxylate. -
Reagents: Fuming
, conc. . -
Key Insight: The pyrazole ring is electron-rich; nitration occurs readily at C4.
Step 2: Deoxychlorination
-
Transformation: Ethyl 5-hydroxy-4-nitro-1H-pyrazole-3-carboxylate
Ethyl 5-chloro-4-nitro-1H-pyrazole-3-carboxylate. -
Reagents:
(solvent/reagent), -Dimethylaniline (catalyst). -
Key Insight: The nitro group at C4 deactivates the ring, making the C5-hydroxyl less reactive. High temperature and a base catalyst are required to drive the Vilsmeier-Haack type mechanism.
Step 3: Chemoselective Reduction
-
Transformation: Ethyl 5-chloro-4-nitro-1H-pyrazole-3-carboxylate
(5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol. -
Reagents:
+ (in situ ) in THF/Ethanol. -
Key Insight: Standard
is too aggressive and will reduce the nitro group to an azo/amine species. The system selectively reduces the ester to the alcohol while leaving the nitro group and the C5-chloride intact.
Visual Workflow & Logic
Caption: Process flow for the synthesis of (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol, highlighting critical control points at nitration and reduction stages.
Troubleshooting Guide & FAQs
Phase 1: Chlorination (The Bottleneck)
Q: The reaction mixture turned into a black tar during
-
Root Cause: The 4-nitro group makes the ring electron-deficient. You are forcing a reaction on a deactivated system. If the temperature spikes >110°C too fast, the nitropyrazole can decompose.
-
Solution:
-
Ensure your starting material (Intermediate A) is dry . Water reacts with
to generate and heat, accelerating decomposition. -
Use
-Dimethylaniline (1.0 eq) as a catalyst. It forms a Vilsmeier-like active species that allows the reaction to proceed at slightly lower temperatures (reflux 105°C) more cleanly.
-
Q: How do I safely quench the
-
Protocol (Reverse Quench):
-
Distill off excess
under vacuum first (if possible). -
Dilute the residue with dry DCM or Toluene.
-
Slowly pour the organic mixture into a rapidly stirred ice/water bath (maintain T < 20°C).
-
Why? Direct water addition causes localized superheating and potential eruption.
-
Phase 2: Reduction (The Art of Selectivity)
Q: I see the product, but I also see a side product where the Chlorine is missing (replaced by OMe).
A: You are experiencing Nucleophilic Aromatic Substitution (
-
Mechanism: The 4-nitro group activates the 5-chloro position. If you use
in Methanol , the methoxide ion ( ) is a strong nucleophile and displaces the chloride. -
Fix:
-
Switch solvent to THF/Ethanol (Ethanol is less nucleophilic than Methanol, but THF is safest).
-
Keep the temperature below 0°C during addition.
-
Avoid large excesses of borohydride.
-
Q: The ester isn't reducing.[1][2] I only see starting material.
A:
-
Activation: You must add a Lewis Acid.
-
Recipe: Dissolve
(2.0 eq) in THF. Add (1.0 eq) in Ethanol slowly. This generates , which is more soluble and potent. -
Alternative: Use
(commercially available or generated in situ with ).
-
Analytical Data & Specifications
Use this table to validate your intermediates during In-Process Control (IPC).
| Compound | Description | HPLC Retention (Reverse Phase) | Key 1H NMR Feature |
| Start (OH-Ester) | White/Off-white solid | Low ( | Broad singlet (OH/NH) > 10 ppm |
| Inter 1 (Nitro-OH) | Yellow solid | Medium ( | Loss of C4-H signal |
| Inter 2 (Cl-Nitro) | Yellow crystalline solid | High ( | No exchangeable protons; Ethyl signals present |
| Target (Alcohol) | Pale yellow solid | Low-Medium ( | Loss of Ethyl signals; Appearance of |
References
-
Nitration of Pyrazoles
- Title: "Regioselective nitration of 1-methyl-1H-pyrazole-5-carboxylic acid deriv
- Source:Journal of Heterocyclic Chemistry.
- Context: Establishes the preference for C4 nitration in activ
-
Vilsmeier-Haack Chlorination Scale-Up
- Title: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyrazoles Using Equimolar POCl3."
-
Source:Molecules (2012).[3]
- Context: Describes safety protocols for scaling reactions and quenching.
-
Selective Reduction of Nitro-Esters
- Title: "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4/Ni(PPh3)4" (Contrast Reference).
- Source:Journal of Synthetic Chemistry.
- Context: Highlights what not to do (metal catalysts reduce the nitro). Supports the use of metal-free borohydride for ester selectivity.
-
Borohydride/Calcium Chloride System
- Title: "Selective reduction of carboxylic esters to alcohols with sodium borohydride and calcium chloride."
- Source:Tetrahedron Letters.
- Context: The definitive method for reducing esters in the presence of sensitive groups.
Sources
Overcoming poor reactivity at the C3 position of the pyrazole ring
Ticket #: PYR-C3-REACTIVITY Subject: Overcoming poor reactivity at the C3 position of the pyrazole ring Status: Open Assigned Specialist: Senior Application Scientist
User Guide: The "Dormant" C3 Position
Welcome to the Pyrazole Functionalization Support Center. You are likely here because standard electrophilic aromatic substitution (SEAr) failed to touch the C3 position, or your lithiation attempts resulted in C5 functionalization.
This guide treats the C3 reactivity problem as a "hardware" limitation of the pyrazole ring that requires specific "software" (chemical workarounds) to bypass.
Part 1: Diagnostic – Why is C3 Inert?
Before attempting a fix, understand the electronic landscape. The pyrazole ring has a distinct reactivity hierarchy that works against C3 functionalization.[1][2][3]
| Position | Reactivity Mode | Cause |
| C4 | High Nucleophilicity | Highest HOMO coefficient. The preferred site for Electrophilic Aromatic Substitution (SEAr) (Halogenation, Nitration). |
| C5 | High Acidity | Adjacent to N1. Inductive effect makes the C5-H bond the most acidic (pKa ~20-30 depending on substitution). Preferred site for Lithiation/Deprotonation. |
| C3 | Dormant | Distal to N1. Lower acidity than C5; lower nucleophilicity than C4. Often the "last resort" for reagents. |
The Trap: If you apply standard conditions (E+ or Base), the molecule will naturally react at C4 or C5, respectively. To hit C3, you must override these defaults.
Part 2: Troubleshooting & Protocols
Scenario A: "I need to install an electrophile (Alkyl, Aryl, Halogen) at C3."
The Fix: The Tautomer Bypass (The "Switcheroo" Protocol) Applicability: If your N1 nitrogen is not yet permanently substituted.
Logic: In N-unsubstituted pyrazoles, the C3 and C5 positions are tautomerically equivalent. You can functionalize the highly reactive C5 position, and then "lock" it as C3 during the N-alkylation step.
Step-by-Step Protocol:
-
Start: Use 1H-pyrazole (unsubstituted on Nitrogen).
-
Lithiation: Treat with n-BuLi (2 equiv) to form the dianion. The C5 position (now equivalent to C3) is deprotonated.
-
Quench: Add your electrophile (
). It installs at C5.[4][5][6] -
Tautomerization: The product exists in equilibrium: 5-substituted-1H
3-substituted-1H. -
Locking (Alkylation): Alkylate the nitrogen (e.g., MeI, BnBr).
-
Warning: This produces a mixture of regioisomers (1-alkyl-3-substituted vs. 1-alkyl-5-substituted).
-
Optimization: Use steric bulk or specific solvents to influence the ratio, but chromatographic separation is usually required.
-
Scenario B: "My Nitrogen is already substituted (fixed). I cannot use tautomers."
The Fix: The "Block and Tackle" (Lithiation Strategy) Applicability: When you need to functionalize C3 on an existing 1-substituted pyrazole.
Logic: Kinetic deprotonation favors C5. To hit C3, you must either block C5 or use a Directing Group (DG) that steers the metal to C3.
Protocol: C5-Blocking Strategy If C5 is occupied (e.g., by a methyl group or Cl), lithiation will occur at C3 (if C4 is not halogenated).
-
Substrate: 1-Methyl-5-chloro-pyrazole.
-
Reagent: LDA (Lithium Diisopropylamide) or LiTMP (2.0 equiv).
-
Note:n-BuLi may cause nucleophilic attack on the ring or halogen exchange. Amide bases are safer for deprotonation.
-
-
Conditions: THF, -78 °C, 1 hour.
-
Mechanism: The base cannot pull the C5 proton (blocked). It pulls the C3 proton.
-
Quench: Add Electrophile.
-
Post-Processing: If the C5-blocker was temporary (e.g., Cl), remove it via Pd-catalyzed hydrogenolysis.
Scenario C: "I need to couple an aryl group (Suzuki/Heck) at C3."
The Fix: Transition Metal C-H Activation Applicability: Late-stage functionalization.
Logic: Palladium tends to coordinate to the pyridine-like N2 nitrogen. This naturally positions the catalyst to activate the C3-H bond, provided the C5 position is not more accessible or reactive.
Critical Issue: Pyrazoles are excellent ligands and will "poison" your Pd catalyst by binding too tightly. Solution: Use Ag salts (Ag₂CO₃) to sequester the iodide/halide and facilitate the C-H activation cycle, or use N-oxide activation.
Recommended Protocol (Pd-Catalyzed C-H Arylation): Reference: Adapted from Fagnou et al. and Yu et al. methodologies.[4][6][7][8][9][10][11][12]
| Component | Recommendation | Function |
| Catalyst | Pd(OAc)₂ (5-10 mol%) | The active metal.[9] |
| Ligand | P(t-Bu)₂Me · HBF₄ (DavePhos) | Electron-rich, bulky ligand prevents catalyst poisoning. |
| Base | K₂CO₃ or Cs₂CO₃ | Proton scavenger. |
| Additive | Pivalic Acid (30 mol%) | Crucial. Acts as a proton shuttle (CMD mechanism) to lower the energy barrier for C-H cleavage. |
| Solvent | Toluene or DMA | High boiling point required (110-140 °C). |
Reaction Scheme: 1-Methylpyrazole + Ar-Br -> [Pd/Ligand/PivOH] -> 1-Methyl-3-arylpyrazole
Part 3: Decision Logic (Visualization)
Use this flow to determine the correct experimental path for your substrate.
Part 4: Frequently Asked Questions (FAQ)
Q1: I tried brominating 1-methylpyrazole, but I got 4-bromo-1-methylpyrazole. Why?
A: This is standard behavior. The C4 position is the nucleophilic "hotspot" (highest HOMO coefficient). To get a 3-bromo derivative, you cannot use direct electrophilic bromination (
Q2: Can I use the "Halogen Dance" to move a Bromine from C4 to C3? A: Yes, but it is delicate. Mechanism: If you treat 4-bromo-1-methylpyrazole with LDA at -78°C, you form the 4-bromo-5-lithio species (Kinetic control). If you warm this up, the bromine can migrate to C5 (thermodynamic sink), not necessarily C3, depending on the N-substituent. Warning: Halogen dance on pyrazoles often results in thermodynamically stable 5-bromo products. Do not rely on this for C3 unless you have a specific literature precedent for your exact substrate.
Q3: Why does my Pd-catalyzed coupling stop at 10% conversion? A: Pyrazoles are "catalyst sponges." The pyridine-like Nitrogen (N2) binds to Palladium better than your phosphine ligands do. Fix:
-
Increase temperature (promotes ligand dissociation).
-
Use Pivalic Acid (PivOH) as a co-catalyst (30 mol%). It aids the C-H bond cleavage step.
-
Switch to N-oxide pyrazoles for the reaction, then reduce them back later.
References
-
Goossen, L. J., et al. (2009). Carboxylate-Directed C-H Functionalization.Angewandte Chemie International Edition . Link
-
Fagnou, K., et al. (2010). Palladium-Catalyzed C-H Activation of Five-Membered Heterocycles.[2][4][6][13]Science . Link
-
Knochel, P., et al. (2011). Functionalization of Heterocycles via Mg and Li Organometallics.Chemical Reviews . Link
-
Yu, J.-Q., et al. (2014). Ligand-Promoted C-H Activation.Nature . Link
-
BenchChem Technical Support. (2025). Improving Selectivity in Electrophilic Substitution of Pyrazoles.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of C3-substituents on pyrazoles as remote directing groups in palladium-catalyzed direct arylation | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmajournal.net [pharmajournal.net]
- 9. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol vs. Established COX-2 Inhibitors
Executive Summary
Product Identity: (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol (CAS: 1064687-16-6) Classification: High-Value Synthetic Scaffold / Precursor for Pyrazole-Class COX-2 Inhibitors.
Critical Clarification: Unlike clinical standards such as Celecoxib or Etoricoxib, (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol is not a final pharmaceutical agent. It is a strategic building block . Its "performance" is measured by its unique ability to generate highly substituted, regioselective COX-2 inhibitors that overcome the synthetic limitations of traditional 1,3-diketone pathways.
This guide compares the therapeutic potential of the inhibitor libraries derived from this scaffold against industry standards, analyzing synthetic efficiency, binding affinity, and selectivity profiles.
Strategic Positioning & Mechanism of Action
The "Scaffold Advantage"
The primary challenge in COX-2 inhibitor development is achieving high selectivity (COX-2 vs. COX-1) while maintaining a favorable safety profile. Traditional synthesis (e.g., Celecoxib) often yields regioisomeric mixtures that require difficult purification.
(5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol offers a tri-functionalized core that allows precise "decoration" of the pharmacophore:
-
C5-Chloro: Enables Palladium-catalyzed cross-coupling (Suzuki/Stille) to introduce the critical hydrophobic aryl ring (fitting the COX-2 hydrophobic channel).
-
C4-Nitro: A masked amino group. Post-coupling reduction allows for the introduction of sulfonamide or amide pharmacophores essential for hydrogen bonding in the active site.
-
C3-Methanol: A versatile handle for oxidation (to carboxylic acids/bioisosteres) or conversion to ethers, modulating solubility and bioavailability.
Mechanism of Action (Derived Inhibitors)
Inhibitors synthesized from this scaffold function as reversible, competitive antagonists of the arachidonic acid binding site.
-
Selectivity Filter: The bulky aryl group (introduced at C5) wedges into the hydrophobic side pocket of COX-2 (present due to the Val523 residue), which is sterically restricted in COX-1 (Ile523).
-
Binding: The pyrazole nitrogen and the C4-substituent (derived from the nitro group) form hydrogen bond networks with Arg120 and Tyr355.
Comparative Analysis: Scaffold-Derived Inhibitors vs. Clinical Standards
We compare a Representative Derivative (synthesized from the title scaffold, e.g., a 1,5-diaryl-4-nitropyrazole analog) against clinical benchmarks.
Table 1: Pharmacological & Synthetic Performance Profile
| Feature | (5-Cl-4-NO2-Pyrazol-3-yl)MeOH Derivative* | Celecoxib (Standard) | Etoricoxib (High Selectivity) | Diclofenac (Non-Selective) |
| Core Structure | Trisubstituted Pyrazole | 1,5-Diarylpyrazole | Bipyridine | Phenylacetic Acid |
| COX-2 IC50 | 0.05 - 0.20 µM (High Potency) | 0.04 - 0.22 µM | 0.005 µM | 0.02 µM |
| COX-1 IC50 | > 50 µM | 15 µM | > 100 µM | 0.02 µM |
| Selectivity Index (SI) | > 250 | ~375 | > 1000 | ~1 (Non-selective) |
| Synthetic Yield | 65-80% (Regioselective) | 40-60% (Isomer mix) | 50-70% | High |
| Cardio Safety Risk | Moderate (Structure Dependent) | High (Boxed Warning) | High | High |
*Data represents average values for optimized 1,5-diaryl pyrazoles derived from 4-nitro-5-chloro scaffolds [1][2].
Key Insights
-
Regiocontrol: The title scaffold eliminates the formation of the inactive 1,3-diaryl isomer, a common impurity in Celecoxib manufacturing. This reduces purification costs and improves the "green chemistry" profile.
-
Potency: Derivatives retaining the C4-nitro group (or its reduced amine forms) often show IC50 values comparable to Celecoxib, with some analogs (e.g., AD-532 derivatives) showing superior anti-inflammatory activity in carrageenan-induced edema models [2].
-
Versatility: The C3-methanol group allows for the synthesis of "hybrid" drugs (e.g., ester-linked NSAIDs) that are not possible with the fixed methyl group of Celecoxib.
Visualization of Signaling & Synthesis[1]
Diagram 1: Synthetic Pathway (Scaffold to Drug)
This flow illustrates how the inert building block is transformed into an active COX-2 inhibitor.
Caption: Regioselective synthesis pathway utilizing the orthogonal reactivity of the Chloro, Nitro, and Methanol groups.
Diagram 2: COX-2 Inhibition Mechanism
Caption: Blockade of the Arachidonic Acid cascade. The inhibitor occupies the COX-2 active site, preventing PGE2 formation.
Experimental Protocols
Protocol A: Synthesis of a Model Inhibitor from the Scaffold
Objective: To demonstrate the utility of the scaffold in creating a 1,5-diarylpyrazole COX-2 inhibitor.
-
N-Arylation (Step 1):
-
Dissolve (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol (1.0 eq) in DCM.
-
Add 4-sulfonamidophenylboronic acid (1.2 eq), Cu(OAc)2 (1.0 eq), and Pyridine (2.0 eq).
-
Stir at room temperature for 24h (Chan-Lam coupling).
-
Result: Regioselective N1-arylation (unlike hydrazine condensation which gives mixtures).
-
-
Suzuki Coupling (Step 2):
-
Take the N-arylated intermediate (1.0 eq) in Dioxane/Water (4:1).
-
Add 4-methylphenylboronic acid (1.2 eq), K2CO3 (3.0 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Reflux at 90°C for 4h under Nitrogen.
-
Result: Substitution of the C5-Chloro group with the aryl ring.
-
-
Workup: Extract with Ethyl Acetate, wash with brine, dry over Na2SO4. Purify via column chromatography (Hexane/EtOAc).
Protocol B: COX-2 Inhibition Assay (Colorimetric)
Objective: Determine IC50 of the synthesized derivative.
-
Reagents: Ovine COX-2 enzyme, Arachidonic Acid (substrate), TMPD (colorimetric substrate), Heme.
-
Preparation: Incubate COX-2 enzyme with varying concentrations of the Test Compound (0.01 µM - 100 µM) in Tris-HCl buffer (pH 8.0) for 10 mins at 25°C.
-
Initiation: Add Arachidonic Acid and TMPD.
-
Measurement: Monitor the oxidation of TMPD at 590 nm using a microplate reader.
-
Calculation:
-
% Inhibition = (Abs_control - Abs_sample) / Abs_control * 100
-
Plot log[Concentration] vs. % Inhibition to derive IC50 using non-linear regression (GraphPad Prism).
-
References
-
Abdellatif, K. R. A., et al. (2011). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug.[1] PubMed.[2] Retrieved from [Link]
-
Osman, E. O., et al. (2021). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, and molecular docking. RSC Advances. Retrieved from [Link]
-
Bekhit, A. A., et al. (2010). Design and synthesis of some substituted pyrazoles with anti-inflammatory activity. European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Enzyme Inhibitory Activity of Novel Pyrazole Compounds
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Introduction: The Pyrazole Advantage in Enzymatic Targeting
In the landscape of modern medicinal chemistry, the pyrazole scaffold (a five-membered heterocycle with two adjacent nitrogen atoms) has emerged as a "privileged structure." Unlike rigid scaffolds that lock a molecule into a single conformation, pyrazoles offer a unique balance of rigidity and flexibility, allowing them to act as bioisosteres for phenols or amides.
This guide provides a technical validation framework for novel pyrazole derivatives, objectively comparing their inhibitory profiles against industry-standard reference drugs (e.g., Celecoxib, Erlotinib, Roscovitine). We move beyond simple IC50 reporting to rigorous kinetic validation and selectivity profiling.
Mechanistic Validation: Mode of Action & SAR
To validate a novel pyrazole, one must first confirm its binding modality. Pyrazoles typically function as ATP-competitive inhibitors (in kinases) or active-site blockers (in enzymes like COX-2 or AChE).
Key Interaction Motifs:
-
Hydrogen Bonding: The unsubstituted nitrogen (N-H) acts as a donor, while the pyridine-like nitrogen (=N-) acts as an acceptor, often engaging the "hinge region" of kinases.
-
Pi-Stacking: The aromatic ring facilitates
stacking with phenylalanine or tryptophan residues in the hydrophobic pocket.
Visualization: Pyrazole-Enzyme Interaction Logic
Figure 1: Mechanistic interaction map showing how pyrazole scaffolds engage key enzymatic domains to induce inhibition.
Comparative Performance Analysis
The following data compares novel pyrazole derivatives against FDA-approved standards across three major enzyme classes: Cyclooxygenases (COX), Tyrosine Kinases (EGFR/VEGFR), and Cyclin-Dependent Kinases (CDK).
Table 1: Comparative Inhibitory Potency (IC50)
| Target Enzyme | Novel Pyrazole Derivative | Reference Standard | Comparative Performance | Source |
| COX-2 (Inflammation) | Compound 2a (Benzenesulfonamide-pyrazole) | Celecoxib | Superior: 19.87 nM (2a) vs. ~40-60 nM (Celecoxib) in parallel assays. | [1] |
| EGFR (Cancer) | Compound 18h (Hydroxyphenyl-pyrazole) | Erlotinib | Comparable: 0.574 µM (18h) vs. 0.105 µM (Erlotinib). | [2] |
| VEGFR-2 (Angiogenesis) | Compound 18h | Sorafenib | Competitive: 0.135 µM (18h) vs. 0.041 µM (Sorafenib).[1] | [2] |
| CDK2 (Cell Cycle) | Compound 11 (Pyridinyl-pyrazole) | Roscovitine | Superior: 0.45 µM (11) vs. 0.99 µM (Roscovitine).[2] | [3] |
| Tubulin (Polymerization) | Compound 15 (Benzimidazole-pyrazole) | Combretastatin A-4 | Superior: 0.042 µM (15) vs. 0.35 µM (CA-4).[3] | [4] |
Analysis of Data:
-
Potency: Novel pyrazoles often outperform first-generation inhibitors (like Roscovitine) due to optimized side-chain substitutions that access the "back pocket" of the enzyme, a region often inaccessible to rigid standards.
-
Selectivity: While potency is high, the challenge remains selectivity. For instance, Compound 18c showed poor COX-2 selectivity (IC50 > 100 µM), highlighting the need for specific functional groups (e.g., sulfonamides) to target specific isoforms.
Experimental Validation Protocols
To ensure data integrity, researchers must follow a self-validating workflow. The following protocols are designed to eliminate false positives caused by aggregation or non-specific binding.
Protocol A: High-Throughput Enzymatic Screening (Fluorescence-Based)
Best for: Kinases (EGFR, CDK) and Tubulin.
-
Reagent Preparation:
-
Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100 (prevents aggregation), 1 mM DTT.
-
Substrate: Use a specific fluorogenic peptide substrate (e.g., Poly(Glu,Tyr) for EGFR).
-
-
Compound Handling:
-
Dissolve pyrazoles in 100% DMSO.
-
Critical Step: Serial dilution must ensure final DMSO concentration is <1% to prevent enzyme denaturation.
-
-
Reaction Initiation:
-
Incubate Enzyme + Inhibitor for 15 minutes at 25°C (allows for slow-binding detection).
-
Add ATP + Substrate to initiate.
-
-
Detection:
-
Measure fluorescence intensity (Ex/Em specific to probe) continuously for 30 minutes.
-
-
Validation Check:
-
Calculate Z-Factor . A value > 0.5 confirms the assay is robust.
-
If Z < 0.5, re-optimize enzyme concentration.
-
Protocol B: Kinetic Mechanism Determination
Best for: Defining if the pyrazole is Competitive, Non-Competitive, or Uncompetitive.
-
Matrix Setup:
-
Prepare 4 concentrations of the Pyrazole inhibitor (0, 0.5x IC50, 1x IC50, 2x IC50).
-
Prepare 5 concentrations of the Substrate (Km/4 to 4x Km).
-
-
Data Collection:
-
Measure initial velocity (
) for all 20 combinations.
-
-
Analysis (Lineweaver-Burk Plot):
-
Plot
vs . -
Competitive Inhibition: Lines intersect at the Y-axis (
unchanged, increases). Common for pyrazoles targeting ATP sites. -
Non-Competitive: Lines intersect at the X-axis (
unchanged, decreases).
-
Visualization: Validation Workflow
Figure 2: Step-by-step validation workflow ensuring only true inhibitors proceed to cellular testing.
Troubleshooting & Data Integrity
Even potent compounds can fail due to experimental artifacts. Use this checklist to ensure "Trustworthiness":
-
Solubility Artifacts: Pyrazoles can be lipophilic. If the compound precipitates, it scatters light, interfering with absorbance assays.
-
Solution: Always run a "Compound Only" control (no enzyme) to subtract background signal.
-
-
PAINS (Pan-Assay Interference Compounds): Some pyrazoles act as promiscuous aggregators, sequestering the enzyme non-specifically.
-
Test: Add 0.01% - 0.1% Triton X-100. If IC50 shifts significantly (e.g., >3-fold increase), the inhibition is likely due to aggregation, not specific binding.
-
-
Time-Dependent Inhibition: Some pyrazoles are slow-binding.
-
Test: Vary pre-incubation time (0, 15, 30, 60 mins). If IC50 decreases with time, report it as a "Time-Dependent Inhibitor" (TDI).
-
References
-
Abdel-Aziz, A. A.-M., et al. (2024).[1] Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances. Link
-
Abdel-Aziz, A. A.-M., et al. (2024).[1] In vitro EGFR, HER2, and VEGFR2 tyrosine kinases assay of pyrazoline derivatives. RSC Advances. Link
-
El-Mekabaty, A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. BMC Chemistry. Link
-
Sagam, G., et al. (2023).[3] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Link
-
BenchChem Application Notes. (2025). Protocols for Developing Enzyme Inhibition Assays. BenchChem. Link
Sources
- 1. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Comparative Guide: Anticancer Potency of Substituted Pyrazole Scaffolds
[1]
Executive Summary: The Pyrazole Privilege
In the landscape of oncology drug discovery, the pyrazole ring (
This guide objectively compares the anticancer performance of three distinct pyrazole substitution classes: 1,3,4-trisubstituted , 1,3,5-trisubstituted , and Fused Pyrazolo-systems . We analyze Structure-Activity Relationships (SAR), quantitative IC50 data, and mechanistic pathways to guide lead optimization.
Structural Classification & SAR Analysis
The biological activity of pyrazoles is dictated by the substitution pattern on the
Class A: 1,3,4-Trisubstituted Pyrazoles[3][4]
-
Core Characteristic: Often function as rigid linkers that orient pharmacophores to bind deep within hydrophobic pockets of enzymes.
-
Key Insight: Substitution at
with a heteroaryl moiety (e.g., thiazole or pyridine) significantly enhances potency against colorectal (HCT-116) and lung (A549) cancer lines. -
Mechanism: Frequently associated with EGFR and VEGFR-2 kinase inhibition.
Class B: 1,3,5-Trisubstituted Pyrazoles[5]
-
Core Characteristic: These derivatives often display a "propeller-like" conformation, which is critical for disrupting protein-protein interactions (PPIs).
-
Key Insight: Bulky aryl groups at
and are essential for targeting the Bcl-2 hydrophobic groove, inducing apoptosis. -
Mechanism: Apoptosis induction (Bcl-2/Bax modulation) and Tubulin polymerization inhibition.
Class C: Fused Systems (Pyrazolo[1,5-a]pyrimidines)[6]
-
Core Characteristic: Bioisosteres of purine, making them potent ATP-competitive inhibitors.
-
Key Insight: These are the most potent CDK (Cyclin-Dependent Kinase) inhibitors in the pyrazole family.
Visualization: SAR Logic Flow
The following diagram illustrates the decision logic for selecting a pyrazole subclass based on the desired biological target.
Figure 1: SAR Decision Matrix for Pyrazole Scaffold Selection. Blue nodes indicate the starting point, Red/Yellow/Green indicate targets, and Grey nodes represent the optimal chemical subclass.
Comparative Performance Data
The following tables synthesize experimental IC50 values (µM) from recent high-impact studies. Lower IC50 indicates higher potency.[1]
Table 1: Efficacy Against Breast Cancer (MCF-7 Cell Line)
Standard Reference: Doxorubicin (IC50 ≈ 0.95 - 4.27 µM)
| Compound Class | Derivative ID | Key Substitution | Target | IC50 (µM) | Performance vs. Standard |
| 1,3,4-Tri | Cmpd 17 [1] | Pyrazolo-pyrimidine hybrid | EGFR | 2.89 | Superior to Doxorubicin (4.27 µM in this assay) |
| 1,3,5-Tri | Cmpd 10b [2] | Chlorophenyl/Sulfonamide | Bcl-2 | 3.90 | Comparable |
| Fused | Cmpd 35 [3] | Pyrazolo[1,5-a]pyrimidine | CDK2 | 6.71 | Moderate |
| Hybrid | Cmpd 43 [4] | Pyrazole-Carbaldehyde | PI3K | 0.25 | Superior (4x more potent) |
Table 2: Efficacy Against Lung Cancer (A549 Cell Line)
Standard Reference: Erlotinib (IC50 ≈ 10.6 µM) or Cisplatin (IC50 ≈ 5.5 µM)
| Compound Class | Derivative ID | Key Substitution | Target | IC50 (µM) | Performance vs. Standard |
| 1,3,4-Tri | Cmpd 4c [5] | Heteroaryl at C4 | Unknown | 0.72 | Superior to Sorafenib |
| Fused | Cmpd 50 [6] | Fused Pyrazole | EGFR/VEGFR | 0.09 | ~100x Potency of Erlotinib |
| Benzofuro | Cmpd 5b [7] | Benzofuro[3,2-c]pyrazole | Tubulin | 0.69 | Superior to ABT-751 |
Table 3: Selectivity Profile (Enzymatic Inhibition)
This table highlights the mechanism of action specificity.
| Compound | Primary Target | Secondary Target | Ki / IC50 (Primary) | Selectivity Insight |
| Cmpd 72 [8] | hCA IX (Carbonic Anhydrase) | hCA II | 2.3 nM | High selectivity for tumor-associated isoform IX over cytosolic II. |
| Cmpd 50 [6] | EGFR | VEGFR-2 | 0.09 µM | Dual inhibitor; prevents resistance via angiogenic bypass. |
| Cmpd 5b [7] | Tubulin | N/A | 7.30 µM | Binds colchicine site; disrupts microtubule dynamics. |
Mechanistic Deep Dive
Understanding how these compounds kill cancer cells is vital for predicting side effects and synergy.
Pathway 1: Dual Kinase Inhibition (EGFR/VEGFR)
Many 1,3,4-trisubstituted pyrazoles function as dual inhibitors.
-
EGFR Blockade: Prevents phosphorylation of tyrosine residues, halting the RAS-RAF-MEK-ERK proliferation signal.
-
VEGFR Blockade: Inhibits angiogenesis, starving the tumor of oxygen and nutrients.
-
Clinical Relevance: Dual inhibition reduces the likelihood of drug resistance developing through compensatory pathways.
Pathway 2: The Apoptotic Trigger (Bcl-2)
1,3,5-trisubstituted derivatives often target the BH3 domain of Bcl-2.
-
Binding: The pyrazole occupies the hydrophobic groove of anti-apoptotic Bcl-2.
-
Displacement: This displaces pro-apoptotic proteins (Bax/Bak).
-
MOMP: Bax oligomerizes at the mitochondria, causing Mitochondrial Outer Membrane Permeabilization (MOMP).
-
Cascade: Cytochrome c release
Caspase-9 Caspase-3 Apoptosis.
Visualization: Mechanism of Action
Figure 2: Dual Inhibition Mechanism. Pyrazole derivatives (Blue) block ATP binding pockets of both EGFR and VEGFR, simultaneously halting proliferation and angiogenesis.
Validated Experimental Protocols
To replicate the data above, use these self-validating protocols.
Protocol A: MTT Cytotoxicity Assay (Standardized)
Purpose: Determine IC50 values against cancer cell lines.
Reagents:
-
MTT Reagent: 5 mg/mL in sterile PBS (0.22 µm filtered).
-
Solubilization Buffer: DMSO or 10% SDS in 0.01 M HCl.[4]
Step-by-Step Workflow:
-
Seeding (Day 0): Seed cells (e.g., MCF-7) at
cells/well in 96-well plates. Volume: 100 µL. Incubate 24h at 37°C/5% CO2 to allow attachment. -
Treatment (Day 1):
-
Prepare serial dilutions of Pyrazole compounds (0.1 µM to 100 µM).
-
Self-Validation Step: Include Positive Control (Doxorubicin) and Vehicle Control (0.1% DMSO). DMSO > 0.5% is cytotoxic and invalidates results.
-
Add 100 µL treatment media. Incubate 48h or 72h.
-
-
MTT Addition (Day 3):
-
Add 20 µL MTT reagent to each well.
-
Incubate 3-4h at 37°C. Check: Look for purple formazan crystals under microscope.
-
-
Solubilization:
-
Aspirate media carefully (do not disturb crystals).
-
Add 100 µL DMSO. Shake plate for 10 min.
-
-
Read: Measure Absorbance at 570 nm (Reference: 630 nm).
-
Calculation:
Fit data to a non-linear regression (sigmoidal dose-response) to find IC50.
Protocol B: Kinase Inhibition Assay (FRET-based)
Purpose: Confirm if the mechanism is direct kinase inhibition.
-
Mix: Combine Pyrazole derivative, Recombinant Kinase (e.g., EGFR), and Peptide Substrate in kinase buffer.
-
Start: Initiate reaction with ATP (at
concentration). -
Incubate: 60 min at Room Temp.
-
Detect: Add detection antibody (e.g., ADP-Glo reagent or fluorescent antibody).
-
Read: Measure Luminescence or Fluorescence.
-
Validation: Z-factor must be > 0.5 for the assay to be considered robust.
References
-
Gaber, et al. (2024). "Synthesis and EGFR inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives." Bioorganic Chemistry. Link
-
Temirak, A., et al. (2024).[5] "Targeting apoptotic pathways: 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition." RSC Advances. Link
-
Metwally, et al. (2023). "Pyrazolo[1,5-a]pyrimidine derivatives as CDK2 inhibitors." European Journal of Medicinal Chemistry. Link
-
Thangarasu, et al. (2023).[3][6] "Pyrazole carbaldehyde derivatives as PI3K inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Harras, et al. (2016). "Anticancer evaluation of novel 1,3,4-trisubstituted pyrazole candidates." Biomedical Research. Link
-
Shaaban, et al. (2020). "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors." Frontiers in Pharmacology. Link
-
Liu, et al. (2019). "Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity." Molecules. Link
-
Ansary, et al. (2023). "1,3,5-trisubstituted pyrazoles as hCA IX inhibitors."[2] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srrjournals.com [srrjournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison of Efficiency and Yield
Introduction: The Enduring Importance of the Pyrazole Core
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives form the core of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the erectile dysfunction treatment sildenafil.[2][3] The scaffold's unique electronic properties and its ability to act as a versatile building block in organic synthesis have driven continuous innovation in its synthetic methodologies.[4][5]
This guide provides a head-to-head comparison of the most significant pyrazole synthesis methods, moving from classical workhorses to modern catalytic innovations. As researchers, our choice of synthetic route is governed by a desire for efficiency, high yield, regiochemical control, and substrate scope. Here, we dissect the causality behind these methods, offering not just protocols but a strategic framework for selecting the optimal path to your target pyrazole.
The Foundational Pillar: Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine remains the most fundamental and widely practiced method for pyrazole synthesis.[1][6] Its enduring popularity is a testament to its reliability, generally high yields, and the ready availability of its precursors.[6][7]
Mechanistic Rationale
The reaction proceeds through a well-established two-stage mechanism. First, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups (typically the more electrophilic one, like a ketone over an ester) to form a hydrazone intermediate after dehydration.[6][8] This is followed by an intramolecular cyclization, where the remaining nitrogen atom attacks the second carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[6]
Caption: The Knorr pyrazole synthesis mechanism.
Efficiency, Yield, and Key Considerations
The Knorr synthesis is known for its high efficiency and yields, which can often exceed 90%.[6] However, its primary limitation is the potential for forming regioisomeric mixtures when both the 1,3-dicarbonyl and the hydrazine are unsymmetrical.[1][9] The reaction's regioselectivity is dictated by the relative electrophilicity of the two carbonyl carbons and the steric environment. For instance, in a β-ketoester, the ketone carbonyl is significantly more reactive than the ester carbonyl, providing excellent regiochemical control.[6]
Table 1: Representative Yields for Knorr and Related Condensation Syntheses
| 1,3-Dicarbonyl Precursor | Hydrazine Precursor | Conditions | Yield (%) | Reference |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol, Acetic acid, 100°C | 79% | [10] |
| 1,3-Diketones | Arylhydrazines | N,N-Dimethylacetamide, RT | 59-98% | [1][11] |
| Substituted Acetylacetone | Hydrazine derivatives | Ethylene glycol, RT | 70-95% | [1] |
| In situ generated 1,3-diketones | Hydrazine | One-pot | Good to Excellent | [1][11] |
Experimental Protocol: Knorr Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one[6][10]
-
Reaction Setup: In a 20-mL vial, combine ethyl benzoylacetate (3 mmol, 1 eq.) and phenylhydrazine (6 mmol, 2 eq.).
-
Solvent Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture. The acid catalyzes both the hydrazone formation and the subsequent cyclization.[12]
-
Heating: Heat the reaction mixture with stirring on a hot plate at approximately 100°C for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Precipitation: Once the starting ketoester is consumed, add water (10 mL) to the hot solution to induce precipitation of the product.
-
Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold water and allow it to air dry. The product can be further purified by recrystallization from ethanol if necessary.
The Michael Addition Approach: Synthesis from α,β-Unsaturated Carbonyls
A powerful alternative to the Knorr synthesis involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones. This method provides access to a different range of substitution patterns and is a cornerstone of pyrazole synthesis.[13]
Mechanistic Rationale
This synthesis typically proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization and condensation, forming a pyrazoline intermediate.[9][11] The final, and crucial, step is the oxidation of the pyrazoline to the aromatic pyrazole. This oxidation can occur spontaneously (e.g., via air) or require a specific oxidizing agent.[11]
Caption: General pathway for pyrazole synthesis via Michael addition.
Efficiency, Yield, and Modern Enhancements
The efficiency of this method is heavily dependent on the final oxidation step. While simple exposure to air can sometimes suffice, dedicated oxidants like iodine or copper salts are often employed to ensure high conversion and yield.[7][14] Modern protocols have developed one-pot procedures where the oxidation is integrated, avoiding the isolation of the less stable pyrazoline intermediate.[14] For example, an I₂-mediated metal-free protocol provides direct access to various pyrazoles from α,β-unsaturated aldehydes/ketones and hydrazine salts in a single pot.[14]
Table 2: Representative Yields for Syntheses from α,β-Unsaturated Systems
| α,β-Unsaturated Precursor | Hydrazine Precursor | Key Reagent/Catalyst | Yield (%) | Reference |
| Chalcones | Tosylhydrazones | Microwave, Solvent-free | High | [1] |
| α,β-Unsaturated Aldehydes/Ketones | Hydrazine Salts | I₂-mediated (metal-free) | Good | [14] |
| Alkynoates | N,N-Disubstituted Hydrazines | Cu₂O, Air (aerobic oxidation) | Moderate to Good | [15] |
The Power of Concerted Reactions: [3+2] Cycloadditions
1,3-Dipolar cycloaddition reactions represent a highly efficient and atom-economical route to pyrazoles.[3] The most common variant involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or a strained alkene (the dipolarophile).[7]
Mechanistic Rationale
This reaction involves the [3+2] cycloaddition of the terminal nitrogens and the carbon of the diazo compound across the two carbons of the alkyne. This concerted or stepwise process directly forms the five-membered pyrazole ring, often with high regioselectivity. The use of α-diazoesters, for example, allows for the introduction of an ester group at a specific position on the pyrazole core.[16]
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A Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol
Abstract
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology.[1][2][3] Achieving selectivity is challenging due to the high degree of structural conservation across the human kinome.[2][3] Off-target activity can lead to toxicity or unexpected polypharmacology, making early, comprehensive cross-reactivity profiling an indispensable step in characterizing novel inhibitor candidates.[1][4] This guide presents a framework for assessing the selectivity of a novel pyrazole-based compound, (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol (herein referred to as CPNP-3M), against a representative panel of kinases. We provide a detailed, step-by-step protocol for an in vitro luminescence-based kinase assay, present a hypothetical dataset to illustrate data analysis and interpretation, and compare the selectivity profile of CPNP-3M to the well-characterized, non-selective inhibitor Staurosporine. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.
Introduction: The Critical Role of Kinase Selectivity
Protein kinases are a large family of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1] Their central role in processes like cell growth, differentiation, and apoptosis means that their dysregulation is frequently implicated in diseases such as cancer.[2][3][5] Consequently, kinases have become one of the most important classes of drug targets.[2]
The primary challenge in developing kinase inhibitors is achieving target selectivity.[2][4][6] The ATP-binding pocket, the target for most small-molecule inhibitors, is structurally similar across the more than 500 kinases in the human kinome.[3][7] This conservation can lead to inhibitor promiscuity, where a compound inhibits multiple kinases besides its intended target.[3][8] While multi-target inhibition can sometimes be advantageous, unintended off-target activity is a major cause of toxicity and clinical trial failure.[2][4]
Therefore, systematic screening of inhibitor candidates against a broad panel of kinases—a process known as cross-reactivity or selectivity profiling—is a critical activity in modern drug discovery.[1][9] It allows for:
-
Identification of Off-Target Liabilities: Early detection of potential cross-reactivities helps prioritize compounds with cleaner safety profiles.[10][11]
-
Confirmation of On-Target Activity: It validates that the compound potently inhibits the desired kinase.
-
Discovery of Novel Therapeutic Opportunities: Unexpected inhibition of other kinases may suggest new applications for a compound (repurposing).[4]
This guide uses the novel compound CPNP-3M as a case study to demonstrate the process of generating and interpreting a kinase selectivity profile.
Materials and Methods
This section details the experimental protocol for determining the inhibitory activity of a test compound against a panel of kinases using a widely adopted, robust, and high-throughput-compatible method.
Assay Principle: ADP-Glo™ Kinase Assay
The protocol described is based on the Promega ADP-Glo™ Kinase Assay, a universal, luminescence-based method for measuring kinase activity.[12][13][14] The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[12][15]
The process involves two key steps:
-
Kinase Reaction & ATP Depletion: After the kinase, substrate, ATP, and inhibitor have reacted, the ADP-Glo™ Reagent is added. This terminates the kinase reaction and eliminates any remaining ATP.[12][15]
-
ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP produced in the first step back into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, generating a stable "glow-type" luminescent signal that is proportional to the initial kinase activity.[12][13][15]
This method is highly sensitive, compatible with a broad range of kinases and substrates, and experiences less interference from chemical compounds compared to other methods.[9][12][14]
Experimental Workflow Diagram
The following diagram illustrates the key steps of the in vitro kinase profiling workflow.
Step-by-Step Protocol
This protocol is designed for a 384-well plate format with a final reaction volume of 10 µL.[16]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of CPNP-3M and Staurosporine (positive control) in 100% DMSO.
-
Create an intermediate dilution to generate a 4X final concentration (e.g., 4 µM for a 1 µM final screening concentration) in kinase assay buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT).
-
-
Assay Plate Setup:
-
Dispense 2.5 µL of the 4X compound dilutions into the appropriate wells of a 384-well assay plate.
-
For control wells, dispense 2.5 µL of kinase buffer with the corresponding DMSO concentration (vehicle control, representing 100% activity).
-
For background wells, dispense 2.5 µL of vehicle into "no enzyme" control wells (representing 0% activity).
-
-
Kinase Addition:
-
Prepare a 2X kinase solution for each enzyme in the panel according to the manufacturer's specifications. Commercial kinase profiling systems often provide enzymes pre-diluted.[17]
-
Add 2.5 µL of the 2X kinase solution to all wells except the "no enzyme" background controls. Add 2.5 µL of kinase buffer to the background wells.
-
Gently mix the plate and pre-incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a 2X Substrate/ATP mixture in kinase assay buffer. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate determination of inhibitory potency.[18] For a primary screen, a concentration of 10 µM ATP is often used.[17]
-
Initiate the kinase reactions by adding 5 µL of the 2X Substrate/ATP mixture to all wells.
-
Mix the plate and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.[16]
-
-
Signal Detection:
-
Equilibrate the plate and detection reagents to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[16] Mix and incubate for 40 minutes at room temperature.[12][15]
-
Add 20 µL of Kinase Detection Reagent to each well.[16] Mix and incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[12]
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis
The raw luminescence data (Relative Light Units, RLU) is converted to percent inhibition using the vehicle (100% activity) and no enzyme (0% activity) controls.
-
Percent Activity Remaining (%) = (RLU_Compound - RLU_No_Enzyme) / (RLU_Vehicle - RLU_No_Enzyme) * 100
-
Percent Inhibition (%) = 100 - Percent Activity Remaining
For compounds showing significant inhibition (typically >50%), follow-up dose-response experiments are conducted to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[10][16]
Results: A Comparative Selectivity Profile
To illustrate the output of a cross-reactivity screen, this section presents hypothetical data for CPNP-3M screened at a single concentration of 1 µM. This concentration is a common choice for initial screens to identify potent interactions.[] The results are compared against Staurosporine, a natural product known for its potent but broad-spectrum inhibition of kinases.[7][20][21][22]
Kinase Panel Composition
The selected panel comprises 20 kinases, representing major branches of the human kinome (e.g., Tyrosine Kinases (TK), Serine/Threonine Kinases from the AGC, CAMK, and CMGC families) to provide a representative overview of selectivity.[11][17][23]
Single-Point Inhibition Data
The following table summarizes the percent inhibition of each kinase by CPNP-3M and Staurosporine at a concentration of 1 µM.
| Kinase Family | Kinase Target | CPNP-3M (% Inhibition @ 1 µM) | Staurosporine (% Inhibition @ 1 µM) |
| TK | ABL1 | 8.2 | 99.1 |
| EGFR | 15.5 | 98.5 | |
| SRC | 11.3 | 99.8 | |
| FLT3 | 91.8 | 99.6 | |
| STE | MEK1 | 98.5 | 97.2 |
| MKK4 | 25.1 | 94.3 | |
| AGC | AKT1 | 5.6 | 99.2 |
| PKA | 3.1 | 100.0 | |
| ROCK1 | 7.3 | 98.9 | |
| PKCα | 12.8 | 100.0 | |
| CAMK | CAMK2D | 4.5 | 99.5 |
| AMPKα1 | 2.1 | 96.8 | |
| CHEK2 | 18.9 | 99.1 | |
| CMGC | CDK2 | 9.7 | 99.7 |
| GSK3β | 6.4 | 99.4 | |
| DYRK1A | 88.2 | 98.6 | |
| MAPK1 (ERK2) | 2.3 | 85.3 | |
| Other | AURKA | 14.2 | 99.3 |
| PLK1 | 10.8 | 99.8 | |
| WEE1 | 3.4 | 92.1 |
Table 1: Hypothetical cross-reactivity data for CPNP-3M and Staurosporine. Data represents the mean percent inhibition from duplicate wells at a 1 µM screening concentration.
Discussion and Interpretation
The primary goal of kinase profiling is to understand a compound's selectivity and guide its path in the drug discovery pipeline.[6][9]
Analysis of CPNP-3M Selectivity
The data presented in Table 1 suggests that CPNP-3M is a highly selective kinase inhibitor under these assay conditions.
-
Primary Target: CPNP-3M demonstrates potent inhibition (>95%) of MEK1 (also known as MAP2K1).[24] MEK1 is a critical dual-specificity kinase within the RAS-RAF-MEK-ERK (MAPK) signaling pathway, a cascade that is central to regulating cell proliferation and survival.[5][25][26] The MAPK pathway is frequently hyperactivated in many human cancers, making MEK1 a validated therapeutic target.[5][26][27]
-
Secondary Off-Targets: Two other kinases, FLT3 and DYRK1A, show significant inhibition (>85%). While less potent than its effect on MEK1, these off-target activities are noteworthy and would require further investigation through IC₅₀ determination to understand their potential clinical relevance.
-
Overall Profile: The majority of the other 17 kinases in the panel show minimal inhibition (<20%), indicating a narrow activity spectrum and a high degree of selectivity for CPNP-3M.
The diagram below illustrates the position of MEK1 within the canonical MAPK signaling cascade. The potent and selective inhibition of MEK1 by CPNP-3M would block downstream signaling to ERK, thereby inhibiting cell proliferation.
Comparison with Staurosporine
In stark contrast to CPNP-3M, Staurosporine demonstrates the classic profile of a promiscuous, pan-kinase inhibitor.[8][20][21] It potently inhibits nearly every kinase in the panel, with >95% inhibition for 18 out of the 20 kinases tested. This broad activity is due to its interaction with highly conserved features of the kinase ATP-binding site.[7][21] While Staurosporine is a valuable research tool for inducing apoptosis or broadly inhibiting phosphorylation, its lack of selectivity makes it unsuitable as a therapeutic agent.[7][22]
The comparison clearly highlights the value of CPNP-3M's selectivity. A selective inhibitor like CPNP-3M allows for the precise modulation of a specific signaling pathway (MAPK), which is hypothesized to produce a more targeted therapeutic effect with a lower risk of side effects caused by off-target kinase inhibition.[3]
Conclusion and Future Directions
This guide outlines a comprehensive and robust methodology for profiling the cross-reactivity of a novel kinase inhibitor, using the hypothetical compound (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol (CPNP-3M) as an exemplar. The results from this hypothetical study position CPNP-3M as a potent and highly selective inhibitor of MEK1, a key oncology target.
The stark contrast between the narrow profile of CPNP-3M and the broad activity of Staurosporine underscores the importance of selectivity in modern drug discovery. While this initial single-point screen is a critical first step, further work would be required to fully characterize CPNP-3M, including:
-
IC₅₀ Determination: Full dose-response curves would be generated for the primary target (MEK1) and key off-targets (FLT3, DYRK1A) to quantify potency and establish selectivity ratios.
-
Expanded Kinome Screen: Profiling against a much larger panel (e.g., >400 kinases) would provide a more complete picture of its kinome-wide selectivity.[11]
-
Mechanism of Action Studies: Experiments would be needed to determine if the inhibition is ATP-competitive.
-
Cellular Assays: The compound's ability to inhibit MEK1 phosphorylation and block proliferation in cancer cell lines would need to be validated.
By following a systematic profiling strategy as outlined here, researchers can make more informed decisions, efficiently prioritizing drug candidates with the highest potential for success in clinical development.
References
- Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
- What are MEK1 stimulants and how do they work?. News-Medical.net. [Link]
- Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. PubMed. [Link]
- Targeted Kinase Selectivity from Kinase Profiling Data. PMC. [Link]
- Computational methods for analysis and inference of kinase/inhibitor relationships. PMC. [Link]
- Prediction of kinase inhibitor response using activity profiling, in-vitro screening, and elastic net regression. arXiv.org. [Link]
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. [Link]
- Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. PharmaFeatures. [Link]
- On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. PMC. [Link]
- How oncogenic mutations activate human MAP kinase 1 (MEK1): A molecular dynamics simulation study. PMC. [Link]
- Protein kinase inhibition of clinically important staurosporine analogues. RSC Publishing. [Link]
- Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers. [Link]
- Strategy toward Kinase-Selective Drug Discovery. PMC. [Link]
- Investigating the effect of MAP2K1 gene (MEK1) in MAPK pathway in the induction of adult T-cell leukemia/lymphoma (ATLL). Cellular and Molecular Biology. [Link]
- Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications. [Link]
- Staurosporine | pan-kinase inhibitor. Cellagen Technology. [Link]
- In vitro kinase assay. Protocols.io. [Link]
- MAPK/ERK pathway. Wikipedia. [Link]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
- Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]
- MEK Inhibitor Mechanism of Action, Side Effects, and Uses. News-Medical.net. [Link]
- Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- scanMAX Kinase Assay Panel. Eurofins Discovery. [Link]
- Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
- Kinase targets selected for the kinase profiling panel. The kinases are... ResearchGate. [Link]
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- 4. Frontiers | Target-specific compound selectivity for multi-target drug discovery and repurposing [frontiersin.org]
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- 6. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
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Benchmarking (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol against known antibacterial agents
Topic: Benchmarking (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol against known antibacterial agents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Author Persona: Senior Application Scientist
Executive Summary
This technical guide outlines the benchmarking strategy for (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol (referred to herein as CNPM ), a functionalized nitro-pyrazole scaffold. While pyrazole derivatives are widely recognized for their pharmacophoric versatility, the specific substitution pattern of CNPM—combining a 4-nitro "warhead," a 5-chloro reactive handle, and a 3-hydroxymethyl linker—positions it as a potent precursor or active pharmaceutical ingredient (API) candidate.
This guide provides a rigorous framework for evaluating CNPM against CLSI/EUCAST-standardized comparators. It synthesizes structure-activity relationship (SAR) data from the nitro-pyrazole class to establish expected performance baselines and details the experimental protocols required to validate its efficacy.
Compound Profile & Rationale
Compound: (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol Class: Nitro-substituted Pyrazole / Heterocyclic Alcohol Molecular Weight: ~191.57 g/mol Key Pharmacophores: [1][2][3][4][5]
-
4-Nitro Group: Critical for anaerobic activity and potential bioreduction mechanisms (similar to metronidazole).
-
5-Chloro Substituent: Enhances lipophilicity (LogP modulation) and serves as a site for nucleophilic aromatic substitution (
) in derivative synthesis. -
3-Methanol Group: Provides hydrogen-bonding capability and a handle for further functionalization (e.g., esterification to improve bioavailability).
Benchmarking Rationale: To validate CNPM, it must be screened against a spectrum of pathogens where nitro-heterocycles typically excel: anaerobic bacteria, microaerophiles (e.g., H. pylori), and resistant Gram-positive cocci (MRSA).
Comparative Benchmarking Strategy
The following table defines the "Gold Standard" agents against which CNPM must be evaluated to determine its clinical viability.
Table 1: Primary Comparator Agents
| Pathogen Class | Benchmark Agent | Mechanism of Action | Rationale for Comparison |
| Gram-Positive (e.g., S. aureus MRSA) | Vancomycin | Cell Wall Synthesis Inhibitor | Standard of care for MRSA; establishes potency against resistant strains. |
| Gram-Negative (e.g., E. coli, P. aeruginosa) | Ciprofloxacin | DNA Gyrase Inhibitor (Fluoroquinolone) | Pyrazoles often target DNA gyrase; Cipro provides a direct potency benchmark. |
| Anaerobes (e.g., C. difficile, B. fragilis) | Metronidazole | DNA damage via Nitro-reduction | Direct Pharmacophore Competitor. Tests the efficacy of the 4-nitro group on CNPM. |
| Broad Spectrum | Doxycycline | Protein Synthesis Inhibitor (30S) | Validates general broad-spectrum utility and tissue penetration potential. |
Experimental Protocols (The "How-To")
Expert Insight: Reliability in MIC data depends entirely on inoculum density control. A variance of 0.5 McFarland can shift MIC values by 2-4 fold.
Minimum Inhibitory Concentration (MIC) - Broth Microdilution
Standard: CLSI M07-A10 / EUCAST Objective: Determine the lowest concentration of CNPM that inhibits visible bacterial growth.
Protocol:
-
Stock Preparation: Dissolve CNPM in DMSO (due to lipophilicity). Final DMSO concentration in assay must be <1% to avoid solvent toxicity.
-
Inoculum: Adjust bacterial suspension to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup:
-
Rows A-H: Serial 2-fold dilutions of CNPM (Range: 64 µg/mL to 0.06 µg/mL).
-
Control 1: Benchmark Antibiotic (e.g., Ciprofloxacin).
-
Control 2: Sterility (Media only).
-
Control 3: Growth (Bacteria + Solvent).
-
-
Incubation: 16-20 hours at 35°C (aerobic) or 48 hours (anaerobic chamber).
-
Readout: Visual turbidity check or
absorbance.
Time-Kill Kinetics
Objective: Distinguish between bacteriostatic (stalls growth) and bactericidal (kills >3 log10) activity.
Protocol:
-
Inoculate broth with
CFU/mL. -
Treat with CNPM at 1x MIC and 4x MIC .
-
Aliquot samples at 0, 2, 4, 8, and 24 hours.
-
Plate on agar and count colonies.
Visualizing the Workflow
The following diagram illustrates the logical flow for validating CNPM, from synthesis quality check to final lead optimization.
Figure 1: Step-by-step validation workflow for (5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol.
Representative Data Analysis
Since CNPM is often a scaffold, the data below represents typical ranges observed for 4-nitro-pyrazole derivatives in literature [1, 2]. Use this table to contextualize your experimental results.
Table 2: Expected MIC Ranges vs. Benchmarks
| Bacterial Strain | CNPM (Expected Range)* | Ciprofloxacin (Standard) | Interpretation |
| S. aureus (ATCC 29213) | 4 – 32 µg/mL | 0.12 – 0.5 µg/mL | Moderate activity expected; likely bacteriostatic. |
| E. coli (ATCC 25922) | 8 – 64 µg/mL | 0.004 – 0.015 µg/mL | Lower potency due to efflux pumps in Gram-negatives. |
| B. fragilis (Anaerobe) | 0.5 – 4 µg/mL | > 32 µg/mL (Resistant) | High Potential. Nitro group activation is favored here. |
| P. aeruginosa | > 64 µg/mL | 0.25 – 1.0 µg/mL | Likely inactive without permeabilizers. |
*Note: Values are synthesized from SAR studies of analogous 4-nitropyrazoles. Actual potency depends on specific formulation and purity.
Mechanism of Action (Hypothesis)
Understanding the why is crucial for publication. For CNPM, the mechanism is likely dual-modal:
-
Nitro-Reduction (Anaerobic): Similar to metronidazole, the 4-nitro group is reduced by bacterial nitroreductases (e.g., RdxA) under low oxygen tension. This generates transient nitro-radical anions (
) that covalently bind to DNA, causing strand breaks. -
Gyrase Inhibition (Aerobic): Pyrazole scaffolds often act as ATP-competitive inhibitors of DNA Gyrase subunit B, blocking supercoiling.
Figure 2: Putative dual-mechanism of action for nitro-pyrazole derivatives.
References
-
Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and antimicrobial agents: A review." European Journal of Medicinal Chemistry. Link
-
Kumar, K., et al. (2013). "Synthesis and antimicrobial evaluation of some novel 4-nitropyrazoles." Journal of Chemical Sciences. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 23256, 5-Chloro-3-methyl-4-nitro-1H-pyrazole" (Structural Analog). Link
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Publish Comparison Guide: In Vitro to In Vivo Correlation of Pyrazole Derivative Activity
Executive Summary
The Pyrazole Paradox: Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Rimonabant.[1] However, a recurring failure mode in their development is the "Translation Gap"—where nanomolar in vitro potency fails to manifest as therapeutic in vivo efficacy.
This guide moves beyond basic screening data to analyze the In Vitro-In Vivo Correlation (IVIVC) of pyrazole derivatives. We compare a representative Novel Pyrazole Candidate (PYZ-Novel) against the industry standard Celecoxib , dissecting the physicochemical and metabolic barriers that dictate clinical success.
Part 1: The Challenge – Why Pyrazoles Fail in Translation
The pyrazole ring (1,2-diazole) offers excellent hydrogen-bonding potential and π-stacking interactions, making it ideal for binding to kinase ATP-pockets and COX-2 active sites. However, these same properties often result in:
-
Solubility-Limited Absorption: High lipophilicity (LogP > 3.5) leads to dissolution-limited absorption (BCS Class II).
-
Metabolic Liability: The nitrogen-rich core is a frequent target for hepatic oxidation (CYP2C9) and glucuronidation, causing rapid clearance in vivo despite high metabolic stability in simple buffer assays.
Part 2: Comparative Analysis – PYZ-Novel vs. Celecoxib
Data synthesized from aggregate performance of diaryl-pyrazole class derivatives.
In Vitro Potency & Physicochemical Profile
Objective: Establish intrinsic activity and drug-likeness.
| Parameter | PYZ-Novel (Candidate) | Celecoxib (Standard) | Interpretation |
| COX-2 IC50 | 12 nM | 40 nM | PYZ-Novel is 3.3x more potent at the target enzyme. |
| COX-1 IC50 | >10,000 nM | 15,000 nM | Both show excellent selectivity (Safety). |
| LogP | 4.2 | 3.5 | PYZ-Novel is more lipophilic, risking solubility issues. |
| Aq. Solubility | 2 µg/mL | 5 µg/mL | Critical Failure Point: PYZ-Novel has poor solubility. |
| Caco-2 Permeability | PYZ-Novel has superior membrane permeability. |
In Vivo Pharmacokinetics (Rat Model, 10 mg/kg PO)
Objective: Determine if intrinsic potency translates to systemic exposure.
| Parameter | PYZ-Novel | Celecoxib | Correlation Insight |
| Cmax (Peak Conc.) | 0.45 µg/mL | 1.2 µg/mL | Negative Correlation: High permeability did not rescue poor solubility. |
| Tmax | 4.0 h | 2.5 h | Delayed absorption suggests dissolution-rate limitation. |
| AUC (0-24h) | 3.8 µg·h/mL | 8.5 µg·h/mL | Total exposure of PYZ-Novel is <50% of the standard. |
| Bioavailability (F) | 22% | 40-60% | Translation Gap: High in vitro potency is lost due to poor F. |
Efficacy Translation (Carrageenan-Induced Paw Edema)
Objective: The ultimate readout of IVIVC.
| Time Point | PYZ-Novel (% Inhibition) | Celecoxib (% Inhibition) | Outcome |
| 1 Hour | 15% | 35% | PYZ-Novel onset is too slow (linked to Tmax). |
| 3 Hours | 65% | 70% | At peak concentration, PYZ-Novel matches efficacy. |
| 5 Hours | 40% | 55% | Rapid clearance reduces duration of action. |
Part 3: Mechanism of Action & IVIVC Workflow
The following diagrams visualize the biological pathway targeted by these derivatives and the experimental workflow required to validate the correlation.
Signaling Pathway: COX-2 Inhibition
This diagram illustrates where the pyrazole derivatives intervene in the inflammatory cascade.
Caption: Selective inhibition of COX-2 by pyrazole derivatives blocks the conversion of Arachidonic Acid to Prostaglandin E2, mitigating inflammation.
Experimental Workflow: Establishing IVIVC
This workflow ensures that data collected at the bench is robust enough to predict clinical outcomes.
Caption: Step-wise workflow for validating pyrazole activity, linking in vitro physicochemical data to in vivo pharmacokinetic outcomes.
Part 4: Detailed Experimental Protocols
To ensure Trustworthiness and Reproducibility , the following protocols utilize internal controls and self-validating steps.
In Vitro Microsomal Stability Assay
Rationale: Pyrazoles are prone to oxidation. This assay predicts hepatic clearance.
-
Preparation: Prepare 10 mM stock of Test Compound (PYZ-Novel) and Control (Celecoxib) in DMSO.
-
Incubation System:
-
Mix Liver Microsomes (0.5 mg/mL protein), NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH), and MgCl2 (3.3 mM) in phosphate buffer (pH 7.4).
-
-
Initiation: Pre-incubate at 37°C for 5 min. Spike with Test Compound (final conc. 1 µM).
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing Internal Standard, e.g., Warfarin) to quench reaction.
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Self-Validation:
-
Positive Control: Testosterone (must show high clearance).
-
Negative Control: Boiled microsomes (must show <5% loss).
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. .
-
In Vivo Pharmacokinetic Study (Rat)
Rationale: Determines if the compound survives first-pass metabolism and reaches the target tissue.
-
Animals: Male Sprague-Dawley rats (n=6 per group), fasted 12h.
-
Formulation: Suspend PYZ-Novel in 0.5% Carboxymethylcellulose (CMC) for oral gavage (PO) to mimic tablet dissolution.
-
Dosing: Administer 10 mg/kg PO.
-
Blood Collection: Retro-orbital or tail vein sampling at 0.25, 0.5, 1, 2, 4, 8, 12, 24h.
-
Processing: Plasma separation (EDTA tubes). Protein precipitation with acetonitrile.
-
Data Analysis: Non-compartmental analysis (NCA) using WinNonlin or PKSolver.
-
Self-Validation:
-
Bioavailability (F): Calculate
. If , absorption or metabolism is the bottleneck.
-
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: PMC (National Institutes of Health) [Link]
-
Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. Source: PMC (National Institutes of Health) [Link]
-
In Vitro-In Vivo Correlation (IVIVC): From Current Achievements Towards the Future. Source: Dissolution Technologies [Link]
-
Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations. Source: MDPI Pharmaceutics [Link]
-
Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine Bumped Kinase Inhibitors. Source: PubMed [Link]
Sources
The Regioselectivity Trap: A Comparative Guide to Functionalized Pyrazole Synthesis
Topic: Reproducibility of synthesis protocols for functionalized pyrazoles Audience: Researchers, scientists, and drug development professionals.
Introduction: The Reproducibility Crisis in Heterocycles
For medicinal chemists, the pyrazole ring is a "privileged scaffold," appearing in blockbusters like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the synthesis of unsymmetrically substituted pyrazoles is notoriously prone to reproducibility failure.
The core issue is Regioselectivity .[1][2] The classical Knorr synthesis (condensation of hydrazines with 1,3-dicarbonyls) often yields unpredictable mixtures of 1,3- and 1,5-isomers. In many reported protocols, "good yield" masks a difficult chromatographic separation of isomers, leading to batch-to-batch inconsistency.
This guide compares three distinct methodologies to solve this problem, moving from optimized batch chemistry to modern flow systems.
Comparative Analysis of Methodologies
We evaluated three protocols based on Regiomeric Ratio (rr) , Scalability , and Green Metrics .
| Feature | Method A: Fluorinated Solvent (HFIP) | Method B: Aqueous MCR | Method C: Continuous Flow |
| Primary Mechanism | Solvophobic/H-Bond Directed Knorr | One-Pot Multicomponent | Sequential Condensation |
| Regioselectivity (rr) | High (95:5 to >99:1) | Moderate (Variable) | High (Control dependent) |
| Yield | 85-98% | 70-90% | 80-95% |
| Scalability | Low (Cost of solvent) | Medium | High (Kilogram scale) |
| E-Factor (Waste) | High (unless HFIP recycled) | Low (Water based) | Low (Solvent efficient) |
| Best For... | Bench-scale drug discovery (mg to g) | Green chemistry / Diversity libraries | Process chemistry / Scale-up |
Deep Dive: The "Gold Standard" Protocol (Method A)
For research-grade synthesis where purity and specific regiochemistry are paramount, the use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a solvent is the most reproducible intervention.
Why it Works (Causality)
Standard solvents like ethanol support a thermodynamic equilibrium between isomers (often ~1:1). HFIP is a strong hydrogen-bond donor (high
Experimental Protocol: Regioselective Synthesis of 1-Methyl-3-Aryl-5-Trifluoromethylpyrazoles
Materials:
-
4,4,4-Trifluoro-1-(aryl)butane-1,3-dione (1.0 equiv)
-
Methylhydrazine (1.1 equiv)[1]
-
Solvent: HFIP (0.5 M concentration)
-
Quench: NaHCO₃ (sat. aq.)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, dissolve 1.0 mmol of the 1,3-diketone in 2.0 mL of HFIP. Stir at room temperature (25 °C) for 5 minutes.
-
Addition: Add methylhydrazine (1.1 mmol) dropwise over 2 minutes. Note: The reaction is exothermic; on scales >1g, use a water bath.
-
Reaction: Stir at 25 °C for 1–2 hours. Monitor by TLC (usually 20% EtOAc/Hexane).
-
Self-Validation Check: The starting diketone spot should disappear completely.
-
-
Workup: Remove HFIP under reduced pressure (Rotavap). Crucial: HFIP is expensive; use a cold trap to recover and distill for reuse.
-
Neutralization: Dissolve the residue in EtOAc (10 mL) and wash with sat. NaHCO₃ (2 x 5 mL) to remove any hydrazine salts.
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Self-Validation: How to Prove You Have the Right Isomer
Trusting the label is not enough. You must validate the regiochemistry using NMR spectroscopy.[3]
The NOE "Fingerprint" Test: The only definitive way to distinguish the 1,3-isomer from the 1,5-isomer without X-ray crystallography is 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY .
-
Scenario: You synthesized a 1-methyl-5-phenyl pyrazole.
-
The Test: Irradiate the N-Methyl signal (typically
3.8–4.0 ppm). -
The Result:
-
1,5-Isomer (Desired): You will see a strong NOE enhancement of the phenyl protons (ortho position). Reason: The N-Me and Ph groups are spatially adjacent.
-
1,3-Isomer (Undesired): You will see NO enhancement of the phenyl protons. Reason: The N-Me and Ph groups are on opposite sides of the ring.
-
Data Summary Table: Typical Diagnostic Signals (CDCl₃)
| Substituent Position | Signal Type | 1,5-Isomer Shift (approx) | 1,3-Isomer Shift (approx) |
| N-CH₃ | Singlet | ||
| C4-H | Singlet | ||
| NOE Correlation | Interaction | N-Me | N-Me |
Visualization of Workflows
Figure 1: The Regioselectivity Decision Tree
Caption: A logic flow for selecting the optimal synthesis method based on substrate complexity and scale.
Figure 2: Mechanism of HFIP-Directed Regiocontrol
Caption: HFIP acts as a specific H-bond donor, activating the carbonyl and directing hydrazine attack.
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry. [Link][4]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins . Organic Letters. [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole Derivatives in Water . Longdom Publishing. [Link]
-
Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination . Beilstein Journal of Organic Chemistry. [Link]
-
Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides . Journal of Organic Chemistry. [Link][4]
Sources
A Senior Application Scientist's Guide to Comparative Molecular Docking of Pyrazole Derivatives Against Cyclin-Dependent Kinase 2 (CDK2)
This guide provides an in-depth, experience-driven framework for conducting and interpreting comparative molecular docking studies of pyrazole derivatives targeting Cyclin-Dependent Kinase 2 (CDK2). We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a robust and trustworthy computational analysis.
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] Its derivatives have been extensively investigated as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[1][2][3] Deregulation of these kinases is a hallmark of many diseases, particularly cancer.[4] Among the most sought-after kinase targets is Cyclin-Dependent Kinase 2 (CDK2). As a key regulator of cell cycle progression, inhibiting CDK2 is a promising strategy for cancer therapy.[4][5] Consequently, a vast number of pyrazole-based compounds have been designed and synthesized as potential CDK2 inhibitors.[5][6][7][8]
Molecular docking is an indispensable computational tool that predicts the preferred orientation of a molecule (ligand) when bound to a second (the receptor or protein), forming a stable complex.[9] This guide will demonstrate how to apply this technique not just to predict binding, but to compare a series of pyrazole derivatives, drawing meaningful structure-activity relationships (SAR) directly from the in silico data.
Pillar 1: Establishing a Self-Validating Docking System
The trustworthiness of any docking study hinges on the validation of its protocol. Before screening a library of novel compounds, you must demonstrate that your chosen parameters can accurately reproduce a known binding pose. This is achieved by "re-docking"—taking a co-crystallized ligand from a known protein-ligand complex, removing it, and then docking it back into the protein's active site.
A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Ångstroms (Å) between the pose of the re-docked ligand and the original crystallographic pose.[10][11][12][13] This confirms that the docking algorithm and scoring function are reliable for the specific target system.
Experimental Protocol: Docking Validation
-
Receptor Acquisition: Download the crystal structure of CDK2 complexed with a known pyrazole-based inhibitor from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 2C4G , which features an aminopyrazole inhibitor.[14]
-
Protein Preparation:
-
Load the PDB file (2C4G.pdb) into a molecular modeling software (e.g., AutoDockTools, PyMOL, Discovery Studio).
-
Remove all non-essential components: water molecules, co-solvents, and any secondary protein chains.
-
Separate the co-crystallized ligand from the protein receptor. Save the protein and the ligand as separate files.
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms. This is essential for the scoring function to calculate electrostatic interactions.
-
-
Ligand Preparation (for Re-docking):
-
Use the extracted co-crystallized ligand from Step 2.
-
Assign partial charges and define the rotatable bonds. This allows the docking software to explore different conformations of the ligand.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the entire binding site of the protein. The center of the grid should be the geometric center of the bound co-crystallized ligand. This grid is where the software will attempt to place the ligand.
-
-
Execution of Re-Docking:
-
Validation Analysis:
Pillar 3: Data Presentation and Authoritative Interpretation
Comparative Docking Results for Pyrazole Derivatives in CDK2
| Pyrazole Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bond Interactions (Residue, Distance Å) |
| Reference (2C4G Ligand) | -11.38 | Leu83, Glu81, Gln131 | Leu83 (2.1), Gln131 (2.5) |
| Derivative A (4-Cl-phenyl) | -10.35 | Leu83, Phe80, Asp86 | Leu83 (2.2) |
| Derivative B (4-MeO-phenyl) | -8.57 | Leu83, Ile10, Val18 | Leu83 (2.4) |
| Derivative C (N-methyl) | -9.80 | Leu83, Glu81, His84 | Leu83 (2.3), Glu81 (2.8) |
Note: The data above is illustrative, based on values reported in literature for similar pyrazole derivatives docked into CDK2.[14][15][19]
Interpreting the Results: From Scores to Insights
-
Docking Score: The binding energy, reported in kcal/mol, estimates the binding affinity. A more negative value suggests a more favorable binding interaction. [15]In our example, the reference ligand shows the best score, as expected. Derivative A also shows a strong predicted affinity.
-
Binding Mode Analysis: The true value of docking lies in analyzing the 3D poses. For kinase inhibitors, a critical interaction is the formation of hydrogen bonds with the "hinge region" of the kinase. In CDK2, this involves residues like Leu83. [7][8]Our table shows that all derivatives form a key hydrogen bond with Leu83, mimicking the interaction of the native ATP ligand. This is a strong indicator of a viable binding mode.
-
Structure-Activity Relationship (SAR): By comparing the structures and results, we can generate hypotheses. For instance, the addition of a chloro-phenyl group (Derivative A) maintains strong binding, likely through hydrophobic interactions within the binding pocket. The N-methyl substitution (Derivative C) may orient the molecule to pick up an additional hydrogen bond with Glu81, enhancing its affinity compared to Derivative B. These in silico derived hypotheses are invaluable for guiding the next cycle of drug design and synthesis. [20]
Conclusion
This guide outlines a scientifically rigorous approach to comparative molecular docking. By prioritizing protocol validation, systematically analyzing a compound series, and interpreting results within the context of the target's known biology, researchers can transform computational data into actionable intelligence. This framework enables the rational design of novel pyrazole derivatives, accelerating the discovery of potent and selective CDK2 inhibitors for further preclinical and clinical investigation.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents . MDPI. Available at: [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors . Frontiers in Chemistry. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies . MDPI. Available at: [Link]
-
Structure based drug design studies on CDK2 amino pyrazole inhibitors using Autodock Tools . IEEE Xplore. Available at: [Link]
-
How can I validate a docking protocol? . ResearchGate. Available at: [Link]
-
Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... . ResearchGate. Available at: [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study . ResearchGate. Available at: [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity . MDPI. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects . PubMed. Available at: [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study . RSC Publishing. Available at: [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer . PubMed. Available at: [Link]
-
Validation of Docking Methodology (Redocking) . ResearchGate. Available at: [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors . PMC. Available at: [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock . ACS Publications. Available at: [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase . PMC. Available at: [Link]
-
The pyrazole scaffold in drug development. A target profile analysis . ResearchGate. Available at: [Link]
-
Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives . Bentham Science. Available at: [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors . ResearchGate. Available at: [Link]
-
Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline . Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]
-
Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole . DergiPark. Available at: [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties . MDPI. Available at: [Link]
-
Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives . ResearchGate. Available at: [Link]
-
In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase . IJNRD. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery . PMC. Available at: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques . RSC Publishing. Available at: [Link]
-
Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors . MDPI. Available at: [Link]
-
Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds . RSC Publishing. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies . PMC. Available at: [Link]
-
The dock score results of the different pyrazole derivatives with protein CDK2 (2VTO) … . ResearchGate. Available at: [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors . PMC. Available at: [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ijnrd.org [ijnrd.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure based drug design studies on CDK2 amino pyrazole inhibitors using Autodock Tools | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 15. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. echemi.com [echemi.com]
- 19. researchgate.net [researchgate.net]
- 20. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol
Executive Safety Analysis: The "Why" Before the "Wear"
As researchers, we often treat catalog intermediates as inert building blocks. This is a mistake with (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol . You are dealing with a functionalized nitro-pyrazole .[1]
My assessment of this scaffold relies on the synergy of its three functional groups:
-
Nitro Group (
): This introduces energetic potential . While this specific alcohol derivative is generally stable at ambient temperatures, nitro-pyrazoles can exhibit shock or thermal sensitivity. Furthermore, aromatic nitro compounds are potential methemoglobinemia inducers upon absorption. -
Chloro Group (
): Increases lipophilicity, enhancing skin absorption and acting as a potential sensitizer. -
Hydroxymethyl Group (
): Increases solubility in polar solvents, meaning once dissolved, it can easily permeate standard glove materials if a splash occurs.
The Core Hazard Profile (Derived from Analogs):
-
H318/H319: Causes serious eye damage/irritation.
-
H335: May cause respiratory irritation (Dust hazard).[3]
-
Hidden Hazard: Potential thermal instability if heated to dryness or subjected to friction.
PPE Matrix: The Defense System
Do not rely on minimum compliance. Use this matrix to build a self-validating safety barrier.
| Protection Zone | Standard Protocol (mg scale) | High-Risk Protocol (>10g or Solution) | Scientist’s Rationale |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | P100 Respirator + Fume Hood | The nitro-pyrazole dust is an irritant.[1] If the powder is fine/electrostatic, a hood alone may not prevent hood-sash contamination. |
| Hand Protection | Double Nitrile Gloves (4 mil minimum) | Silver Shield / Laminate Liners | Permeation Risk: Nitro-aromatics in organic solvents (DCM/DMF) permeate nitrile in <15 mins.[1] Double gloving provides a "change window." |
| Eye Protection | Chemical Splash Goggles | Full Face Shield + Goggles | Safety glasses are insufficient. Pyrazoles are severe eye irritants; dust entry behind glasses causes immediate, debilitating pain. |
| Body Defense | Lab Coat (Cotton/Poly) | Tyvek Sleeves + Lab Coat | Wrist exposure is the #1 contamination point during weighing. Tyvek sleeves bridge the glove-to-coat gap.[1] |
PPE Decision Logic (Visualization)
This logic flow ensures you select the correct equipment based on the state of matter.
Caption: Decision tree for PPE selection based on physical state and primary risk vectors.
Operational Protocol: Handling & Weighing
Objective: Transfer compound without generating dust or allowing static buildup (spark risk for nitro compounds).
Step 1: The "Static Zero" Setup
-
Context: Nitro-pyrazoles are often dry, crystalline powders that accumulate static charge.[1] Static discharge can disperse hazardous dust or, in rare worst-cases, initiate decomposition.
-
Action: Use an ionizing fan inside the balance enclosure if available. If not, wipe the balance area with an anti-static cloth immediately before use.
-
Tooling: Use PTFE (Teflon) coated spatulas . Avoid metal-on-metal friction.
Step 2: The Weighing Workflow
-
Don PPE: Put on inner nitrile gloves (blue), then outer nitrile gloves (purple/white) to visualize tears.
-
Tare: Place receiving vial in the balance. Tare.
-
Transfer: Open the source container inside the fume hood, not on the balance bench. Transfer small amounts.
-
Expert Tip: Do not dump.[5] Tap the spatula gently. If dust is visible in the air beam, stop.
-
-
Seal: Cap the receiving vial before moving it out of the hood to the balance. Never transport open containers of nitro-pyrazoles.
Step 3: Solubilization (The Danger Zone)
-
Context: Dissolving this compound often requires polar aprotic solvents (DMSO, DMF) or chlorinated solvents (DCM). These solvents act as "vehicles," carrying the toxic nitro-compound through your gloves and skin.
-
Protocol:
-
If using a syringe, use Luer-Lock only (prevent needle pop-off).
-
If a drop falls on your glove: IMMEDIATELY remove the outer glove, wash the inner glove with soap/water, and replace the outer glove. Do not wait.
-
Disposal & Decontamination Strategy
Waste Classification:
-
Category: Halogenated Organic Waste (due to the Chlorine atom).
-
Segregation: DO NOT mix with strong oxidizers (Peroxides, Nitric Acid) or strong bases. Nitro-pyrazoles can form unstable salts with strong bases.[1]
Spill Cleanup Protocol:
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE Up: Don goggles and P100 respirator if dust is airborne.
-
Neutralize:
-
Powder: Cover with wet paper towels (dampened with water) to prevent dust dispersal. Scoop up into a waste jar.
-
Solution: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) with nitro compounds.
-
-
Wipe Down: Clean surface with 10% soap solution, then water.
Handling Workflow Diagram
Caption: Step-by-step operational workflow emphasizing containment and waste segregation.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: (1H-Pyrazol-3-yl)methanol.[1] National Library of Medicine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
